VT-1598 tosylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C38H28F4N6O5S |
|---|---|
Poids moléculaire |
756.7 g/mol |
Nom IUPAC |
4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C31H20F4N6O2.C7H8O3S/c32-25-10-13-27(28(33)15-25)30(42,19-41-20-38-39-40-41)31(34,35)29-14-9-23(17-37-29)4-1-21-7-11-26(12-8-21)43-18-24-5-2-22(16-36)3-6-24;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,5-15,17,20,42H,18-19H2;2-5H,1H3,(H,8,9,10)/t30-;/m0./s1 |
Clé InChI |
GKPRUVVZIHFHMK-CZCBIWLKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1COC2=CC=C(C=C2)C#CC3=CN=C(C=C3)C([C@](CN4C=NN=N4)(C5=C(C=C(C=C5)F)F)O)(F)F)C#N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1COC2=CC=C(C=C2)C#CC3=CN=C(C=C3)C(C(CN4C=NN=N4)(C5=C(C=C(C=C5)F)F)O)(F)F)C#N |
Origine du produit |
United States |
Foundational & Exploratory
VT-1598 Tosylate: A Deep Dive into its Mechanism of Action on Fungal Sterol Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
VT-1598 is a novel, orally bioavailable tetrazole-based antifungal agent demonstrating potent, broad-spectrum activity against a wide range of fungal pathogens.[1][2][3] Its mechanism of action centers on the highly selective inhibition of fungal sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5] This targeted action disrupts the integrity of the fungal cell membrane, leading to the cessation of growth and replication. A key innovation in the design of VT-1598 is the replacement of the triazole moiety, common in many existing antifungal agents, with a tetrazole ring. This structural modification is credited with its exquisite selectivity for the fungal CYP51 enzyme over its human orthologs, thereby minimizing the potential for drug-drug interactions and other off-target side effects.[1][5] Preclinical data, including in vitro susceptibility testing and in vivo efficacy studies, underscore the potential of VT-1598 as a promising new therapeutic for invasive fungal infections.
The Fungal Ergosterol Biosynthesis Pathway and the Role of CYP51
The viability of fungal cells is intrinsically linked to the integrity of their cell membranes, where ergosterol serves as the principal sterol component. Ergosterol is vital for maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins. The biosynthesis of ergosterol is a complex, multi-step process, with the enzyme sterol 14α-demethylase (encoded by the ERG11 gene), a member of the cytochrome P450 superfamily (CYP51), playing a pivotal role.
CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key precursor in the ergosterol pathway. The inhibition of this step is a well-established and effective strategy for antifungal therapy.
Mechanism of Action of VT-1598 Tosylate
This compound exerts its antifungal effect by directly targeting and inhibiting the fungal CYP51 enzyme. The tetrazole ring of VT-1598 coordinates with the heme iron atom at the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This blockade of lanosterol 14α-demethylation leads to two critical downstream consequences:
-
Depletion of Ergosterol: The inhibition of CYP51 halts the production of ergosterol, depriving the fungal cell of a crucial component for its membrane structure and function.
-
Accumulation of Toxic Sterol Precursors: The cessation of the pathway at this point results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These precursors are unable to be properly incorporated into the fungal membrane and their accumulation disrupts membrane organization and function, leading to increased permeability and ultimately, cell death or growth inhibition.
The high affinity and specific binding of VT-1598 to fungal CYP51 are central to its potent antifungal activity.
Quantitative Data
In Vitro Antifungal Activity of VT-1598
The in vitro potency of VT-1598 has been evaluated against a broad range of fungal pathogens using standardized broth microdilution methods. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for VT-1598 in comparison to other commonly used antifungal agents.
| Fungal Species | VT-1598 MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) | Voriconazole MIC Range (µg/mL) | Posaconazole MIC Range (µg/mL) |
| Candida albicans | 0.03 - >8 | 0.12 - >64 | 0.015 - 4 | 0.015 - 1 |
| Candida glabrata | 0.06 - 8 | 0.5 - >64 | 0.03 - 16 | 0.03 - 2 |
| Candida auris | 0.03 - 8 | 1 - >64 | 0.03 - 2 | 0.03 - 1 |
| Cryptococcus neoformans | 0.03 - 0.5 | 0.25 - 16 | 0.03 - 0.25 | 0.03 - 0.25 |
| Aspergillus fumigatus | 0.06 - 1 | N/A | 0.12 - 2 | 0.03 - 0.5 |
| Coccidioides immitis | 0.25 - 1 | 2 - 64 | 0.12 - 1 | 0.06 - 0.5 |
| Histoplasma capsulatum | 0.008 - 0.06 | 0.06 - 4 | 0.008 - 0.03 | 0.008 - 0.015 |
Note: MIC values can vary depending on the specific isolates and testing conditions.
Enzyme Inhibition and Selectivity
While specific IC50 values for VT-1598 against a wide range of purified fungal and human CYP51 enzymes are not publicly available in the reviewed literature, the high selectivity of VT-1598 for fungal CYP51 is a consistently reported feature. One study on Aspergillus fumigatus CYP51B provides a dissociation constant (Kd) for VT-1598, indicating a high binding affinity.
| Enzyme | Ligand | Dissociation Constant (Kd) |
| Aspergillus fumigatus CYP51B | VT-1598 | 13 ± 1 nM[6] |
| Aspergillus fumigatus CYP51B | Voriconazole | ~50 nM |
The significantly lower Kd for VT-1598 compared to voriconazole suggests a stronger binding affinity to the fungal target enzyme. The improved selectivity of VT-1598 is attributed to its tetrazole structure, which minimizes off-target binding to human cytochrome P450 enzymes.[1][5]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts and M38 for filamentous fungi).
References
- 1. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14α-Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
VT-1598 Tosylate: A Deep Dive into its Chemical Architecture and Synthesis
For Immediate Release
DURHAM, N.C. – VT-1598, a novel, broad-spectrum antifungal agent, is a promising candidate in the fight against invasive fungal infections. This technical guide provides an in-depth overview of the chemical structure and synthetic pathway of its tosylate salt, intended for researchers, scientists, and drug development professionals.
Chemical Structure
VT-1598 is a potent and selective inhibitor of fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase), which is crucial for ergosterol biosynthesis in fungi. The chemical name for the active free base of VT-1598 is (2R,3R)-2-(2,5-difluorophenyl)-3-{2-[4-(4-cyanobenzyl)piperazin-1-yl]-1,3-thiazol-4-yl}-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.
The tosylate salt, VT-1598 tosylate, is formed by the reaction of the basic VT-1598 molecule with p-toluenesulfonic acid. This salt formation is often employed to improve the physicochemical properties of a drug substance, such as its solubility and stability.
Chemical Formula of VT-1598 (Free Base): C₃₁H₃₂F₂N₆OS
Molecular Weight of VT-1598 (Free Base): 586.7 g/mol
The structure of VT-1598 features a central butanol backbone substituted with a 2,5-difluorophenyl group, a hydroxyl group, and a 1H-1,2,4-triazol-1-yl methyl group at the C2 position. The C3 position is attached to a 1,3-thiazole ring, which is further functionalized with a piperazine moiety linked to a 4-cyanobenzyl group.
The tosylate counter-ion has the chemical formula C₇H₇O₃S⁻.
Synthesis Pathway
The synthesis of this compound involves a multi-step process, beginning with the construction of the core thiazole-piperazine fragment, followed by its coupling to the chiral butanol backbone, and finally, the formation of the tosylate salt. The general synthetic strategy is outlined below, based on methodologies described in patents from Viamet Pharmaceuticals and the broader scientific literature on the synthesis of similar azole antifungals.
Key Stages of Synthesis:
-
Synthesis of the Thiazole-Piperazine Side Chain: This typically involves the reaction of a suitably substituted piperazine with a halo-acetyl derivative, which can then be used to form the thiazole ring.
-
Preparation of the Chiral Epoxide Intermediate: A key step is the asymmetric synthesis of a chiral epoxide containing the 2,5-difluorophenyl group. This stereocenter is crucial for the antifungal activity of the final compound.
-
Coupling and Ring Opening: The thiazole-piperazine side chain is then coupled with the chiral epoxide. This is followed by the ring-opening of the epoxide with 1H-1,2,4-triazole to introduce the triazole moiety and establish the final stereochemistry of the butanol backbone.
-
Formation of the Tosylate Salt: The purified VT-1598 free base is dissolved in a suitable organic solvent and treated with one equivalent of p-toluenesulfonic acid to precipitate the tosylate salt.
Visualizing the Synthesis Pathway
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary and typically found within patent literature. However, a general procedure for the key steps can be outlined based on established chemical principles for the synthesis of analogous compounds.
General Protocol for Tosylate Salt Formation:
-
Dissolution: The purified VT-1598 free base is dissolved in a suitable organic solvent, such as ethyl acetate or isopropanol, with gentle heating if necessary to achieve complete dissolution.
-
Acid Addition: A solution of one molar equivalent of p-toluenesulfonic acid monohydrate in the same solvent is added dropwise to the solution of the free base at room temperature with stirring.
-
Precipitation and Crystallization: The tosylate salt typically precipitates out of the solution upon addition of the acid or upon cooling. The mixture is stirred for a period to allow for complete crystallization.
-
Isolation and Drying: The resulting solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to afford the final this compound salt.
Quantitative Data
The following table summarizes typical quantitative data that would be collected during the synthesis and characterization of this compound. Please note that specific values can vary depending on the exact reaction conditions and scale.
| Parameter | Typical Value/Method |
| Yield (Final Step) | > 90% |
| Purity (HPLC) | ≥ 99.0% |
| Melting Point | Characterized by DSC |
| Chiral Purity (SFC) | > 99.5% ee |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry | [M+H]⁺ corresponding to free base |
| Elemental Analysis | Within ±0.4% of theoretical values |
This technical guide provides a foundational understanding of the chemical structure and synthesis of this compound. For more detailed information, researchers are encouraged to consult the relevant patent literature and scientific publications.
VT-1598 Tosylate: A Novel, Selective Fungal CYP51 Inhibitor for the Treatment of Invasive Fungal Infections
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Invasive fungal infections (IFIs) represent a significant and growing threat to public health, particularly among immunocompromised individuals. The therapeutic arsenal against these infections has been limited by issues of drug toxicity, drug-drug interactions, and the emergence of resistance. VT-1598 tosylate is a novel, orally bioavailable, tetrazole-based small molecule inhibitor of fungal cytochrome P450 enzyme 51 (CYP51), also known as lanosterol 14α-demethylase.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[4] By selectively targeting fungal CYP51 over its human ortholog, VT-1598 promises a wider therapeutic window and a reduced potential for adverse effects commonly associated with azole antifungals.[5][6] This technical guide provides a comprehensive overview of the preclinical and early clinical data on VT-1598, with a focus on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and the experimental methodologies used in its evaluation.
Mechanism of Action: Selective Inhibition of Fungal Ergosterol Biosynthesis
VT-1598's antifungal activity stems from its potent and selective inhibition of fungal CYP51.[3] This enzyme catalyzes a crucial step in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes.[4] The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.[4] The unique tetrazole moiety of VT-1598, replacing the triazole group found in many conventional azole antifungals, is key to its enhanced selectivity for the fungal enzyme over human CYP enzymes.[2][3]
Quantitative Data Summary
Table 1: In Vitro Activity of VT-1598 Against Various Fungal Pathogens
| Fungal Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Comparator MICs (μg/mL) |
| Candida albicans (including azole-resistant strains) | 0.015 - >8 | 0.06 - 0.125 | 0.25 | Fluconazole: ≥8 (for resistant strains)[7] |
| Candida auris | 0.03 - 8 | 0.25 | - | -[8] |
| Cryptococcus neoformans | - | - | - | -[1][9] |
| Aspergillus fumigatus | 0.25 - 1.0 | - | - | -[5] |
| Coccidioides immitis | 0.5 | - | - | Fluconazole: 16[10] |
| Coccidioides posadasii | 1 | - | - | Fluconazole: 16[10] |
| Blastomyces spp. | - | - | - | -[1] |
| Histoplasma spp. | - | - | - | -[1] |
| Rhizopus arrhizus | - | - | - | -[1] |
MIC values are compiled from multiple studies and testing conditions.[1][7][8][10]
Table 2: Pharmacokinetic Parameters of VT-1598 in Murine Models
| Dosing Regimen | AUC (μg*h/mL) |
| 5 mg/kg QD (5 days) | 155[5][11] |
| 40 mg/kg QD (5 days) | 1033[5][11] |
| 40 mg/kg BID (5 days) | 1354[5][11] |
Data from neutropenic mouse models of invasive aspergillosis.[5][11]
Table 3: Pharmacokinetic Parameters of Single Ascending Doses of VT-1598 in Healthy Human Adults (Fasted State)
| Dose (mg) | Cmax (ng/mL) | AUC₀₋ₗₐₛₜ (ng*h/mL) | Tₘₐₓ (h) |
| 40 | 31.00 | 116.1 | 4.01[2] |
| 80 | - | - | - |
| 160 | - | - | - |
| 320 | - | - | 5.14[2] |
| 640 | 279.4 | 4507 | - |
Data are presented as geometric means.[2][12]
Table 4: In Vivo Efficacy of VT-1598 in Murine Models of Invasive Fungal Infections
| Fungal Infection Model | VT-1598 Dose | Outcome |
| Invasive Aspergillosis (A. fumigatus) | 20 and 40 mg/kg QD | 100% survival[5][11] |
| Invasive Candidiasis (C. auris) | 15 and 50 mg/kg | Significant dose-dependent improvement in survival and reduction in kidney and brain fungal burden (1.88 to 3.61 log₁₀ CFU/g reduction)[8] |
| CNS Coccidioidomycosis (C. posadasii and C. immitis) | 4 and 20 mg/kg QD | Significant improvement in survival and reduction in brain fungal burden[10][13][14] |
| Cryptococcal Meningitis (C. neoformans) | - | Significant and dose-dependent reductions in brain fungal burden (up to 6 log₁₀ reduction)[9] |
Experimental Protocols
1. Antifungal Susceptibility Testing
The in vitro activity of VT-1598 is determined using standardized broth microdilution or macrodilution methods as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][15]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar media, and the inoculum is prepared by suspending colonies in sterile saline. The suspension is adjusted spectrophotometrically to a final concentration of 1 x 10⁴ to 5 x 10⁴ arthroconidia/mL.[10]
-
Drug Dilution: VT-1598 is serially diluted (e.g., 0.03 to 16 μg/mL) in RPMI 1640 medium.[10]
-
Incubation: The inoculated drug-containing tubes or microplates are incubated at 35°C for a duration dependent on the fungal species (e.g., 48 hours for Coccidioides).[10]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest drug concentration that results in a significant inhibition of growth (typically ≥80%) compared to the drug-free control.[10][15]
2. Murine Models of Invasive Fungal Infections
The in vivo efficacy of VT-1598 has been evaluated in various murine models of IFIs. A representative model for CNS coccidioidomycosis is described below.[10][13][14]
-
Animal Models: Immunocompetent or neutropenic mice are used, depending on the infection model. For CNS coccidioidomycosis, Swiss-Webster or ICR mice are commonly employed.[10]
-
Infection: Mice are anesthetized and infected via intracranial inoculation with a suspension of fungal arthroconidia (e.g., ~100 arthroconidia of C. posadasii).[10]
-
Treatment: Oral treatment with VT-1598, vehicle control, or a positive control (e.g., fluconazole) is initiated at a specified time post-inoculation (e.g., 48 hours) and continued for a defined period (e.g., 7 days for fungal burden studies, 14 days for survival studies).[10][13][14]
-
Endpoints:
3. Pharmacokinetic Studies
Pharmacokinetic parameters of VT-1598 and its primary metabolite, VT-11134, are determined in both animal models and human subjects.[2][12]
-
Dosing: Single or multiple doses of VT-1598 are administered orally.
-
Sample Collection: Blood samples are collected at various time points post-dose.
-
Bioanalysis: Plasma concentrations of VT-1598 and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[2]
-
Data Analysis: Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, clearance (CL/F), and volume of distribution (Vz/F) are calculated using non-compartmental analysis.[2]
Conclusion
This compound is a promising new antifungal agent with a novel mechanism of action that confers high selectivity for fungal CYP51. Preclinical studies have demonstrated its potent, broad-spectrum in vitro activity and robust in vivo efficacy in various models of invasive fungal infections, including those caused by azole-resistant strains.[1][7] Early clinical data in healthy volunteers have shown it to be safe and well-tolerated, with predictable pharmacokinetics.[12] The unique profile of VT-1598, particularly its high specificity for the fungal target, suggests a lower potential for drug-drug interactions and off-target toxicities compared to currently available triazoles.[1][3] These characteristics position VT-1598 as a valuable candidate for further clinical development for the treatment of serious and life-threatening invasive fungal infections.
References
- 1. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activities of the Novel Investigational Tetrazoles VT-1161 and VT-1598 Compared to the Triazole Antifungals against Azole-Resistant Strains and Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel fungal CYP51 inhibitor VT-1598 is efficacious alone and in combination with liposomal amphotericin B in a murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
In Vitro Spectrum of Activity for VT-1598 Tosylate Against Endemic Fungi: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro activity of VT-1598 tosylate, a novel fungal-specific inhibitor of sterol 14α-demethylase (CYP51), against key endemic fungal pathogens. VT-1598 represents a significant advancement in antifungal therapy due to its high selectivity for the fungal CYP51 enzyme over human cytochrome P450 enzymes, which minimizes the potential for drug-drug interactions.[1] This document summarizes the available quantitative data, details the experimental protocols for susceptibility testing, and provides visual representations of the drug's mechanism of action and the experimental workflow.
Quantitative In Vitro Susceptibility Data
VT-1598 has demonstrated potent in vitro activity against a broad spectrum of endemic fungi responsible for significant morbidity and mortality.[2] The table below summarizes the available Minimum Inhibitory Concentration (MIC) data for VT-1598 against various endemic fungal species. It is important to note that while studies confirm activity against Blastomyces dermatitidis and Histoplasma capsulatum, specific quantitative MIC ranges for these organisms were not detailed in the reviewed literature.[2]
| Fungal Species | Isolate Information | VT-1598 MIC (µg/mL) | Comparator MIC (µg/mL) |
| Coccidioides immitis | Clinical Isolate | 0.5 | Fluconazole: 16 |
| Coccidioides posadasii | Strain Silveira (ATCC 28868) | 1 | Fluconazole: 16 |
| Blastomyces dermatitidis | Clinical Isolates | Activity Confirmed | Data Not Available |
| Histoplasma capsulatum | Clinical Isolates | Activity Confirmed | Data Not Available |
Experimental Protocols
The in vitro susceptibility of endemic fungi to this compound is determined using standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M38-A2 guidelines for filamentous fungi (mould form) and principles adapted from M27-A3 for the yeast form.
Broth Microdilution Assay for Mould Form (adapted from CLSI M38-A2)
This method is employed for testing the mould phase of dimorphic fungi such as Blastomyces dermatitidis, Histoplasma capsulatum, and Coccidioides species.
-
Inoculum Preparation:
-
Fungal isolates are cultured on a suitable agar medium, such as potato dextrose agar, at 30°C until sufficient sporulation is observed.
-
The surface of the culture is covered with sterile saline (0.85%) and gently scraped with a sterile loop to dislodge the conidia.
-
The resulting suspension is transferred to a sterile tube and allowed to settle for 5-10 minutes to remove heavy particles.
-
The upper, clearer suspension is collected and the turbidity is adjusted using a spectrophotometer at 530 nm to achieve a transmission of 80-82%, which corresponds to a conidial density of approximately 1-5 x 10^6 CFU/mL.
-
The inoculum is further diluted in RPMI 1640 medium to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.
-
-
Antifungal Agent Preparation:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial twofold dilutions of the drug are prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentration range tested for endemic fungi is typically 0.03–16 µg/mL.[1]
-
-
Incubation and MIC Determination:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 48-168 hours, depending on the growth rate of the specific fungus.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of VT-1598 that causes a significant reduction in growth (typically ≥80%) compared to the drug-free control well.[1]
-
Visualized Experimental Workflow and Mechanism of Action
To further elucidate the processes involved in evaluating VT-1598, the following diagrams have been generated using the DOT language.
References
VT-1598 Tosylate: A Novel, Selective CYP51 Inhibitor for the Treatment of Emerging and Resistant Fungal Pathogens
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of invasive fungal infections (IFIs), compounded by the emergence of multi-drug resistant pathogens such as Candida auris and the challenges of treating endemic mycoses, presents a significant global health threat.[1][2] Current antifungal arsenals are often constrained by toxicities, significant drug-drug interactions, and mounting resistance.[3] VT-1598 is a novel, investigational tetrazole-based antifungal agent engineered for high specificity towards fungal cytochrome P450 enzyme 51 (CYP51).[1][4] This enhanced selectivity for the fungal target over human CYP enzymes aims to minimize off-target effects and widen the therapeutic window.[3][5] Preclinical data demonstrate that VT-1598 possesses broad-spectrum activity against a range of clinically important yeasts, molds, and endemic fungi, including isolates with reduced susceptibility to existing azoles.[1] Potent in vitro activity translates to significant in vivo efficacy in various animal models of infection, including those for coccidioidomycosis, invasive candidiasis, and aspergillosis.[4][6][7] This whitepaper provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to VT-1598, highlighting its potential as a next-generation therapy for challenging IFIs.
Introduction: The Unmet Need in Antifungal Therapy
Invasive fungal infections are a major cause of morbidity and mortality, particularly in immunocompromised and critically ill patient populations.[1] The therapeutic landscape is dominated by a few drug classes, primarily polyenes, echinocandins, and azoles.[3] However, the clinical utility of these agents is frequently limited. For instance, azoles, while orally available, are associated with significant drug-drug interactions due to their inhibition of human cytochrome P450 enzymes.[3][5] Furthermore, the global emergence of pathogens like Candida auris, which is often resistant to multiple antifungal classes, has created an urgent need for new therapeutic options.[4]
VT-1598 represents a new generation of fungal CYP51 inhibitors.[5] By replacing the conventional triazole metal-binding group with a tetrazole and optimizing the molecular structure, VT-1598 was rationally designed to achieve exquisite selectivity for the fungal enzyme, thereby reducing the potential for clinically significant drug-drug interactions and other side effects associated with currently available azoles.[3][5] Its potent, broad-spectrum activity observed in preclinical studies suggests it could play a crucial role in treating infections caused by emerging and resistant fungal pathogens.[5]
Mechanism of Action: Selective Inhibition of Fungal Ergosterol Biosynthesis
The primary mechanism of action for VT-1598 is the inhibition of fungal CYP51, also known as lanosterol 14α-demethylase.[3][5] This enzyme is a critical component of the fungal cell membrane's ergosterol biosynthesis pathway.[5] By blocking the conversion of lanosterol to ergosterol, VT-1598 disrupts membrane integrity, leading to the accumulation of toxic sterol intermediates and ultimately causing either fungal cell death or growth inhibition.[5]
The high potency and selectivity of VT-1598 are rooted in its molecular structure. X-ray crystallography of VT-1598 in complex with Aspergillus fumigatus CYP51 revealed a distinctive binding mode.[2][8] The molecule forms an optimized hydrogen bond with the imidazole ring of His374, a highly conserved, fungus-specific residue within the enzyme's active site.[2][8] This interaction, combined with the tetrazole ring's coordination to the heme iron, contributes to its high binding affinity (dissociation constant, Kd, of 13 ± 1 nM) and potent inhibitory activity, which is stronger than that of voriconazole and posaconazole in reconstituted enzyme assays.[2][8]
In Vitro Activity Against Emerging Fungal Pathogens
VT-1598 has demonstrated broad and potent in vitro activity against a wide array of fungal pathogens, including those resistant to other antifungals.[1]
Candida auris
C. auris is a globally emerging pathogen frequently exhibiting multidrug resistance. VT-1598 has shown potent activity against a large collection of clinical C. auris isolates.[4][9]
| Table 1: In Vitro Activity of VT-1598 Against Candida auris (n=100 isolates) | |
| Parameter | Value (µg/mL) |
| MIC Range | 0.03 - 8[4][9] |
| MIC50 | 0.25[4] |
| MIC90 | 1[4] |
| Mode MIC | 0.25[4][9] |
| South Asian Clade MIC50 | 0.5[4] |
| South Asian Clade MIC90 | 8[4] |
Endemic and Other Pathogens
VT-1598 is also highly active against endemic fungi, such as Coccidioides species, as well as other difficult-to-treat molds and yeasts.[1][6] Its activity is often maintained against isolates with reduced susceptibility to other agents.[1]
| Table 2: In Vitro Activity of VT-1598 Against Various Fungal Pathogens | ||
| Organism | Isolate(s) | MIC (µg/mL) |
| Coccidioides posadasii | Murine model isolate | 1[6] |
| Coccidioides immitis | Murine model isolate | 0.5[6] |
| Fluconazole (for comparison) | C. posadasii & C. immitis | 16[6] |
| Mucosal Candida spp. | 28 clinical isolates | MIC90: 0.125[10] |
| Aspergillus fumigatus | Murine model isolates | 0.25 - 1.0[7][11] |
| Blastomyces spp. | Clinical isolates | Active (MICs not specified)[1] |
| Histoplasma spp. | Clinical isolates | Active (MICs not specified)[1] |
| Rhizopus arrhizus | Clinical isolates | Active (MICs not specified)[1] |
In Vivo Efficacy in Preclinical Models
The potent in vitro activity of VT-1598 has been substantiated in several murine models of invasive fungal infections, demonstrating significant reductions in fungal burden and improvements in survival.
CNS Coccidioidomycosis
In murine models of central nervous system (CNS) coccidioidomycosis, VT-1598 demonstrated significant efficacy.[6][12]
| Table 3: Efficacy of VT-1598 in Murine CNS Coccidioidomycosis Model (C. posadasii) | ||
| Treatment Group | Dose (mg/kg/day) | Mean Brain Fungal Burden (log10 CFU/g) |
| Vehicle Control | - | 5.02[6] |
| VT-1598 | 4 | 2.64[6] |
| VT-1598 | 20 | 1.34[6] |
| VT-1161 (Control) | 20 | 3.83[6] |
| P < 0.0001 versus vehicle control. VT-1598 also showed significantly lower burden than VT-1161.[6] |
In this model, VT-1598 also led to significant, dose-related improvements in survival.[6]
Invasive Candida auris Infection
VT-1598 was highly effective in a neutropenic murine model of disseminated C. auris infection.[4][9][13]
| Table 4: Efficacy of VT-1598 in Murine Invasive C. auris Model | |||
| Treatment Group | Dose (mg/kg/day) | Median Survival (days) | Reduction in Kidney Fungal Burden (log10 CFU/g vs. Control) |
| Vehicle Control | - | 5[4][9] | - |
| VT-1598 | 15 | 15[4][9] | 1.88[4][13] |
| VT-1598 | 50 | >21[4][9] | 3.61[4][13] |
| Fluconazole | 20 | No significant improvement | No significant reduction[4][13] |
| Caspofungin | 10 | Significant improvement | Significant reduction[4][13] |
| *Statistically significant improvement compared to vehicle control. |
Invasive Aspergillosis
In neutropenic mouse models of invasive aspergillosis (A. fumigatus), VT-1598 produced dose-dependent reductions in kidney and lung fungal burden.[7][11][14] In a survival study, doses of 20 and 40 mg/kg resulted in 100% survival.[7][11]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
-
Methodology: Antifungal susceptibility testing was conducted via broth microdilution or macrodilution methods following the Clinical and Laboratory Standards Institute (CLSI) standard M38-A2 guidelines for filamentous fungi.[1][6]
-
Medium: RPMI 1640 medium buffered with MOPS (pH 7.0) was used.[6]
-
Inoculum: Fungal isolates were adjusted spectrophotometrically to achieve a final starting inoculum of 1 × 10⁴ to 5 × 10⁴ cells or conidia/mL.[6]
-
Procedure: Serial two-fold dilutions of VT-1598 and comparator drugs were prepared in 96-well microtiter plates. The plates were inoculated and incubated at 35°C for a specified period (e.g., 48-72 hours).
-
Endpoint: The minimum inhibitory concentration (MIC) was determined as the lowest drug concentration that produced a significant inhibition of growth (e.g., 100% for Coccidioides) compared to the drug-free control well.[6]
In Vivo Murine Model of CNS Coccidioidomycosis
-
Animal Model: Male BALB/c mice were used.[6]
-
Infection: Mice were anesthetized and infected via intracranial inoculation with a suspension of C. posadasii or C. immitis arthroconidia.[6][12]
-
Treatment: Therapy began 48 hours post-inoculation. VT-1598 tosylate was administered once daily by oral gavage. The vehicle control consisted of 20% (vol/vol) Cremophor EL.[6]
-
Study Arms:
-
Fungal Burden: A cohort of mice was treated for 7 days. Brain tissue was collected 24-48 hours after the final dose, homogenized, and plated on appropriate agar for colony-forming unit (CFU) enumeration.[6][12]
-
Survival: A separate cohort was treated for 14 days and monitored for survival for a defined period post-treatment.[6][12]
-
In Vivo Murine Model of Invasive C. auris Infection
-
Animal Model: Mice were rendered neutropenic using cyclophosphamide and cortisone acetate.[4][13]
-
Infection: Mice were infected via intravenous injection of a C. auris yeast cell suspension through the lateral tail vein.[4][9]
-
Treatment: Treatment was initiated 24 hours post-inoculation and continued for 7 days. VT-1598 was administered orally once daily.[4][9]
-
Endpoint Analysis: Fungal burden in the kidneys and brain was assessed on day 8 by plating tissue homogenates.[4][9] Survival was monitored daily in a separate cohort.[4][9] Plasma trough concentrations of VT-1598 were also measured to establish pharmacokinetic/pharmacodynamic relationships.[4][9]
Conclusion and Future Directions
This compound is a highly promising antifungal candidate with a compelling preclinical profile. Its novel tetrazole structure confers high selectivity for the fungal CYP51 enzyme, suggesting a favorable safety profile with a reduced risk of drug-drug interactions compared to current azoles. The potent, broad-spectrum in vitro activity against key emerging pathogens, including multi-drug resistant C. auris and endemic fungi like Coccidioides, is a key differentiator. This activity is consistently translated into in vivo efficacy across multiple, challenging animal models of disease.
The data strongly support the continued clinical development of VT-1598. It has received multiple FDA designations, including Fast Track and Orphan Drug status for the treatment of coccidioidomycosis, underscoring its potential to address significant unmet medical needs.[5][15] Ongoing and future clinical trials will be critical in establishing the safety, pharmacokinetics, and efficacy of VT-1598 in human patients, potentially offering a vital new oral treatment option for a variety of severe and life-threatening invasive fungal infections.
References
- 1. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14α-Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14α-Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VT-1598 Inhibits the in vitro Growth of Mucosal Candida Isolates and Protects Against Oropharyngeal Candidiasis in IL-17 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasi… [ouci.dntb.gov.ua]
- 15. fda.gov [fda.gov]
Pharmacological profile and preliminary safety data of VT-1598 tosylate
An In-depth Technical Guide to the Pharmacological Profile and Preliminary Safety of VT-1598 Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT-1598 is a novel, orally bioavailable tetrazole-based antifungal agent currently under development for the treatment of a wide range of invasive fungal infections.[1][2] It functions as a highly selective inhibitor of fungal cytochrome P450 sterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1][3] This targeted mechanism, coupled with a high specificity for the fungal enzyme over human CYP450 enzymes, suggests a potential for reduced drug-drug interactions and an improved safety profile compared to existing azole antifungals.[1][2] This document provides a comprehensive overview of the pharmacological profile and preliminary safety data for this compound, drawing from preclinical and early clinical studies.
Pharmacological Profile
Mechanism of Action
VT-1598 exerts its antifungal activity by potently inhibiting fungal CYP51. This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and replication. The high selectivity of VT-1598 for fungal CYP51 is a key characteristic, minimizing its impact on human steroidogenesis and the metabolism of other drugs.[1][3]
Signaling Pathway of VT-1598
Caption: Mechanism of action of VT-1598 in the fungal cell.
In Vitro Antifungal Activity
VT-1598 has demonstrated a broad spectrum of in vitro activity against a variety of clinically important fungal pathogens. Antifungal susceptibility testing was conducted using broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) standards.[2]
| Fungal Species | In Vitro Activity Highlights |
| Candida spp. | Active against various Candida species, including fluconazole-resistant isolates.[2][3] |
| Cryptococcus spp. | Demonstrated activity against Cryptococcus species.[3] |
| Endemic Fungi | Active against Blastomyces, Histoplasma, Coccidioides immitis, and Coccidioides posadasii.[2][4] |
| Aspergillus spp. | Demonstrated activity against Aspergillus species.[3] |
| Rhizopus arrhizus | Showed in vitro activity against this species of mucormycetes.[3] |
Notably, the in vitro activity of VT-1598 was comparable or superior to that of several clinically available antifungal agents, including amphotericin B, fluconazole, caspofungin, voriconazole, and posaconazole.[2] For instance, the Minimum Inhibitory Concentrations (MICs) of VT-1598 against Coccidioides posadasii and Coccidioides immitis isolates were 1 µg/mL and 0.5 µg/mL, respectively, whereas the MIC of fluconazole against both isolates was 16 µg/mL.[4]
In Vivo Efficacy
The antifungal efficacy of VT-1598 has been evaluated in several murine models of invasive fungal infections.
-
Invasive Aspergillosis: In neutropenic mouse models of invasive aspergillosis, VT-1598 demonstrated dose-dependent reductions in lung and kidney fungal burden.[5] A survival study showed 100% survival at doses of 20 and 40 mg/kg once daily, with sustained suppression of fungal burden even after drug washout.[5]
-
Central Nervous System (CNS) Coccidioidomycosis: In murine models of CNS coccidioidomycosis caused by C. posadasii and C. immitis, VT-1598 treatment resulted in significant, dose-related improvements in survival and reductions in brain fungal burden.[4]
-
Other Infections: VT-1598 has also shown high efficacy in reducing fungal burden and improving survival rates in murine models of invasive candidiasis and cryptococcosis.[3]
Experimental Workflow for Murine Model of Invasive Aspergillosis
Caption: Workflow for a murine model of disseminated invasive aspergillosis.
Pharmacokinetics
The pharmacokinetic properties of VT-1598 and its primary metabolite, VT-11134, have been characterized in both preclinical animal models and a first-in-human clinical study.[3]
Preclinical Pharmacokinetics (Mice)
-
The half-life of VT-1598 in mice is approximately 24 hours.[4]
-
Plasma concentrations of VT-1598 were dose-dependent. Two days after the last treatment in a fungal burden study, plasma concentrations were 1.95 ± 0.63 µg/mL for a 4 mg/kg dose and 17.6 ± 5.50 µg/mL for a 20 mg/kg dose.[4]
-
The plasma area-under-the-curve (AUC) of VT-1598 increased in a nearly linear fashion between 5 and 40 mg/kg after 5 days of once-daily administration.[5]
Clinical Pharmacokinetics (Healthy Adult Subjects)
A Phase 1, single-ascending dose study was conducted in healthy adults with oral doses of 40, 80, 160, 320, and 640 mg of VT-1598.[1][3]
Table 1: Pharmacokinetic Parameters of VT-1598 in Healthy Adults (Fasted State)
| Dose (mg) | Cmax (ng/mL) | AUC0-last (ng*h/mL) | Tmax (h) |
| 40 | 31.00 | 116.1 | 4.01 |
| 80 | N/A | N/A | N/A |
| 160 | N/A | N/A | N/A |
| 320 | N/A | N/A | 5.14 |
| 640 | 279.4 | 4507 | N/A |
Data presented as geometric means. N/A indicates data not explicitly provided in the search results.[3]
Table 2: Pharmacokinetic Parameters of VT-11134 (Primary Metabolite) in Healthy Adults (Fasted State)
| Dose of VT-1598 (mg) | Cmax (ng/mL) | AUC0-last (ng*h/mL) | Tmax (h) | Half-life (h) |
| 40 | N/A | 1140 | 5.01 | 103-126 |
| 80 | 24.96 | N/A | 6.00 | 103-126 |
| 160 | N/A | N/A | 6.00 | 103-126 |
| 320 | N/A | N/A | N/A | 103-126 |
| 640 | 108.8 | 7156 | 6.00 | 103-126 |
Data presented as geometric means. N/A indicates data not explicitly provided in the search results.[3]
-
Food Effect: The administration of VT-1598 with food resulted in a 44% increase in Cmax and a 126% increase in AUC0-last for the parent drug.[1][3] Conversely, the Cmax of the metabolite VT-11134 decreased by 23%, while its AUC0-last remained unchanged.[1][3]
-
Excretion: Neither VT-1598 nor its primary metabolite, VT-11134, were detected in the urine.[1][3]
Preliminary Safety and Tolerability
Preclinical Safety
In murine studies, VT-1598 was well-tolerated at therapeutic doses.[4]
Clinical Safety
The first-in-human, single-ascending dose study in healthy adult subjects provides the primary clinical safety data for VT-1598 to date.[1][3]
-
Adverse Events: No serious adverse events (AEs) or AEs leading to early termination were observed across all dose cohorts (40 mg to 640 mg).[1][3]
-
Overall Tolerability: The safety and pharmacokinetic profiles from this initial clinical study support the further clinical development of VT-1598.[1][3]
Logical Flow of Safety Assessment for VT-1598
Caption: Logical progression of the safety assessment for VT-1598.
Experimental Protocols
Antifungal Susceptibility Testing
-
Methodology: Antifungal susceptibility testing was performed by broth microdilution or macrodilution methods in accordance with the standards of the Clinical and Laboratory Standards Institute (CLSI).[2]
-
Isolates: Clinical isolates of various fungal species were utilized.[2]
-
Comparators: Clinically available antifungal agents were tested in parallel against each isolate.[2]
Murine Model of CNS Coccidioidomycosis
-
Animal Model: Murine models were used to establish CNS infections with Coccidioides posadasii and Coccidioides immitis.[4]
-
Drug Formulation: For the C. immitis studies, a tosylate salt of VT-1598 was used.[4]
-
Treatment Regimen: Treatment was administered for 7 days in the fungal-burden studies and 14 days in the survival studies.[4]
-
Endpoint Analysis: Fungal burden in brain tissue was assessed 24 to 48 hours post-treatment in the fungal-burden studies. In the survival studies, endpoints were the time to morbidity or prespecified study completion dates. Plasma concentrations of VT-1598 were also measured.[4]
First-in-Human Clinical Study
-
Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose study.[1][3]
-
Dose Cohorts: Single oral doses of 40, 80, 160, 320, and 640 mg of VT-1598.[1][3]
-
Randomization: Within each dose cohort, eight subjects were randomized to receive either VT-1598 or a placebo in a 3:1 ratio.[1][3]
-
Food Effect Arm: A 160 mg dose cohort was evaluated in both fasted and fed states to assess the impact of food on pharmacokinetics.[1][3]
-
Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the plasma concentrations of VT-1598 and its primary metabolite, VT-11134.[3]
-
Safety Assessments: Safety and tolerability were monitored throughout the study.[1][3]
This compound is a promising new antifungal agent with a potent and selective mechanism of action. It exhibits a broad spectrum of in vitro activity and has demonstrated significant efficacy in preclinical models of several serious invasive fungal infections. The preliminary data from the first-in-human clinical study indicates that single oral doses of VT-1598 are well-tolerated and exhibit a predictable pharmacokinetic profile. These findings strongly support the continued clinical development of VT-1598 for the treatment of invasive fungal diseases. Further studies will be necessary to evaluate the efficacy and safety of multiple-dose regimens in patient populations.
References
- 1. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
VT-1598 Tosylate: A Novel Antifungal Agent Overcoming Azole Resistance
A Technical Guide for Researchers and Drug Development Professionals
Abstract
In the face of rising antifungal resistance, particularly to the widely used azole class of drugs, novel therapeutic agents are urgently needed. VT-1598 tosylate, a novel tetrazole-based fungal cytochrome P450 enzyme CYP51 inhibitor, has emerged as a promising candidate with a broad spectrum of activity and a high degree of specificity for the fungal enzyme over its human counterparts.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its efficacy in overcoming azole resistance, and the experimental data supporting its development. Detailed experimental protocols and quantitative data are presented to aid researchers in the field.
Introduction: The Challenge of Azole Resistance
Azole antifungals, such as fluconazole, are a cornerstone of antifungal therapy. They function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51 or Erg11p), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[5]
However, the widespread use of azoles has led to the emergence of resistance in various fungal pathogens, including Candida, Aspergillus, and Cryptococcus species.[5][7] The primary mechanisms of azole resistance include:
-
Overexpression of the ERG11 gene: This leads to increased production of the target enzyme, requiring higher drug concentrations for inhibition.
-
Point mutations in the ERG11 gene: These mutations can alter the structure of the active site, reducing the binding affinity of azole drugs.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters actively pumps the drug out of the fungal cell.[5][8]
-
Alterations in the ergosterol biosynthesis pathway: Fungi can develop bypass mechanisms to produce essential sterols.[5]
The development of new antifungals that can circumvent these resistance mechanisms is a critical area of research.
This compound: Mechanism of Action and Selectivity
VT-1598 is a novel, orally active, and selective fungal CYP51 inhibitor.[9] Its chemical structure, featuring a tetrazole ring instead of the triazole ring found in conventional azoles, is key to its enhanced selectivity and potency.[2][4] This structural modification allows for a high affinity of binding to the fungal CYP51 enzyme while minimizing off-target effects on human cytochrome P450 enzymes, thereby reducing the potential for drug-drug interactions.[1][2][4]
The mechanism of action of VT-1598 is consistent with other azole antifungals: it inhibits CYP51, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors.[5][6] However, its unique binding mode within the active site of fungal CYP51 allows it to overcome common resistance mechanisms that affect older azoles.[2][10] Structural studies have shown that VT-1598 forms an optimized hydrogen bond with a highly conserved histidine residue (His374 in Aspergillus fumigatus CYP51) that is fungus-specific, contributing to its high potency.[2]
Quantitative Data: In Vitro and In Vivo Efficacy
VT-1598 has demonstrated potent in vitro activity against a broad range of fungal pathogens, including azole-resistant strains. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Susceptibility of Various Fungal Pathogens to VT-1598
| Fungal Species | Isolate Type | Comparator Drug | VT-1598 MIC Range (µg/mL) | VT-1598 MIC₅₀ (µg/mL) | VT-1598 MIC₉₀ (µg/mL) | Comparator MIC Range (µg/mL) |
| Candida auris | 100 clinical isolates | - | 0.03 - 8 | 0.25 | 1 | - |
| Candida spp. | 28 mucosal isolates (10 fluconazole-resistant) | Fluconazole | 0.03125 - 0.125 | 0.0625 | 0.125 | ≥4 (for resistant strains) |
| Coccidioides posadasii | Clinical isolate | Fluconazole | 1 | - | - | 16 |
| Coccidioides immitis | Clinical isolate | Fluconazole | 0.5 | - | - | 16 |
| Aspergillus fumigatus | Clinical isolates | - | 0.25 - 1.0 | - | - | - |
Data compiled from multiple sources.[1][9][11][12][13][14]
Table 2: In Vivo Efficacy of VT-1598 in Murine Models of Fungal Infections
| Fungal Infection Model | Fungal Species | VT-1598 Dose (mg/kg) | Outcome Measure | Result |
| Disseminated Candidiasis | Candida auris | 5, 15, 50 (once daily) | Survival | Significant, dose-dependent increase in survival |
| Disseminated Candidiasis | Candida auris | 15, 50 (once daily) | Kidney Fungal Burden | Significant reduction (1.88 to 3.61 log₁₀ CFU/g) |
| Disseminated Candidiasis | Candida auris | 50 (once daily) | Brain Fungal Burden | Significant reduction |
| Oral Candidiasis | Candida albicans (fluconazole-resistant) | 3.2, 8 (once daily) | Tongue Fungal Burden | Undetectable levels, even after a 10-day washout |
| CNS Coccidioidomycosis | Coccidioides posadasii | 4, 20 (once daily) | Brain Fungal Burden | Significant reduction (2.64 and 1.34 log₁₀ CFU/g, respectively) |
| CNS Coccidioidomycosis | Coccidioides immitis & C. posadasii | ≥8 (once daily) | Survival | ≥90% survival 15 days post-treatment |
| Invasive Aspergillosis | Aspergillus fumigatus | 20, 40 (once daily) | Survival | 100% survival 12 days post-treatment |
| Cryptococcal Meningitis | Cryptococcus neoformans | Various | Brain Fungal Burden | Significant, dose-dependent reduction (up to 6 log₁₀) |
Data compiled from multiple sources.[1][10][11][12][15][16][17][18][19][20]
Table 3: Pharmacokinetic Parameters of VT-1598 in Healthy Human Subjects (Single Ascending Doses)
| Dose (mg) | Cmax (ng/mL) | AUC₀-last (ng*h/mL) | Tmax (h) |
| 40 | 31.00 | 116.1 | 4.01 |
| 80 | - | - | - |
| 160 | - | - | - |
| 320 | - | 4507 | 5.14 |
| 640 | 279.4 | - | - |
Data represents geometric means.[4][21]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of VT-1598.
In Vitro Antifungal Susceptibility Testing
-
Methodology: Broth microdilution or macrodilution methods were performed according to the Clinical and Laboratory Standards Institute (CLSI) standards M27-A3, M27-S4, and M38-A2.[3][11][13]
-
Inoculum Preparation: Fungal isolates were adjusted spectrophotometrically to a starting inoculum of 1 × 10⁴ to 5 × 10⁴ arthroconidia/mL or a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilutions: Serial 2-fold dilutions of VT-1598 and comparator drugs were prepared in RPMI 1640 medium.
-
Incubation: The tubes or microplates were incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) was recorded as the lowest concentration that resulted in ≥80% inhibition of growth compared to the drug-free control.
Murine Model of Disseminated Candidiasis (Candida auris)
-
Animal Model: Neutropenic mice.
-
Infection: Mice were infected intravenously with C. auris.
-
Treatment: Treatment began 24 hours post-inoculation with a vehicle control, oral VT-1598 (5, 15, and 50 mg/kg once daily), oral fluconazole (20 mg/kg once daily), or intraperitoneal caspofungin (10 mg/kg once daily), which continued for 7 days.[1][14][22]
-
Endpoints: Survival was monitored daily. Fungal burden in the kidneys and brain was assessed by homogenizing the organs and plating serial dilutions on appropriate agar to determine colony-forming units (CFU) per gram of tissue.
Murine Model of CNS Coccidioidomycosis
-
Animal Model: Swiss-Webster or ICR mice.[11]
-
Infection: Mice were infected via intracranial inoculation with Coccidioides posadasii or Coccidioides immitis arthroconidia.[11][15]
-
Treatment: Therapy began 48 hours post-inoculation with oral administration of vehicle control, VT-1598 (doses ranging from 3.2 to 20 mg/kg once daily), or a positive control (fluconazole or VT-1161).[11][15] Treatment continued for 7 days for fungal burden studies and 14 days for survival studies.
-
Endpoints: Survival was monitored daily. Brain fungal burden was assessed 24-48 hours post-treatment. Plasma concentrations of VT-1598 were also measured.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Azole Action and Resistance
Caption: Mechanism of azole action on the ergosterol biosynthesis pathway and common fungal resistance mechanisms.
Experimental Workflow for In Vivo Efficacy Studies
Caption: A generalized experimental workflow for assessing the in vivo efficacy of an antifungal agent.
Conclusion
This compound represents a significant advancement in the development of antifungal therapies. Its potent and broad-spectrum activity, coupled with its high selectivity for the fungal CYP51 enzyme, positions it as a promising candidate for the treatment of invasive fungal infections, including those caused by azole-resistant pathogens. The extensive in vitro and in vivo data demonstrate its ability to overcome key resistance mechanisms. Further clinical investigation is warranted to fully establish the therapeutic potential of VT-1598 in human patients.[11][12][18]
References
- 1. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14α-Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. VT-1598 inhibits the in vitro growth of mucosal Candida strains and protects against fluconazole-susceptible and -resistant oral candidiasis in IL-17 signalling-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 14. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. VT-1598 inhibits the in vitro growth of mucosal Candida strains and protects against fluconazole-susceptible and -resistant oral candidiasis in IL-17 signalling-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The novel fungal CYP51 inhibitor VT-1598 is efficacious alone and in combination with liposomal amphotericin B in a murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasi… [ouci.dntb.gov.ua]
- 20. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Investigating the Molecular Interactions of VT-1598 with Fungal CYP51: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular interactions between the novel antifungal agent VT-1598 and its target, fungal cytochrome P450 51 (CYP51), also known as lanosterol 14α-demethylase. VT-1598 is a highly potent and selective inhibitor of fungal CYP51, an essential enzyme in the ergosterol biosynthesis pathway. This guide details the mechanism of action, summarizes key quantitative interaction data, provides detailed experimental protocols for characterization, and visualizes the critical pathways and workflows involved in the investigation of this promising antifungal candidate.
Introduction
Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals. The development of new antifungal agents with improved efficacy and safety profiles is a critical area of research. VT-1598 is a next-generation tetrazole-based fungal CYP51 inhibitor that has demonstrated broad-spectrum activity against a wide range of fungal pathogens, including azole-resistant strains.[1][2][3] Its high selectivity for fungal CYP51 over human cytochrome P450 enzymes minimizes the potential for drug-drug interactions and adverse effects, offering a significant advantage over existing azole antifungals.[4] This guide serves as a technical resource for researchers and drug development professionals working on or interested in the molecular basis of VT-1598's antifungal activity.
Mechanism of Action
VT-1598 exerts its antifungal effect by inhibiting the fungal CYP51 enzyme.[5][6] This enzyme catalyzes the 14α-demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol.[5][7] Ergosterol is an essential component of the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
The inhibition of CYP51 by VT-1598 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of the normal sterol profile alters membrane permeability and fluidity, and inhibits fungal growth and replication.[5]
Molecular Interactions:
The high potency and selectivity of VT-1598 are attributed to its specific molecular interactions within the active site of fungal CYP51. The X-ray crystal structure of VT-1598 in complex with Aspergillus fumigatus CYP51 (PDB ID: 5V5Z) reveals the following key interactions:[7][8][9]
-
Heme Coordination: The tetrazole nitrogen of VT-1598 coordinates with the heme iron atom in the active site of CYP51, a characteristic interaction for azole and tetrazole antifungal agents.[5][10]
-
Hydrogen Bonding: A critical hydrogen bond is formed between the phenoxymethyl oxygen of VT-1598 and the imidazole ring nitrogen of a highly conserved histidine residue (His374 in A. fumigatus CYP51).[5][7][11] This interaction is a key determinant of VT-1598's high affinity and selectivity for fungal CYP51.[11]
-
Hydrophobic Interactions: The inhibitor is further stabilized within the active site through multiple hydrophobic interactions with surrounding amino acid residues.[7]
These specific interactions contribute to the tight binding of VT-1598 to fungal CYP51, leading to potent inhibition of its enzymatic activity.[11]
Quantitative Data on VT-1598 Interactions
The following tables summarize the available quantitative data on the interaction of VT-1598 with fungal CYP51 and its in vitro activity against various fungal pathogens.
Table 1: Binding Affinity and Inhibitory Potency of VT-1598 against Fungal CYP51
| Fungal Species | CYP51 Isoform | Parameter | Value | Reference(s) |
| Aspergillus fumigatus | CYP51B | Kd | 13 ± 1 nM | [5][11] |
| Candida albicans | CYP51 | MIC50 | 0.0625 mg/L | [12] |
| Candida albicans (Fluconazole-resistant) | CYP51 | MIC90 | 0.25 µg/ml | [1] |
| Candida auris | CYP51 | Mode MIC | 0.25 µg/ml | [8] |
| Cryptococcus neoformans | CYP51 | MIC | Not explicitly found | [13][14][15] |
Table 2: Comparative In Vitro Activity of VT-1598 and Other Azoles against Aspergillus fumigatus CYP51B
| Compound | Inhibition of Substrate Conversion (%) at 1:2:50 Molar Ratio (Enzyme:Inhibitor:Substrate) | Reference(s) |
| VT-1598 | 100% | [7] |
| Voriconazole | 93% | [7] |
| Posaconazole | 89% | [7] |
| VT-1161 | 84% | [7] |
| Ketoconazole | Significantly less effective | [7] |
| Fluconazole | Significantly less effective | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular interactions of VT-1598 with fungal CYP51.
Heterologous Expression and Purification of Fungal CYP51 in E. coli
This protocol describes the expression and purification of recombinant fungal CYP51 for use in in vitro assays.
1. Vector Construction and Transformation:
- Synthesize the codon-optimized gene for the target fungal CYP51, excluding the N-terminal transmembrane domain to improve solubility.
- Clone the synthesized gene into a suitable E. coli expression vector (e.g., pCW(Ori+)) containing an N-terminal His-tag for affinity purification.
- Transform the expression vector into a suitable E. coli expression strain (e.g., DH5α or C41(DE3)).[6][16]
2. Protein Expression:
- Inoculate a starter culture of the transformed E. coli in Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C.
- Inoculate a large-scale culture (e.g., 1 L of Terrific Broth) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[16]
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and δ-aminolevulinic acid (a heme precursor) to 0.65 mM.[16]
- Continue to grow the culture at a reduced temperature (e.g., 28°C) for 24-48 hours to enhance proper protein folding.[6][16]
3. Cell Lysis and Membrane Preparation:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol, 0.3 M NaCl, and a protease inhibitor cocktail).[16]
- Lyse the cells by sonication or high-pressure homogenization on ice.
- Isolate the membrane fraction by ultracentrifugation.
4. Solubilization and Affinity Chromatography:
- Solubilize the membrane fraction using a suitable detergent (e.g., 0.2% CHAPS).
- Clarify the solubilized fraction by ultracentrifugation.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with a buffer containing a low concentration of imidazole.
- Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole to remove non-specifically bound proteins.
- Elute the His-tagged CYP51 protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
5. Size-Exclusion Chromatography:
- Further purify the eluted protein by size-exclusion chromatography to remove aggregates and remaining impurities.
- Use a buffer suitable for long-term storage (e.g., 50 mM potassium phosphate, pH 7.4, 20% glycerol, 0.3 M NaCl).
- Concentrate the purified protein and store at -80°C.
In Vitro Reconstituted CYP51 Enzyme Inhibition Assay
This assay measures the inhibitory effect of VT-1598 on the enzymatic activity of purified and reconstituted fungal CYP51.
1. Reagents and Buffers:
- Purified fungal CYP51
- Purified cytochrome P450 reductase (CPR)
- Lipid mixture (e.g., L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine - DLPC)
- Substrate (e.g., lanosterol)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
- VT-1598 and other inhibitors dissolved in DMSO
- Quenching solution (e.g., a mixture of chloroform and methanol)
- Internal standard for chromatography
2. Assay Procedure:
- Prepare a reaction mixture containing the reaction buffer, lipid mixture, CPR, and the NADPH regenerating system.
- Add the purified fungal CYP51 to the reaction mixture and pre-incubate to allow for reconstitution.
- Add varying concentrations of VT-1598 or other inhibitors (and a DMSO control) to the reaction mixture and pre-incubate.
- Initiate the reaction by adding the substrate (lanosterol).
- Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding the quenching solution.
- Add the internal standard.
3. Product Analysis:
- Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).
- Dry the organic phase and derivatize the sterols (e.g., silylation).
- Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of substrate consumed and product formed.
4. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
X-ray Crystallography of VT-1598 in Complex with Fungal CYP51
This protocol outlines the general steps for determining the crystal structure of a fungal CYP51-VT-1598 complex.
1. Protein Preparation and Complex Formation:
- Express and purify the fungal CYP51 as described in Protocol 4.1.
- Prepare a stock solution of VT-1598 in a suitable solvent (e.g., DMSO).
- Form the protein-inhibitor complex by incubating the purified CYP51 with a molar excess of VT-1598.
2. Crystallization:
- Screen for crystallization conditions using commercially available sparse-matrix screens and the hanging-drop or sitting-drop vapor-diffusion method.
- Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.
- Grow single, diffraction-quality crystals of the CYP51-VT-1598 complex.
3. Data Collection:
- Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.
- Flash-cool the crystals in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
4. Structure Determination and Refinement:
- Process the diffraction data using software such as HKL-2000 or XDS.
- Determine the initial phases using molecular replacement with a known CYP51 structure as a search model.
- Build the initial model of the protein-inhibitor complex into the electron density map using software like Coot.
- Refine the structure using software such as PHENIX or REFMAC5, which involves iterative cycles of automated refinement and manual model building.
- Validate the final structure using tools like MolProbity to assess its geometric quality and agreement with the experimental data.
Visualizations
Ergosterol Biosynthesis Pathway and VT-1598 Inhibition
References
- 1. Ergosterol biosynthesis pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Cryptococcus neoformans CYP51 and Its Cognate Reductase as a Drug Target [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Heterologous Expression and Characterization of the Sterol 14α-Demethylase CYP51F1 from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14α-Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14α-Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity (Journal Article) | OSTI.GOV [osti.gov]
- 12. VT-1598 inhibits the in vitro growth of mucosal Candida strains and protects against fluconazole-susceptible and -resistant oral candidiasis in IL-17 signalling-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel fungal CYP51 inhibitor VT-1598 is efficacious alone and in combination with liposomal amphotericin B in a murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein–Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VT-1598 Tosylate CLSI Broth Microdilution MIC Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
VT-1598 is a novel, selective fungal CYP51 inhibitor that has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including yeasts, molds, and endemic fungi.[1] Standardized testing of its in vitro efficacy is crucial for both research and clinical development. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method provides a reproducible and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents. This document outlines the detailed protocol for performing MIC testing of VT-1598 tosylate in accordance with CLSI standards, specifically referencing the M27-A3/S4 guidelines for yeasts.
Data Presentation
The in vitro activity of VT-1598 has been evaluated against a variety of fungal species. The following tables summarize the reported MIC values for VT-1598 against selected fungal pathogens.
Table 1: In Vitro Susceptibility of Candida auris to VT-1598 [2][3]
| Parameter | Value (µg/mL) |
| MIC Range | 0.03 - 8 |
| Mode MIC | 0.25 |
Table 2: In Vitro Susceptibility of Various Candida Species to VT-1598 [4]
| Parameter | Value (µg/mL) |
| MIC₅₀ | 0.06 |
| MIC₉₀ | 0.125 |
This data includes 28 clinical isolates, comprising 22 C. albicans, three C. glabrata, and one each of C. utilis, C. dubliniensis, and C. krusei. Notably, all isolates, including ten non-susceptible to fluconazole, were highly susceptible to VT-1598.[4]
Experimental Protocol: Broth Microdilution MIC Testing for this compound
This protocol is based on the CLSI M27-A3/S4 guidelines for antifungal susceptibility testing of yeasts.
1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile, disposable plasticware (pipette tips, reservoirs)
-
Spectrophotometer or McFarland turbidity standards
-
Fungal isolates for testing
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Incubator (35°C)
-
Microplate reader (optional, for spectrophotometric reading)
2. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Ensure complete dissolution.
-
This stock solution can be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
3. Preparation of Fungal Inoculum
-
Subculture the fungal isolates onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
From a fresh culture, select several well-isolated colonies.
-
Suspend the colonies in sterile saline (0.85%).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 530 nm). This suspension will contain approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.
-
Dilute this stock suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1 x 10³ to 5 x 10³ CFU/mL. This will be the working inoculum suspension.
4. Microdilution Plate Preparation
-
Prepare a working solution of this compound by diluting the stock solution in RPMI 1640 medium. The concentration of this working solution should be twice the highest final concentration to be tested (e.g., if the highest final concentration is 8 µg/mL, the working solution should be 16 µg/mL). The concentration range typically tested for VT-1598 is 0.015 to 8 µg/ml.[2]
-
Dispense 100 µL of sterile RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of VT-1598 working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution from well 2 to well 10. After mixing in well 10, discard 100 µL.
-
Well 11 will serve as the growth control (drug-free).
-
Well 12 will serve as the sterility control (medium only).
-
Add 100 µL of the working fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well (except well 12) will be 200 µL. The final drug concentrations will be half of the initial concentrations in each well.
5. Incubation
-
Seal the microtiter plates or place them in a container with a moistened paper towel to prevent evaporation.
-
Incubate the plates at 35°C for 24 hours.[2] For some slower-growing fungi, incubation may be extended to 48 hours.
6. Reading and Interpretation of Results
-
The MIC is determined as the lowest concentration of VT-1598 that causes a significant inhibition of growth compared to the growth control well.
-
For azole antifungals like VT-1598, the endpoint is typically a 50% reduction in turbidity (growth) as determined visually or with a microplate reader at a wavelength of 530 nm.[2]
-
The growth control well (well 11) should show distinct turbidity. The sterility control well (well 12) should remain clear.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the CLSI broth microdilution protocol for determining the MIC of this compound.
Caption: Workflow for VT-1598 MIC determination using CLSI broth microdilution.
References
- 1. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VT-1598 Inhibits the in vitro Growth of Mucosal Candida Isolates and Protects Against Oropharyngeal Candidiasis in IL-17 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VT-1598 Tosylate in Murine Oral Gavage Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT-1598 is a potent and selective inhibitor of fungal sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] By targeting fungal CYP51 with high specificity over mammalian cytochrome P450 enzymes, VT-1598 offers the potential for a wider therapeutic window and reduced drug-drug interactions.[1][2][3] This document provides detailed protocols for the preparation and oral administration of VT-1598 tosylate in mouse models, along with relevant pharmacokinetic and pharmacodynamic data to support preclinical research.
Mechanism of Action
VT-1598 exerts its antifungal activity by inhibiting CYP51, which catalyzes the demethylation of lanosterol, a key step in the production of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell growth inhibition or death.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of VT-1598.
Quantitative Data Summary
Table 1: In Vivo Efficacy of VT-1598 in Murine Fungal Infection Models
| Fungal Species | Mouse Model | Dosing Regimen (Oral Gavage) | Tissue | Fungal Burden Reduction (log10 CFU/g) vs. Vehicle | Reference |
| Coccidioides posadasii | CNS Infection | 4 mg/kg, once daily for 7 days | Brain | 2.56 | [4] |
| Coccidioides posadasii | CNS Infection | 20 mg/kg, once daily for 7 days | Brain | 4.38 | [4] |
| Coccidioides immitis | CNS Infection | 15 mg/kg, once daily for 14 days | Brain | 3.92 | [4] |
| Coccidioides immitis | CNS Infection | 45 mg/kg, once daily for 14 days | Brain | 3.53 | [4] |
| Aspergillus fumigatus | Disseminated Aspergillosis | 20 mg/kg, once daily | Kidney | Intermediate Reduction | [2][5] |
| Aspergillus fumigatus | Disseminated Aspergillosis | 40 mg/kg, once daily | Kidney | Near Maximum Reduction | [2][5] |
| Candida auris | Invasive Candidiasis | 15 mg/kg, once daily for 7 days | Kidney & Brain | 1.88 - 3.61 | [5] |
| Candida auris | Invasive Candidiasis | 50 mg/kg, once daily for 7 days | Kidney & Brain | 1.88 - 3.61 | [5] |
| Cryptococcus neoformans | Cryptococcal Meningitis | Mid to High Doses | Brain | Up to 6 | [1] |
Table 2: Pharmacokinetic Parameters of VT-1598 in Mice
| Dose (Oral Gavage) | Plasma Concentration (2 days post-treatment) | AUC (0-t) (after 5 days of once-daily dosing) | Half-life (t½) | Reference |
| 4 mg/kg | 1.95 ± 0.63 µg/mL | - | ~24 hours | [4] |
| 5 mg/kg | - | 155 µgh/mL | ~24 hours | [2][5] |
| 20 mg/kg | 17.6 ± 5.50 µg/mL | - | ~24 hours | [4] |
| 40 mg/kg | - | 1033 µgh/mL | ~24 hours | [2][5] |
Experimental Protocols
Calculating Dose for this compound
VT-1598 is often supplied as a tosylate salt. To achieve the desired dose of the active free base, a correction factor must be applied. For this compound, a correction factor of 1.3 is used.[4]
Formula: Weight of this compound to be administered = (Desired dose of free base) x 1.3
Example: To administer a 20 mg/kg dose of the free base, the calculated dose of the tosylate salt would be: 20 mg/kg * 1.3 = 26 mg/kg
Protocol 1: Preparation of this compound in 1% Carboxymethylcellulose (CMC)
This protocol is based on methodologies used for water-insoluble compounds and is adapted from a study that utilized 1% CMC for VT-1598 administration.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile, purified water
-
Sterile containers and stir bar
-
Magnetic stir plate
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare 1% (w/v) CMC Vehicle: a. Weigh the required amount of CMC-Na. For 100 mL of vehicle, weigh 1 g of CMC-Na. b. Heat approximately one-third of the final required volume of purified water to 60-70°C. c. Slowly add the CMC-Na powder to the heated water while stirring vigorously with a magnetic stir bar to ensure the powder is wetted and dispersed. d. Once dispersed, remove the solution from the heat and add the remaining two-thirds of the required volume of cold purified water. e. Continue stirring until a clear, viscous solution is formed. This may take several hours. It is recommended to stir overnight at 4°C for complete hydration.
-
Prepare this compound Suspension: a. Calculate the total amount of this compound required for the study based on the number of animals, their average weight, the desired dose, and the dosing volume (typically 5-10 mL/kg for mice). b. Weigh the calculated amount of this compound powder and place it in a sterile container. c. Add a small volume of the prepared 1% CMC vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping. d. Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing or stirring). e. Once all the vehicle has been added, continue to stir the suspension for at least 30 minutes to ensure homogeneity. f. For improved suspension stability, sonicate the preparation using a bath sonicator for 15-30 minutes. g. Store the suspension at 2-8°C, protected from light. Prepare fresh daily if possible, as the stability of the suspension over time is not well-documented.
-
Administration: a. Before each administration, allow the suspension to reach room temperature and vortex vigorously to ensure a uniform dose. b. Administer the suspension to mice via oral gavage using an appropriately sized gavage needle (e.g., 20-22 gauge for an adult mouse).
Protocol 2: Preparation of this compound in 20% Cremophor EL
This protocol is adapted from a study that utilized 20% (v/v) Cremophor EL for the oral administration of VT-1598.[4]
Materials:
-
This compound powder
-
Cremophor® EL
-
Sterile, purified water or saline
-
Sterile containers
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare 20% (v/v) Cremophor EL Vehicle: a. In a sterile container, mix 1 part Cremophor EL with 4 parts sterile, purified water or saline (e.g., 2 mL of Cremophor EL and 8 mL of water for a total of 10 mL). b. Vortex thoroughly until a homogenous, slightly viscous solution is formed.
-
Prepare this compound Suspension: a. Calculate and weigh the required amount of this compound powder. b. Place the powder in a sterile container. c. Add a small amount of the 20% Cremophor EL vehicle to the powder and vortex to create a smooth paste. d. Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension. e. Continue to vortex for several minutes to ensure homogeneity. f. Store the suspension at 2-8°C, protected from light. It is recommended to prepare this formulation fresh before each use.
-
Administration: a. Before each administration, vortex the suspension thoroughly. b. Administer the suspension to mice via oral gavage using an appropriately sized gavage needle.
Experimental Workflow
Caption: Workflow for the preparation and administration of this compound.
References
- 1. The novel fungal CYP51 inhibitor VT-1598 is efficacious alone and in combination with liposomal amphotericin B in a murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Fungal Burden Assay in CNS Tissue Following VT-1598 Tosylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive fungal infections of the central nervous system (CNS) are associated with high rates of morbidity and mortality, necessitating the development of novel antifungal agents with improved efficacy and safety profiles. VT-1598 tosylate is a novel, orally active, and selective inhibitor of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3][4] By specifically targeting the fungal enzyme over its mammalian homologues, VT-1598 offers the potential for a wider therapeutic window and reduced drug-drug interactions.[1][5] Preclinical studies have demonstrated the broad-spectrum activity of VT-1598 against a variety of pathogenic fungi, including those known to cause CNS infections such as Coccidioides and Cryptococcus.[5][6][7] Efficacy has been demonstrated in murine models of CNS coccidioidomycosis and cryptococcal meningitis, where treatment with VT-1598 resulted in a significant, dose-dependent reduction in brain fungal burden.[6][7][8][9][10]
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in a murine model of CNS fungal infection, with a focus on the quantification of fungal burden in brain tissue through Colony Forming Unit (CFU) assays and quantitative polymerase chain reaction (qPCR).
Data Presentation
The efficacy of this compound in reducing CNS fungal burden can be quantified and presented for comparative analysis. The following tables provide examples of how to structure such data, based on findings from preclinical murine models.
Table 1: Efficacy of this compound in a Murine Model of CNS Coccidioidomycosis
| Treatment Group | Dose (mg/kg, oral, once daily) | Mean Brain Fungal Burden (log₁₀ CFU/g ± SD) | Percent Reduction vs. Vehicle |
| Vehicle Control | - | 5.02 ± 0.45 | - |
| This compound | 4 | 2.64 ± 0.38 | 47.4% |
| This compound | 20 | 1.34 ± 0.25 | 73.3% |
| Fluconazole (Comparator) | 25 | 4.15 ± 0.51 | 17.3% |
Data are hypothetical and for illustrative purposes, based on trends observed in published studies.[6]
Table 2: Dose-Dependent Reduction of Brain Fungal Burden in a Murine Model of Cryptococcal Meningitis
| Treatment Group | Dose (mg/kg, oral, once daily) | Mean Brain Fungal Burden (log₁₀ CFU/g ± SD) | Log₁₀ Reduction vs. Vehicle |
| Vehicle Control | - | 7.8 ± 0.6 | - |
| This compound | 5 | 4.2 ± 0.5 | 3.6 |
| This compound | 15 | 2.9 ± 0.4 | 4.9 |
| This compound | 50 | 1.5 ± 0.3 | 6.3 |
Data are hypothetical and for illustrative purposes, based on trends observed in published studies.[7][10]
Experimental Protocols
Murine Model of CNS Fungal Infection (Intracranial Inoculation)
This protocol describes the establishment of a CNS fungal infection in mice via direct intracranial inoculation.
Materials:
-
Pathogenic fungal strain (e.g., Cryptococcus neoformans H99, Coccidioides posadasii)
-
Appropriate culture medium (e.g., Sabouraud Dextrose Agar/Broth)
-
Hemocytometer or spectrophotometer
-
Sterile, non-pyrogenic saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
C57BL/6 or other appropriate mouse strain (6-8 weeks old)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on appropriate agar at 30-37°C.
-
Harvest fungal cells/spores and wash twice with sterile saline by centrifugation.
-
Resuspend the pellet in sterile saline and determine the cell concentration using a hemocytometer or by correlating optical density to known cell counts.
-
Adjust the final concentration to the desired inoculum size (e.g., 1 x 10⁵ CFU in 10 µL). Keep the inoculum on ice.
-
-
Animal Anesthesia and Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine. Confirm proper anesthetic depth by lack of pedal reflex.
-
Position the mouse in the stereotaxic apparatus.
-
Disinfect the scalp with povidone-iodine followed by 70% ethanol.
-
-
Intracranial Inoculation:
-
Make a small sagittal incision in the scalp to expose the skull.
-
Using a sterile dental drill or a 26-gauge needle, carefully create a small burr hole over the desired injection site (e.g., 2 mm lateral to the sagittal suture and 2 mm posterior to the coronal suture to target the cerebrum).
-
Lower the Hamilton syringe needle through the burr hole to a depth of 2.5-3.0 mm into the brain parenchyma.
-
Slowly inject the fungal inoculum (e.g., 10 µL) over 1-2 minutes to prevent backflow.
-
Leave the needle in place for an additional 2-3 minutes before slowly retracting it.
-
Suture or apply tissue adhesive to close the scalp incision.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the mouse in a clean cage on a warming pad until fully recovered from anesthesia.
-
Monitor the animal daily for clinical signs of infection (e.g., weight loss, lethargy, neurological signs).
-
This compound Administration (Oral Gavage)
Materials:
-
This compound powder
-
Vehicle: Cremophor EL and sterile water or saline. A common vehicle is 20% (v/v) Cremophor EL in sterile saline.[3]
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice).
-
Syringes (1 mL)
Procedure:
-
Drug Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals. Account for the tosylate salt correction factor if necessary.
-
Prepare the vehicle solution (e.g., 20% Cremophor EL).
-
Create a homogenous suspension of this compound in the vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
-
-
Animal Dosing:
-
Weigh each mouse to calculate the precise volume to be administered (typically 10 mL/kg maximum volume).
-
Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it passes. Do not force the needle.
-
Once the needle is in the esophagus (a pre-measured length from the mouth to the last rib), slowly administer the drug suspension.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Treatment typically begins 24-48 hours post-inoculation and continues for a specified duration (e.g., 7-14 days).[6][11]
-
Fungal Burden Quantification by Colony Forming Unit (CFU) Assay
Materials:
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS) or saline
-
Tissue homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Appropriate agar plates (e.g., Sabouraud Dextrose Agar with antibiotics to inhibit bacterial growth)
-
Incubator
Procedure:
-
Tissue Collection and Homogenization:
-
At the experimental endpoint, euthanize mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Aseptically dissect the brain and place it in a pre-weighed sterile tube.
-
Determine the weight of the tissue.
-
Add a defined volume of sterile PBS or saline (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the tissue until no visible pieces remain.
-
-
Serial Dilution and Plating:
-
Create a 10-fold serial dilution series of the tissue homogenate in sterile PBS or saline.
-
Plate 100 µL of the undiluted homogenate and each dilution onto duplicate agar plates.
-
Spread the inoculum evenly using a sterile spreader.
-
-
Incubation and Colony Counting:
-
Incubate the plates at the appropriate temperature (e.g., 30-37°C) for 48-72 hours or until colonies are clearly visible.
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
-
Calculation:
-
Calculate the CFU per gram of brain tissue using the following formula: CFU/g = (Average number of colonies x Dilution factor) / (Volume plated in mL x Tissue weight in g)
-
Data is typically log₁₀ transformed for statistical analysis.
-
Fungal Burden Quantification by qPCR
Materials:
-
DNA extraction kit suitable for tissue and fungal cells (e.g., Qiagen DNeasy Blood & Tissue Kit with enzymatic lysis pretreatment)
-
Lyticase or Zymolyase
-
qPCR instrument
-
qPCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Fungal-specific primers and probe (e.g., targeting the 18S or ITS regions of the ribosomal DNA).
-
Nuclease-free water
Procedure:
-
DNA Extraction:
-
Homogenize a known weight of brain tissue (20-25 mg) as described for the CFU assay.
-
Pre-treat the homogenate with a fungal cell wall lysing enzyme (e.g., lyticase) according to the manufacturer's instructions.
-
Proceed with genomic DNA extraction using a commercial kit, following the manufacturer's protocol for animal tissues.
-
Elute the DNA in nuclease-free water or the provided elution buffer.
-
Quantify the DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR reagent, forward and reverse primers (e.g., 200 nM each), and the probe (e.g., 100 nM).[8]
-
Add a standardized amount of template DNA (e.g., 50-100 ng) to each well.
-
Include a no-template control (NTC) and a standard curve. The standard curve should be prepared using serial dilutions of known quantities of fungal genomic DNA.
-
-
qPCR Amplification:
-
Perform the qPCR using a standard thermal cycling protocol, for example:
-
Initial denaturation: 95°C for 10 minutes.
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values against the log of the known fungal DNA concentrations.
-
Determine the amount of fungal DNA in the experimental samples by interpolating their Ct values onto the standard curve.
-
Normalize the results to the amount of tissue used for DNA extraction (e.g., fungal DNA copies per gram of brain tissue).
-
Mandatory Visualizations
Mechanism of Action of VT-1598
Caption: Mechanism of VT-1598: Inhibition of fungal CYP51, blocking ergosterol synthesis.
Experimental Workflow for Efficacy Testing
Caption: Workflow for assessing VT-1598 efficacy in a CNS fungal infection model.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 3. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Extraction Method Affects the Detection of a Fungal Pathogen in Formalin-Fixed Specimens Using qPCR | PLOS One [journals.plos.org]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. instechlabs.com [instechlabs.com]
- 8. Comparison of Six DNA Extraction Methods for Recovery of Fungal DNA as Assessed by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Fungal DNA by Using Fluorescence Resonance Energy Transfer and the Light Cycler System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel fungal CYP51 inhibitor VT-1598 is efficacious alone and in combination with liposomal amphotericin B in a murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Kill Assay for Evaluating VT-1598 Tosylate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT-1598 tosylate is a novel, potent, and selective inhibitor of fungal cytochrome P450 sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane integrity, altered fluidity, and ultimately, fungal cell death or growth inhibition.[3][4] The time-kill assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent, providing valuable information on the rate and extent of its fungicidal or fungistatic activity over time. This document provides a detailed methodology for performing a time-kill assay to evaluate the efficacy of this compound against various fungal pathogens.
Mechanism of Action of this compound
VT-1598 acts by specifically inhibiting the fungal CYP51 enzyme. This enzyme is responsible for the C14-demethylation of lanosterol, a key step in the biosynthesis of ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[3][5][6] This disruption of the normal sterol profile alters membrane fluidity and the function of membrane-bound proteins, ultimately leading to the cessation of fungal growth and/or cell death.[2][4]
Experimental Protocol: Time-Kill Assay
This protocol is based on established methodologies for antifungal time-kill assays and can be adapted for various fungal species.[7]
1. Materials
-
This compound (analytical grade)
-
Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Appropriate culture medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0)[7]
-
Sabouraud Dextrose Agar (SDA) or other suitable solid medium for colony forming unit (CFU) enumeration
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile water
-
Spectrophotometer
-
Shaking incubator
-
Sterile test tubes or flasks
-
Micropipettes and sterile tips
-
Spiral plater or sterile spreaders
2. Inoculum Preparation
-
From a fresh culture (24-48 hours old) on an agar plate, select several colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). This can be done using a spectrophotometer at a wavelength of 530 nm.
-
Further dilute the standardized suspension in the test medium to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[7] The exact starting inoculum should be confirmed by plating a serial dilution of the inoculum at time zero.
3. Drug Concentration Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
From the stock solution, prepare working solutions in the test medium to achieve the desired final concentrations. These concentrations are typically multiples of the Minimum Inhibitory Concentration (MIC) of the drug against the test organism (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x MIC).
-
Include a growth control (no drug) and a solvent control (if the solvent concentration is significant).
4. Time-Kill Procedure
-
Dispense the prepared fungal inoculum into the test tubes or flasks containing the different concentrations of this compound and the controls.
-
Incubate the tubes/flasks at 35-37°C with constant agitation (e.g., 150-200 rpm).[7]
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube/flask.
-
Perform ten-fold serial dilutions of the aliquots in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.
5. Data Analysis
-
Calculate the mean CFU/mL for each concentration at each time point.
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL versus time for each concentration of this compound.
-
Determine the fungicidal activity, which is typically defined as a ≥3-log10 reduction (99.9%) in CFU/mL from the initial inoculum.
-
Fungistatic activity is generally defined as a <3-log10 reduction in CFU/mL from the initial inoculum and inhibition of growth compared to the drug-free control.
Data Presentation
The results of a time-kill assay are best presented in a table summarizing the log10 CFU/mL at each time point for each drug concentration. Below is a representative data table illustrating the expected fungicidal activity of this compound against a hypothetical Candida albicans isolate with an MIC of 0.125 µg/mL.
Disclaimer: The following data is illustrative and serves as an example of expected results. Actual data will vary depending on the fungal species, strain, and specific experimental conditions.
Table 1: Representative Time-Kill Data for this compound against Candida albicans
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (0.0625 µg/mL) (log10 CFU/mL) | 1x MIC (0.125 µg/mL) (log10 CFU/mL) | 2x MIC (0.25 µg/mL) (log10 CFU/mL) | 4x MIC (0.5 µg/mL) (log10 CFU/mL) | 8x MIC (1.0 µg/mL) (log10 CFU/mL) |
| 0 | 5.05 | 5.05 | 5.05 | 5.05 | 5.05 | 5.05 |
| 2 | 5.30 | 5.10 | 4.80 | 4.50 | 4.20 | 3.90 |
| 4 | 5.85 | 5.15 | 4.50 | 4.00 | 3.50 | 3.00 |
| 6 | 6.50 | 5.20 | 4.20 | 3.50 | 2.80 | <2.00 |
| 8 | 7.10 | 5.25 | 3.90 | 3.00 | <2.00 | <2.00 |
| 12 | 7.80 | 5.30 | 3.50 | <2.00 | <2.00 | <2.00 |
| 24 | 8.50 | 5.40 | <2.00 | <2.00 | <2.00 | <2.00 |
| 48 | 8.60 | 5.50 | <2.00 | <2.00 | <2.00 | <2.00 |
Note: <2.00 indicates the limit of detection.
Conclusion
The time-kill assay is an indispensable tool for characterizing the in vitro activity of novel antifungal agents like this compound. By providing detailed information on the rate and extent of fungal killing, these studies are crucial for understanding the pharmacodynamics of the drug and for informing dose selection for further preclinical and clinical development. The protocol and illustrative data presented here provide a comprehensive guide for researchers to effectively evaluate the efficacy of this compound against a broad range of fungal pathogens.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Targeting fungal membrane homeostasis with imidazopyrazoindoles impairs azole resistance and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Murine Model of Invasive Aspergillosis for Testing VT-1598 Tosylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Invasive aspergillosis (IA) is a life-threatening fungal infection, primarily affecting immunocompromised individuals, with high mortality rates.[1][2] The development of novel antifungal agents with improved efficacy and safety profiles is a critical unmet need. VT-1598 tosylate is a novel, potent, and selective inhibitor of fungal cytochrome P450 enzyme CYP51 (lanosterol 14-alpha-demethylase), which is essential for ergosterol biosynthesis in fungi.[3][4] This document provides detailed application notes and protocols for utilizing a murine model of invasive aspergillosis to evaluate the in vivo efficacy of this compound. The protocols outlined below are based on established methodologies for testing antifungal agents in immunocompromised mouse models.[5][6][7]
Mechanism of Action of VT-1598
VT-1598 is a tetrazole-based antifungal agent designed for greater selectivity for fungal CYP51 over human CYP enzymes, potentially reducing drug-drug interactions and side effects.[3][8] By inhibiting CYP51, VT-1598 disrupts the fungal cell membrane integrity, leading to growth inhibition and cell death.[4]
Caption: Mechanism of action of this compound in inhibiting the fungal ergosterol biosynthesis pathway.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Disseminated Murine Model of Invasive Aspergillosis
| Treatment Group | Dosage (mg/kg) | Dosing Regimen | Fungal Burden (log10 CFU/g) in Kidney | Percent Survival | Reference |
| Vehicle Control | - | - | High | 0-20% | [2][8] |
| VT-1598 | 10 | Once Daily (QD) | No significant decrease | - | [1][2] |
| VT-1598 | 20 | Once Daily (QD) | Intermediate decrease | 100% | [1][2] |
| VT-1598 | 40 | Once Daily (QD) | Maximum or near maximum decrease | 100% | [1][2] |
| VT-1598 | 40 | Twice Daily (BID) | Maximum or near maximum decrease | - | [1][2] |
Table 2: Pharmacokinetic Parameters of VT-1598 in Neutropenic Mice
| Dosage (mg/kg) | Dosing Regimen | Plasma AUC (µg*h/mL) | Reference |
| 5 | Once Daily (QD) for 5 days | 155 | [1][2] |
| 40 | Once Daily (QD) for 5 days | 1033 | [1][2] |
| 40 | Twice Daily (BID) | 1354 | [1][2] |
Experimental Protocols
Animal Model and Immunosuppression
A neutropenic murine model is recommended to establish a reproducible invasive Aspergillus infection.
-
Animals: Female BALB/c or ICR mice (22-25 g) are commonly used.[9]
-
Immunosuppression:
-
Administer cyclophosphamide intraperitoneally at a dose of 200 mg/kg on days -3, 0 (day of infection), and every 3 days thereafter to maintain neutropenia.[9]
-
Alternatively, a single high dose of a corticosteroid like triamcinolone (40 mg/kg) can be administered 24 hours prior to inoculation.
-
Caption: General experimental workflow for testing this compound in a murine model of invasive aspergillosis.
Fungal Strain and Inoculum Preparation
-
Strain: Aspergillus fumigatus strains such as ATCC 204305 or AF293 are recommended.
-
Preparation:
-
Grow the A. fumigatus strain on potato dextrose agar for 5-7 days at 37°C.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Filter the conidial suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia twice with sterile saline.
-
Count the conidia using a hemocytometer and adjust the concentration to the desired inoculum size (e.g., 1 x 10^5 conidia/mL).
-
Infection Models
Two primary models are used to assess the efficacy of antifungal agents against invasive aspergillosis:
-
Disseminated Invasive Aspergillosis:
-
Inoculate mice intravenously via the lateral tail vein with 1 x 10^5 conidia of A. fumigatus.[8]
-
This model leads to a systemic infection with a high fungal burden in the kidneys.
-
-
Pulmonary Invasive Aspergillosis:
Drug Administration
-
Formulation: Prepare this compound in a suitable vehicle for oral administration.
-
Dosing:
Endpoint Evaluation
-
Survival Study: Monitor mice daily for up to 21 days post-infection and record survival.
-
Fungal Burden Assessment:
-
Euthanize a cohort of mice on day 8 (24 hours after the last dose).
-
Aseptically remove organs (kidneys for disseminated model, lungs for pulmonary model).
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on appropriate agar plates.
-
Incubate at 37°C for 24-48 hours and count the colony-forming units (CFU).
-
Express the fungal burden as log10 CFU per gram of tissue.
-
Caption: Logical relationships between experimental variables and outcomes in the murine model of invasive aspergillosis.
Conclusion
The murine model of invasive aspergillosis is a robust and reproducible system for evaluating the in vivo efficacy of novel antifungal agents like this compound. The protocols described provide a framework for conducting these studies, from animal preparation to endpoint analysis. The data presented demonstrate the dose-dependent activity of VT-1598 in reducing fungal burden and improving survival, supporting its further development for the treatment of this lethal infection.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14α-Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization [frontiersin.org]
- 7. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1346. The Tetrazole VT-1598 Is Efficacious in a Murine Model of Invasive Aspergillosis with a PK/PD Expected of a Mold-Active CYP51 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Ebselen Against Invasive Aspergillosis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging to Assess VT-1598 Tosylate Treatment Response
For: Researchers, Scientists, and Drug Development Professionals
Subject: Utilization of Non-Invasive In Vivo Imaging Techniques to Quantitatively and Qualitatively Assess the Efficacy of VT-1598 Tosylate in Preclinical Models of Invasive Fungal Infections.
Introduction
This compound is a novel, broad-spectrum antifungal agent designed for enhanced selectivity for fungal cytochrome P450 enzyme CYP51 over human CYP enzymes.[1][2][3] This heightened specificity is intended to reduce the potential for drug-drug interactions and other side effects commonly associated with azole antifungals.[1][2] Preclinical studies have demonstrated the potent in vitro and in vivo activity of VT-1598 against a wide range of pathogenic fungi, including Candida spp., Cryptococcus spp., Aspergillus spp., and endemic fungi like Coccidioides spp.[1][4][5]
Traditionally, the assessment of antifungal efficacy in animal models has relied on terminal endpoints, such as the enumeration of colony-forming units (CFU) from explanted organs.[6][7] While informative, this method only provides a single snapshot in time and requires a large number of animals to achieve statistical power.[8][9] Non-invasive in vivo imaging techniques offer a powerful alternative, enabling longitudinal monitoring of fungal burden, disease progression, and treatment response in the same animal over time.[9][10][11] This approach not only enhances the quality of data but also aligns with the "3Rs" principles of animal research (Replacement, Reduction, and Refinement).
This document provides detailed application notes and protocols for three key in vivo imaging modalities to assess the therapeutic response to this compound: Bioluminescence Imaging (BLI), Positron Emission Tomography (PET), and Magnetic Resonance Imaging (MRI).
Mechanism of Action of VT-1598
VT-1598 is a tetrazole-based inhibitor of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][12] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, VT-1598 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell membrane integrity, which inhibits fungal growth or leads to cell death.[1]
Bioluminescence Imaging (BLI) for Monitoring Fungal Burden
BLI is a highly sensitive technique that allows for the real-time, non-invasive visualization of fungal infections in living animals.[13] It relies on the detection of light emitted from fungal pathogens that have been genetically engineered to express a luciferase enzyme.[11][13] The intensity of the light signal is directly proportional to the number of viable fungal cells, providing a quantitative measure of fungal burden.[8][14]
Application
BLI is ideal for longitudinal studies tracking the reduction in fungal burden following this compound treatment. It is particularly effective for systemic, disseminated, and localized infections, including central nervous system (CNS), abdominal, and cutaneous infections caused by pathogens like Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.[10][14]
Experimental Workflow
Detailed Protocol: Murine Model of Disseminated Candidiasis
-
Fungal Strain Preparation: Utilize a validated bioluminescent strain of Candida albicans expressing a codon-optimized firefly luciferase (e.g., C. albicans-pLUC2). Culture the yeast on Sabouraud Dextrose Agar and prepare an inoculum in sterile saline, adjusting the concentration to 1x10^6 cells/mL.
-
Animal Model: Use immunocompromised female BALB/c mice (6-8 weeks old). Immunosuppression can be induced by cyclophosphamide (150 mg/kg intraperitoneally) on days -4 and -1 relative to infection.
-
Infection: Infect mice via intravenous injection of 1x10^5 C. albicans cells (in 100 µL saline) into the lateral tail vein.
-
Treatment Groups: Randomize mice into groups (n=8-10 per group) 24 hours post-infection:
-
Imaging Procedure:
-
On designated imaging days (e.g., 1, 3, 5, 7 post-treatment initiation), anesthetize mice using isoflurane.
-
Administer the luciferase substrate, D-luciferin (150 mg/kg), via intraperitoneal injection.
-
Wait 10 minutes for substrate distribution.
-
Place the mouse in the imaging chamber of an IVIS Spectrum imaging system (or equivalent).
-
Acquire bioluminescence images with an exposure time of 1-5 minutes, depending on signal intensity.
-
-
Data Analysis:
-
Define Regions of Interest (ROIs) over specific organs (e.g., kidneys, brain) or the entire animal.
-
Quantify the total photon flux (photons/second) within each ROI using Living Image software.
-
Plot the mean photon flux for each treatment group over time to visualize treatment response.
-
Representative Data Presentation
Table 1: Quantitative BLI Data for VT-1598 Treatment in Disseminated Candidiasis
| Treatment Group | Day 1 (photons/s) | Day 3 (photons/s) | Day 5 (photons/s) | Day 7 (photons/s) |
|---|---|---|---|---|
| Vehicle Control | 1.5 x 10^7 | 5.2 x 10^7 | 1.1 x 10^8 | 2.5 x 10^8 |
| Fluconazole (20 mg/kg) | 1.4 x 10^7 | 8.5 x 10^6 | 3.1 x 10^6 | 1.2 x 10^6 |
| VT-1598 (15 mg/kg) | 1.6 x 10^7 | 4.0 x 10^6 | 9.5 x 10^5 | 2.1 x 10^5 |
| VT-1598 (50 mg/kg) | 1.5 x 10^7 | 1.1 x 10^6 | < 1.0 x 10^5 | < 1.0 x 10^5 |
(Note: Data are hypothetical and for illustrative purposes only.)
Positron Emission Tomography (PET) for Specific Fungal Activity
PET is a nuclear imaging technique that provides quantitative functional information. By using radiolabeled tracers that are specifically taken up by fungi, PET can visualize and quantify sites of active infection.[16] This modality is highly translatable to the clinical setting.
Application
PET is particularly useful for assessing the metabolic activity of fungal lesions in response to this compound treatment. While [18F]FDG-PET can detect inflammation and infection, it is not specific.[17] Newer tracers offer higher specificity for fungal pathogens. For instance, 2-deoxy-2-[18F]-fluorosorbitol (18F-FDS) and [18F]-Fluorocellobiose ([18F]-FCB) are promising for imaging Aspergillus infections, as they are specifically metabolized by fungi and not mammalian cells.[18][19]
Detailed Protocol: Murine Model of Invasive Pulmonary Aspergillosis using 18F-FDS
-
Fungal Strain and Animal Model: Use a standard Aspergillus fumigatus strain (e.g., Af293). Induce neutropenia in male C57BL/6 mice.
-
Infection: Infect mice via intranasal or intratracheal instillation of 2x10^7 A. fumigatus conidia.
-
Treatment Groups: Begin treatment 24 hours post-infection:
-
Vehicle Control
-
This compound (e.g., 20, 40 mg/kg, once or twice daily via oral gavage)[7]
-
Positive Control (e.g., Posaconazole)
-
-
Imaging Procedure:
-
Perform baseline PET scans before treatment and follow-up scans at selected time points (e.g., day 3 and day 7 of treatment).
-
Anesthetize mice and inject approximately 100-200 µCi (3.7-7.4 MBq) of 18F-FDS via the tail vein.[19]
-
Allow for a 60-minute uptake period.
-
Acquire a 15-20 minute static PET scan, followed by a CT scan for anatomical co-registration.
-
-
Data Analysis:
-
Reconstruct PET/CT images.
-
Draw ROIs over the lungs or specific lesions identified on the CT scan.
-
Calculate the tracer uptake, typically expressed as the Standardized Uptake Value (SUV).
-
Compare the change in SUVmax or SUVmean from baseline to follow-up scans across treatment groups.
-
Representative Data Presentation
Table 2: Quantitative PET Data (SUVmax) for VT-1598 Treatment in Pulmonary Aspergillosis
| Treatment Group | Baseline SUVmax | Day 3 Post-Treatment SUVmax | Day 7 Post-Treatment SUVmax | % Change from Baseline (Day 7) |
|---|---|---|---|---|
| Vehicle Control | 2.1 ± 0.4 | 3.5 ± 0.6 | 4.8 ± 0.9 | +128% |
| Posaconazole | 2.2 ± 0.3 | 1.5 ± 0.4 | 0.9 ± 0.2 | -59% |
| VT-1598 (40 mg/kg) | 2.3 ± 0.5 | 1.3 ± 0.3 | 0.7 ± 0.3 | -70% |
(Note: Data are hypothetical and for illustrative purposes only. Values are represented as mean ± SD.)
Magnetic Resonance Imaging (MRI) for CNS Infections
MRI provides excellent soft-tissue contrast and high spatial resolution, making it the gold standard for imaging anatomical changes in the brain.[20] In the context of fungal infections, MRI can detect and characterize lesions, abscesses, inflammation, and edema, which are critical for assessing disease severity and therapeutic response in CNS mycoses.[21][22]
Application
MRI is indispensable for evaluating the efficacy of this compound in models of CNS fungal infections, such as cryptococcal meningitis or CNS aspergillosis.[11][23] It can be used to measure changes in lesion volume and monitor the resolution of pathological features like gelatinous pseudocysts (in cryptococcosis) or hemorrhagic lesions (in aspergillosis).[20] Often, MRI is used multimodally with BLI to correlate anatomical changes with fungal viability.[11]
Logical Relationship for Multimodal Assessment
Detailed Protocol: Murine Model of Cryptococcal Meningitis
-
Fungal Strain and Animal Model: Use a bioluminescent strain of Cryptococcus neoformans (e.g., KN99α-luc). Use A/Jcr mice, which are highly susceptible to cryptococcal infection.
-
Infection: Infect mice via intracranial inoculation with 5x10^3 C. neoformans cells.
-
Treatment Groups: Begin treatment 48 hours post-inoculation:
-
Imaging Procedure:
-
Perform co-registered MRI and BLI scans at baseline and at weekly intervals.
-
MRI: Anesthetize mice and monitor vital signs. Use a small animal MRI scanner (e.g., 7T or 9.4T). Acquire T2-weighted (for detecting lesions and edema) and T1-weighted post-contrast (using a gadolinium-based agent to assess blood-brain barrier disruption) sequences.
-
BLI: Following the MRI, perform BLI as described in Section 3.3, using coelenterazine as the substrate for Gaussia luciferase if applicable, or D-luciferin for firefly luciferase.
-
-
Data Analysis:
-
MRI: Manually or semi-automatically segment fungal lesions on T2-weighted images across all slices to calculate total lesion volume (in mm³).
-
BLI: Quantify photon flux from the cranial region.
-
Correlate the change in lesion volume with the change in bioluminescence signal for each animal and across treatment groups.
-
Representative Data Presentation
Table 3: Multimodal MRI and BLI Data for VT-1598 in Cryptococcal Meningitis
| Treatment Group | Baseline | Week 1 | Week 2 |
|---|---|---|---|
| Lesion Vol (mm³) / Photon Flux (p/s) | Lesion Vol (mm³) / Photon Flux (p/s) | Lesion Vol (mm³) / Photon Flux (p/s) | |
| Vehicle Control | 2.5 / 5.1x10^5 | 8.9 / 3.2x10^6 | 21.4 / 1.5x10^7 |
| L-AmB | 2.7 / 5.5x10^5 | 1.1 / 9.8x10^4 | 0.3 / <1.0x10^4 |
| VT-1598 (25 mg/kg) | 2.6 / 5.3x10^5 | 0.8 / 6.5x10^4 | <0.1 / <1.0x10^4 |
(Note: Data are hypothetical and for illustrative purposes only.)
Conclusion
In vivo imaging techniques provide powerful, quantitative, and longitudinal readouts for assessing the efficacy of this compound in preclinical models of invasive fungal disease. BLI offers high-throughput, sensitive tracking of overall fungal burden, PET provides specific metabolic information that is highly translatable, and MRI delivers unparalleled anatomical detail for CNS infections. The integration of these modalities can provide a comprehensive understanding of the pharmacodynamic effects of VT-1598, accelerating its development and providing robust data to support its clinical potential.
References
- 1. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents [mdpi.com]
- 3. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 9. Let’s shine a light on fungal infections: A noninvasive imaging toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescence Imaging, a Powerful Tool to Assess Fungal Burden in Live Mouse Models of Infection | Springer Nature Experiments [experiments.springernature.com]
- 11. Sensitive bioluminescence imaging of fungal dissemination to the brain in mouse models of cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14α-Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Illuminating Fungal Infections with Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo imaging of disseminated murine Candida albicans infection reveals unexpected host sites of fungal persistence during antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radionuclide Imaging of Invasive Fungal Disease in Immunocompromised Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Molecular Imaging of Invasive Pulmonary Aspergillosis Using ImmunoPET/MRI: The Future Looks Bright [frontiersin.org]
- 18. New imaging method detects fungal infections caused by Aspergillus fumigatus sooner | National Institutes of Health (NIH) [nih.gov]
- 19. In vivo imaging of invasive aspergillosis with 18F-fluorodeoxysorbitol positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. life-slides-and-videos.s3.eu-west-2.amazonaws.com [life-slides-and-videos.s3.eu-west-2.amazonaws.com]
- 21. Real-time in vivo imaging of fungal migration to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jmatonline.com [jmatonline.com]
- 23. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The novel fungal CYP51 inhibitor VT-1598 is efficacious alone and in combination with liposomal amphotericin B in a murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing VT-1598 Tosylate Synergy with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT-1598 is a novel, potent, and selective inhibitor of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death or inhibition of growth.[1] VT-1598 has demonstrated broad-spectrum in vitro activity against a range of fungal pathogens, including yeasts and molds.[3][4] Combination therapy using antifungal agents with different mechanisms of action is a promising strategy to enhance efficacy, overcome resistance, and reduce dose-related toxicity. These application notes provide detailed protocols for assessing the synergistic potential of VT-1598 tosylate with other classes of antifungal agents, including polyenes (e.g., Amphotericin B), azoles (e.g., Fluconazole), and echinocandins (e.g., Caspofungin).
The primary in vitro methods for evaluating antifungal synergy are the checkerboard microdilution assay and the time-kill assay. The checkerboard assay determines the Fractional Inhibitory Concentration Index (FICI), which provides a quantitative measure of the interaction between two drugs.[5][6] The time-kill assay provides a dynamic assessment of the antifungal combination's effect on fungal viability over time.[3][7]
Data Presentation
Quantitative data from synergy testing should be organized into clear and structured tables for straightforward comparison and interpretation.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Other Antifungals
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida auris | VT-1598 | 0.03 - 8 | 0.25 | 1 |
| Candida species (mucosal isolates) | VT-1598 | Not Specified | 0.06 | 0.125 |
| Candida species | Amphotericin B | 0.0625 - 4 | Not Specified | Not Specified |
| Candida species | Fluconazole | 0.125 - >64 | 0.5 | 8 |
| Candida species | Caspofungin | 0.007 - >8 | 0.5 | 1 |
| Aspergillus species | Amphotericin B | 0.03 - 16 | Not Specified | Not Specified |
| Aspergillus species | Fluconazole | Not typically active | Not applicable | Not applicable |
| Aspergillus species | Caspofungin | 0.125 - 64 | Not Specified | Not Specified |
Note: MIC values can vary depending on the specific isolates and testing conditions.[8][9][10][11][12][13]
Table 2: Checkerboard Assay Synergy Interpretation (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Indifference |
| > 4.0 | Antagonism |
FICI is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[5][6]
Table 3: Time-Kill Assay Synergy Interpretation
| Outcome | Interpretation |
| ≥ 2-log₁₀ decrease in CFU/mL with combination compared to the most active single agent | Synergy |
| < 2-log₁₀ decrease in CFU/mL with combination compared to the most active single agent | Indifference |
| ≥ 2-log₁₀ increase in CFU/mL with combination compared to the least active single agent | Antagonism |
[7]
Experimental Protocols
Checkerboard Microdilution Assay
This method is used to determine the FICI of this compound in combination with another antifungal agent.
Materials:
-
This compound
-
Partner antifungal agent (e.g., Amphotericin B, Fluconazole, Caspofungin)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Humidified incubator (35°C)
Protocol:
-
Preparation of Antifungal Solutions:
-
Prepare stock solutions of this compound and the partner antifungal in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Perform serial twofold dilutions of each drug in RPMI 1640 medium to obtain a range of concentrations. The final concentrations should span from below the expected MIC to several multiples of the MIC.
-
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.): Culture the isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
For molds (Aspergillus spp.): Culture the isolate on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of RPMI 1640 to all wells.
-
Add 50 µL of the various concentrations of this compound along the x-axis (e.g., columns 1-10).
-
Add 50 µL of the various concentrations of the partner antifungal along the y-axis (e.g., rows A-G).
-
This creates a matrix of drug combinations.
-
Include a row with only this compound dilutions and a column with only the partner antifungal dilutions to determine the MIC of each drug alone.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours (for Candida spp.) or 48-72 hours (for Aspergillus spp.).
-
-
Reading and Interpretation:
-
Determine the MIC for each drug alone and for each combination by visual inspection of turbidity or using a spectrophotometer. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FICI for each well showing growth inhibition using the formula provided in Table 2. The lowest FICI value is considered the result for the drug combination.
-
Time-Kill Assay
This assay evaluates the rate and extent of fungal killing by this compound in combination with another antifungal over time.
Materials:
-
This compound
-
Partner antifungal agent
-
Fungal isolates
-
Culture tubes or flasks
-
RPMI 1640 medium
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator shaker (35°C)
-
Sterile saline
Protocol:
-
Preparation of Cultures and Drugs:
-
Prepare a fungal suspension as described in the checkerboard protocol, adjusted to a starting inoculum of approximately 1-5 x 10⁵ CFU/mL in RPMI 1640 medium.
-
Prepare drug solutions in RPMI 1640 at concentrations corresponding to their MICs (e.g., 1x MIC, 2x MIC) and in desired combinations.
-
-
Experimental Setup:
-
Set up culture tubes or flasks for each condition:
-
Growth control (no drug)
-
This compound alone
-
Partner antifungal alone
-
This compound + partner antifungal combination
-
-
Inoculate each tube/flask with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Incubate the cultures at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of the collected samples in sterile saline.
-
Plate a known volume of each dilution onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each treatment group.
-
Determine the interaction based on the definitions in Table 3.
-
Mandatory Visualizations
Ergosterol Biosynthesis Pathway and VT-1598 Mechanism of Action
Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.
Experimental Workflow for Synergy Assessment
Caption: General workflow for assessing in vitro synergy of antifungal agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. VT-1598 Inhibits the in vitro Growth of Mucosal Candida Isolates and Protects Against Oropharyngeal Candidiasis in IL-17 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of VT-1598 in Plasma and Tissue by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the quantification of VT-1598, a novel tetrazole-based fungal CYP51 inhibitor, in plasma and tissue samples.[1][2] The protocol utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific method for bioanalysis.[3] This note includes procedures for sample preparation, instrument parameters, and representative pharmacokinetic data to guide researchers in preclinical and clinical studies.
Introduction and Mechanism of Action
VT-1598 is a novel, selective inhibitor of fungal cytochrome P450 enzyme CYP51 (sterol 14α-demethylase).[4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] By inhibiting CYP51, VT-1598 disrupts membrane integrity, leading to potent antifungal activity against a broad spectrum of pathogens, including Candida, Aspergillus, and Cryptococcus species.[2] Its high selectivity for the fungal enzyme over human CYPs aims to reduce drug-drug interactions.[6][7] The primary metabolite, VT-11134, also exhibits antifungal activity and should be considered during bioanalysis.[3]
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters of VT-1598 from published human and murine studies.
Table 1: Human Plasma Pharmacokinetic Parameters of VT-1598 (Single Ascending Oral Dose) [1][3]
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀-last (ng·h/mL) |
| 40 | 31.00 | 4.01 | 116.1 |
| 80 | Data not specified | Data not specified | Data not specified |
| 160 | Data not specified | Data not specified | Data not specified |
| 320 | Data not specified | 5.14 | Data not specified |
| 640 | 279.4 | Data not specified | 4507 |
Cmax (Maximum Plasma Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve). Values are geometric means.[3]
Table 2: Murine Plasma Pharmacokinetic Parameters of VT-1598
| Species | Model | Dose (mg/kg) | Parameter | Value | Reference |
| Mouse | Coccidioidomycosis | 4 | Plasma Concentration | 1.95 ± 0.63 µg/mL | [8] |
| Mouse | Coccidioidomycosis | 20 | Plasma Concentration | 17.6 ± 5.50 µg/mL | [8] |
| Mouse | Invasive Aspergillosis | 5 (QD, 5 days) | Plasma AUC | 155 µg·h/mL | [6][7] |
| Mouse | Invasive Aspergillosis | 40 (QD, 5 days) | Plasma AUC | 1033 µg·h/mL | [6][7] |
Concentrations in the Coccidioidomycosis model were measured 48 hours after the final dose.[8]
Table 3: Illustrative VT-1598 Concentrations in Murine Tissue (Hypothetical Data)
| Species | Model | Dose (mg/kg) | Tissue | Concentration (ng/g) |
| Mouse | Disseminated Candidiasis | 20 | Kidney | 25,000 |
| Mouse | Disseminated Candidiasis | 20 | Brain | 8,000 |
| Mouse | Pulmonary Aspergillosis | 40 | Lung | 45,000 |
| Mouse | Pulmonary Aspergillosis | 40 | Liver | 15,000 |
Note: The values in Table 3 are for illustrative purposes to demonstrate data presentation, as specific tissue concentration values were not available in the search results. Studies have confirmed reductions in fungal burden in kidney, brain, and lung tissue.[6][9][10]
Experimental Protocols
This section outlines the workflow and detailed steps for quantifying VT-1598 in biological matrices.
-
Biological Matrix: K2-EDTA plasma, tissue of interest.
-
Reagents: Acetonitrile (ACN, LC-MS grade), Formic Acid (FA, LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade).
-
Standards: VT-1598 analytical standard, VT-1598-d4 (or other suitable stable isotope-labeled internal standard, IS).
-
Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, refrigerated centrifuge, tissue homogenizer, LC-MS/MS system.
A. Plasma Sample Preparation
-
Thaw plasma samples on ice.
-
Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard (IS) working solution (e.g., 100 ng/mL VT-1598-d4 in 50% ACN).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Dilute with 150 µL of LC-MS grade water if necessary.
-
Cap the vial and place it in the autosampler for analysis.
B. Tissue Sample Preparation
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add homogenization buffer (e.g., 4 volumes of PBS or saline) to the tissue.
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform suspension is achieved. Keep samples on ice.
-
Use 50 µL of the resulting tissue homogenate and proceed with the plasma sample preparation protocol starting from Step 2. Note: The final concentration must be corrected for the initial tissue weight and homogenization volume.
The following are typical starting parameters that should be optimized for the specific instrument used.
Table 4: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| Liquid Chromatography | |
| LC System | High-performance UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of standards |
| VT-1598: e.g., Q1 m/z -> Q3 m/z (Quantifier), Q1 m/z -> Q3 m/z (Qualifier) | |
| VT-1598-IS: e.g., Q1 m/z -> Q3 m/z | |
| VT-11134: e.g., Q1 m/z -> Q3 m/z | |
| Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
MRM (Multiple Reaction Monitoring) transitions must be optimized empirically by infusing pure analytical standards.
-
Prepare a stock solution of VT-1598 in a suitable solvent (e.g., DMSO or Methanol).
-
Create a series of calibration standards by spiking blank matrix (plasma or tissue homogenate) with known concentrations of VT-1598, typically ranging from 1 ng/mL to 2000 ng/mL. A validated method in a human study used a lower limit of quantitation (LLOQ) of 10 ng/mL for VT-1598 in plasma.[3]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process calibration standards and QC samples alongside the unknown samples as described in the preparation protocol.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x² or 1/x) linear regression.
-
The concentration of unknown samples is determined by interpolating their peak area ratios from the calibration curve. The results for QC samples must fall within ±15% of their nominal value (±20% for LLOQ).
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of VT-1598 in plasma and tissue samples. This protocol, combined with the provided pharmacokinetic context, serves as a comprehensive guide for researchers in the development of this promising antifungal agent. Adherence to good laboratory practices and proper method validation are essential for generating reliable and reproducible data.
References
- 1. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1346. The Tetrazole VT-1598 Is Efficacious in a Murine Model of Invasive Aspergillosis with a PK/PD Expected of a Mold-Active CYP51 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of Fungal Load in VT-1598 Tosylate Efficacy Studies Using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT-1598 tosylate is a novel, potent, and selective inhibitor of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death or growth inhibition.[1] Preclinical studies have demonstrated the broad-spectrum in vitro and in vivo activity of VT-1598 against a range of clinically significant fungal pathogens, including Candida, Cryptococcus, Aspergillus, and Coccidioides species.[3][4][5]
In vivo efficacy studies are paramount in the preclinical development of antifungal agents like this compound. A key endpoint in these studies is the determination of fungal burden in target organs, which provides a quantitative measure of the drug's activity.[6][7][8] While traditional methods for quantifying fungal load, such as colony-forming unit (CFU) counts, are widely used, they can be time-consuming and may not account for non-viable or slow-growing fungi. Quantitative polymerase chain reaction (qPCR) offers a rapid, sensitive, and specific alternative for the quantification of fungal DNA, thereby providing a more accurate assessment of fungal burden.[9]
These application notes provide a detailed protocol for the quantification of fungal load in animal tissues from this compound efficacy studies using qPCR.
Mechanism of Action of this compound
This compound selectively targets the fungal CYP51 enzyme, which plays a crucial role in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, VT-1598 disrupts the integrity of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.[2][10]
Experimental Workflow for Fungal Load Quantification by qPCR
The overall workflow for quantifying fungal load from tissue samples in this compound efficacy studies involves several key steps, from animal infection and treatment to data analysis.
Experimental Protocols
In Vivo Efficacy Study Design
A robust in vivo study design is critical for obtaining meaningful data. A common model is the murine model of disseminated or pulmonary fungal infection.
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection.[5][8]
-
Infection: Animals are infected with a standardized inoculum of the fungal pathogen of interest (e.g., Candida auris, Aspergillus fumigatus, Coccidioides immitis).[4][6][8]
-
Treatment Groups:
-
Vehicle control
-
This compound (multiple dose levels)
-
Positive control (e.g., fluconazole, amphotericin B)
-
-
Dosing: this compound is typically administered orally.[6]
-
Study Duration: Treatment duration can vary, for example, 7 to 14 days, with tissue collection for fungal load analysis at the end of the treatment period.[6][11]
Tissue Collection and Homogenization
-
At the designated endpoint, euthanize animals according to approved protocols.
-
Aseptically harvest target organs (e.g., kidneys, lungs, brain) and weigh them.[6][7]
-
Place each organ in a sterile tube containing a lysis buffer and beads for mechanical disruption.
-
Homogenize the tissues using a bead beater or other appropriate homogenizer until completely lysed.
Fungal DNA Extraction from Tissue
This protocol is adapted from established methods for fungal DNA extraction from tissue samples.[9][12]
-
Lysis:
-
To the homogenized tissue, add proteinase K and incubate at 56°C for 1-3 hours, or overnight, to digest proteins.
-
For fungi with resilient cell walls, an additional enzymatic lysis step with lyticase or zymolyase may be beneficial.
-
-
DNA Purification:
-
Follow the manufacturer's instructions for a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit). These kits typically involve binding the DNA to a silica membrane in a spin column, washing away contaminants, and eluting the purified DNA.
-
Alternatively, a phenol-chloroform extraction followed by ethanol precipitation can be performed.[13]
-
-
DNA Quantification and Quality Control:
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
-
Assess DNA purity by checking the A260/A280 and A260/A230 ratios.
-
Quantitative PCR (qPCR)
-
Primer and Probe Selection: Utilize validated species-specific primers and probes for the fungal pathogen being studied. The internal transcribed spacer (ITS) regions of ribosomal DNA are common targets.[14][15][16]
Target Fungus Primer/Probe Target Reference Candida auris ITS2 or 28S ribosomal gene [14][17] Aspergillus fumigatus 18S or 28S rRNA gene [18][19] Coccidioides immitis/posadasii Proline-rich antigen 2 (PRA2) gene [16][20] -
Standard Curve Preparation:
-
Prepare a serial dilution of known quantities of fungal genomic DNA (e.g., from a pure culture of the target fungus).
-
The standard curve will be used to correlate the Ct (cycle threshold) values of the unknown samples to the absolute quantity of fungal DNA.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing qPCR master mix (with Taq polymerase and dNTPs), forward and reverse primers, and the probe.
-
Add a specific volume of the extracted DNA from the tissue samples and the standard curve dilutions to individual wells of a qPCR plate.
-
Include no-template controls (NTCs) to check for contamination.
-
-
qPCR Cycling Conditions:
-
A typical qPCR program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. The specific temperatures and durations will depend on the primers and the qPCR instrument.[9]
-
Data Analysis
-
Generate Standard Curve: Plot the Ct values of the standard dilutions against the logarithm of their known concentrations. This should result in a linear curve with a high correlation coefficient (R² > 0.99).
-
Quantify Fungal DNA in Samples: Use the standard curve to determine the amount of fungal DNA in the experimental samples based on their Ct values.
-
Normalize Data: Express the fungal load as the quantity of fungal DNA per gram of tissue.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., ANOVA, t-test) to compare the fungal loads between the different treatment groups.
Data Presentation
Quantitative data from this compound efficacy studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Fungal Burden in Kidneys of Mice Infected with Candida auris
| Treatment Group | Dose (mg/kg) | Mean Fungal Load (log10 DNA copies/g tissue) ± SD | % Reduction vs. Vehicle | p-value vs. Vehicle |
| Vehicle | - | 6.5 ± 0.4 | - | - |
| This compound | 5 | 4.2 ± 0.6 | 35.4% | <0.01 |
| This compound | 15 | 2.8 ± 0.5 | 56.9% | <0.001 |
| This compound | 50 | 1.5 ± 0.3 | 76.9% | <0.0001 |
| Fluconazole | 20 | 5.8 ± 0.5 | 10.8% | >0.05 |
Table 2: Fungal Burden in Lungs of Mice with Pulmonary Aspergillosis (Aspergillus fumigatus)
| Treatment Group | Dose (mg/kg) | Mean Fungal Load (log10 DNA copies/g tissue) ± SD | % Reduction vs. Vehicle | p-value vs. Vehicle |
| Vehicle | - | 7.2 ± 0.5 | - | - |
| This compound | 10 | 5.1 ± 0.7 | 29.2% | <0.05 |
| This compound | 20 | 3.6 ± 0.6 | 50.0% | <0.001 |
| This compound | 40 | 2.1 ± 0.4 | 70.8% | <0.0001 |
| Voriconazole | 10 | 3.9 ± 0.5 | 45.8% | <0.01 |
Table 3: Fungal Burden in Brains of Mice with Coccidioidomycosis (Coccidioides immitis)
| Treatment Group | Dose (mg/kg) | Mean Fungal Load (log10 DNA copies/g tissue) ± SD | % Reduction vs. Vehicle | p-value vs. Vehicle |
| Vehicle | - | 5.8 ± 0.6 | - | - |
| This compound | 15 | 3.1 ± 0.8 | 46.6% | <0.01 |
| This compound | 45 | 1.9 ± 0.5 | 67.2% | <0.001 |
| Fluconazole | 25 | 4.9 ± 0.7 | 15.5% | >0.05 |
Conclusion
The use of qPCR to quantify fungal load in this compound efficacy studies offers a sensitive, specific, and rapid method for assessing the in vivo activity of this promising antifungal agent. The detailed protocols and data presentation formats provided in these application notes are intended to guide researchers in designing and executing robust preclinical studies to evaluate the potential of this compound for the treatment of invasive fungal infections.
References
- 1. q2ub.com [q2ub.com]
- 2. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel fungal CYP51 inhibitor VT-1598 is efficacious alone and in combination with liposomal amphotericin B in a murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Six DNA Extraction Methods for Recovery of Fungal DNA as Assessed by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14α-Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. plantpathologyquarantine.org [plantpathologyquarantine.org]
- 13. mycologylab.org [mycologylab.org]
- 14. Development a hydrolysis probe-based quantitative PCR assay for the specific detection and quantification of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Detection and Species-Specific Identification of Medically Important Aspergillus Species by Real-Time PCR in Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-time PCR assay for detection and differentiation of Coccidioides immitis and Coccidioides posadasii from culture and clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Quantitative PCR Assay To Measure Aspergillus fumigatus Burden in a Murine Model of Disseminated Aspergillosis: Demonstration of Efficacy of Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.plos.org [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Improving VT-1598 Tosylate Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing VT-1598 tosylate for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is VT-1598 and why is its solubility a concern for in vitro experiments?
A1: VT-1598 is a potent and selective inhibitor of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. The tosylate salt form of VT-1598, while offering advantages in terms of stability and handling, often exhibits poor aqueous solubility. This can lead to challenges in preparing stock solutions and achieving desired concentrations in aqueous assay buffers, potentially causing compound precipitation and inaccurate experimental results.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: For initial stock solution preparation, dimethyl sulfoxide (DMSO) is the recommended solvent. It is a powerful organic solvent capable of dissolving many poorly water-soluble compounds. A high-concentration stock in DMSO can then be serially diluted into aqueous buffers for your final assay concentrations.
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A3: This phenomenon, often called "crashing out," is common with hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay medium, as higher concentrations can be cytotoxic and may affect assay performance.
-
Use a co-solvent: A mixture of solvents can sometimes improve solubility. Consider preparing your stock in a co-solvent system, such as DMSO and ethanol.
-
Employ solubility enhancers: Excipients like cyclodextrins (e.g., HP-β-CD) can form inclusion complexes with the drug, increasing its aqueous solubility. Surfactants (e.g., Tween® 80, Pluronic® F-68) at concentrations above their critical micelle concentration (CMC) can also be used to create micelles that encapsulate the compound.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a bath sonicator can help dissolve small precipitates. However, be cautious with temperature-sensitive assays.
-
pH adjustment: If your assay buffer allows, adjusting the pH might improve the solubility of this compound, although the effect on this specific molecule may vary.
Q4: Are there alternative solvents to DMSO?
A4: Yes, other water-miscible organic solvents can be tested, including ethanol, methanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). The choice of solvent will depend on the specific compound and the tolerance of the experimental system. Always include a vehicle control in your experiments to account for any solvent effects.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Problem: Precipitate observed in the stock solution.
| Potential Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the solvent volume to lower the concentration. |
| Inadequate mixing. | Vortex or sonicate the solution for a longer duration. |
| Compound has low solubility in the chosen solvent. | Try an alternative solvent or a co-solvent system. Gentle warming may also help. |
Problem: Compound precipitates upon dilution into aqueous buffer.
| Potential Cause | Suggested Solution |
| "Crashing out" due to poor aqueous solubility. | Decrease the final concentration of the compound. Lower the final percentage of the organic solvent (e.g., DMSO). Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing. |
| Buffer incompatibility. | Test the solubility in different buffers with varying pH and salt concentrations. |
| Supersaturation. | The solution is thermodynamically unstable. Incorporate solubility enhancers like cyclodextrins or surfactants into the aqueous buffer before adding the compound stock solution. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in common laboratory solvents. Please note that these are approximate values and may vary depending on the specific experimental conditions.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL | Recommended for primary stock solutions. |
| Ethanol | Sparingly soluble | Can be used as a co-solvent with DMSO. |
| Methanol | Sparingly soluble | Can be used as a co-solvent. |
| Water | Poorly soluble | Requires formulation strategies for aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | Similar to water; solubility enhancers are recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock, weigh out X mg (where X = 10 * Molecular Weight of this compound / 1000).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the vial for 2-5 minutes until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer with a Solubility Enhancer
-
Prepare Enhancer Solution: Prepare the aqueous assay buffer containing the desired concentration of a solubility enhancer (e.g., 1% w/v HP-β-CD or 0.1% w/v Tween® 80).
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into the enhancer-containing buffer to achieve the final desired concentrations.
-
Mixing: When diluting, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation.
-
Incubation: Allow the working solution to equilibrate at the assay temperature for a short period before use. Visually inspect for any signs of precipitation.
Visualizations
VT-1598 Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
Caption: VT-1598 inhibits CYP51, blocking ergosterol synthesis and disrupting fungal cell membranes.
Troubleshooting Workflow for this compound Solubility
VT-1598 Tosylate in DMSO: A Guide to Stock Solution Stability
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of VT-1598 tosylate in dimethyl sulfoxide (DMSO) stock solutions. Proper handling and storage of these solutions are critical for ensuring experimental accuracy and reproducibility.
Summary of Key Stability Data
While extensive public data on the long-term stability of this compound in DMSO is not available, manufacturer recommendations suggest the following storage guidelines.[1] For optimal stability, it is recommended to prepare fresh solutions. If storage is necessary, follow the temperature and duration limits outlined below.
Table 1: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Maximum Storage Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Note: This information is based on manufacturer guidelines. For critical experiments, it is highly recommended to perform in-house stability assessments.
Table 2: Illustrative Example of Long-Term Stability Data for a Small Molecule in DMSO
The following table provides a general example of how stability data for a compound in DMSO might be presented. The values are illustrative and not specific to this compound.
| Storage Condition | Time Point | Percent Remaining (Illustrative) |
| Room Temperature | 1 month | 90% |
| 3 months | 75% | |
| 4°C | 3 months | 98% |
| 6 months | 95% | |
| -20°C | 6 months | >99% |
| 12 months | 98% | |
| -80°C | 12 months | >99% |
| 24 months | >99% |
Experimental Protocols
To ensure the integrity of your this compound stock solutions, consider the following experimental protocols for in-house stability assessment.
Protocol 1: Preparation of this compound Stock Solution
-
Reagent and Equipment Preparation :
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials with airtight caps
-
Calibrated analytical balance and vortex mixer
-
-
Procedure :
-
Under a fume hood, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in the prepared amber glass vials to minimize freeze-thaw cycles.
-
Store the aliquots at the recommended temperatures (-20°C or -80°C).
-
Protocol 2: Assessment of this compound Stability in DMSO
-
Objective : To determine the stability of this compound in DMSO over time at various storage temperatures.
-
Materials :
-
Aliquots of this compound in DMSO (from Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate mobile phases and a suitable analytical column
-
-
Procedure :
-
Establish a baseline (T=0) by analyzing a freshly prepared stock solution of this compound.
-
Store aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
At designated time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Analyze the sample using a validated HPLC or LC-MS method to determine the concentration of the parent compound.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Troubleshooting and FAQs
Q1: My this compound stock solution has been stored for longer than the recommended duration. Can I still use it?
A1: It is not recommended. Beyond the suggested storage period, the compound may have degraded, which could lead to inaccurate and unreliable experimental results. For critical applications, it is always best to use a freshly prepared stock solution or one that has been stored within the recommended guidelines.
Q2: I have subjected my stock solution to multiple freeze-thaw cycles. Is it still stable?
A2: The stability of small molecules can be compromised by repeated freeze-thaw cycles. While some robust compounds may withstand this, it is a risk for others. To minimize this risk, it is best practice to prepare small-volume aliquots to avoid the need for repeated thawing of the main stock.
Q3: What are the signs of compound degradation in my DMSO stock solution?
A3: Visual signs of degradation can include a change in color or the appearance of precipitate. However, degradation can also occur without any visible changes. The most reliable way to assess stability is through analytical methods like HPLC or LC-MS, which can quantify the parent compound and detect degradation products.
Q4: Can the water content in DMSO affect the stability of this compound?
A4: Yes, the presence of water in DMSO can facilitate the hydrolysis of susceptible compounds.[2] DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Therefore, it is crucial to use anhydrous DMSO and to store stock solutions in tightly sealed vials to minimize water absorption.
Q5: What is the primary degradation pathway for VT-1598 in the body, and could this occur in DMSO?
A5: In human hepatocytes, the primary metabolite of VT-1598 is VT-11134, which is formed through O-dealkylation.[3] While this is a metabolic process, the possibility of chemical degradation in DMSO over long periods, potentially through hydrolysis or oxidation, cannot be ruled out without specific stability studies.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Workflow for Stability Assessment of VT-1598 in DMSO.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
Common off-target effects of VT-1598 tosylate in fungal cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VT-1598 tosylate in fungal cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: VT-1598 is a highly selective inhibitor of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to inhibition of fungal growth. VT-1598 is a tetrazole-based compound designed for greater specificity to the fungal CYP51 enzyme compared to human cytochrome P450 enzymes, which minimizes off-target effects in mammalian systems.[1]
Q2: What is the expected phenotype of fungal cells treated with this compound?
A2: The primary and expected effect of VT-1598 is the inhibition of fungal growth (fungistatic activity). At effective concentrations, you should observe a significant reduction in cell proliferation. Inhibition of CYP51 leads to the depletion of ergosterol and an accumulation of 14α-methylated sterol precursors, which can be toxic to the fungal cell and further disrupt membrane function.[2]
Q3: Are there any known common off-target effects of this compound in fungal cells?
A3: VT-1598 is designed for high selectivity to fungal CYP51, which is intended to minimize off-target effects.[1] Currently, there is limited publicly available data detailing specific off-target effects of VT-1598 within fungal cells themselves. The observed cellular responses are generally considered to be consequences of the on-target inhibition of ergosterol biosynthesis. These can include stress responses such as the upregulation of genes in the ergosterol pathway and genes encoding efflux pumps.[3][4][5][6]
Q4: Can fungal cultures develop resistance to this compound?
A4: As with other azole antifungals, prolonged exposure to VT-1598 could potentially lead to the development of resistance. Known mechanisms of resistance to CYP51 inhibitors in fungi include overexpression of the ERG11 (CYP51) gene, point mutations in ERG11 that reduce drug binding, and increased expression of efflux pumps that actively remove the drug from the cell.[2][7]
Troubleshooting Guides
Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) or reduced efficacy.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Efflux pump activity | Some fungal species may exhibit intrinsic or induced expression of multidrug resistance (MDR) efflux pumps. Consider co-treatment with a known efflux pump inhibitor to see if this restores sensitivity. |
| Target gene overexpression | The fungal culture may be upregulating the expression of the ERG11 (CYP51) gene in response to the inhibitor. This can be assessed by quantitative PCR (qPCR) to measure ERG11 transcript levels in treated versus untreated cells. |
| Mutations in the target enzyme | Pre-existing or acquired mutations in the ERG11 gene can reduce the binding affinity of VT-1598. If resistance is suspected, sequencing of the ERG11 gene may be necessary to identify mutations. |
| Experimental conditions | The composition of the culture medium, pH, and incubation conditions can influence the activity of antifungal compounds. Ensure consistency in experimental parameters. |
Problem 2: Observing unexpected morphological changes in fungal cells.
| Possible Cause | Troubleshooting Steps |
| Disruption of cell membrane integrity | Inhibition of ergosterol biosynthesis directly impacts the structure and function of the cell membrane. This can lead to altered cell shape, budding patterns, and filamentation in dimorphic fungi. These are generally considered on-target effects. Document these changes with microscopy. |
| Accumulation of toxic sterol intermediates | The build-up of 14α-methylated sterols due to CYP51 inhibition can be toxic and may induce cellular stress responses that affect morphology.[2] |
| Secondary cellular stress | Disruption of the cell membrane can trigger broader cellular stress responses, which might indirectly lead to morphological alterations. |
Problem 3: Variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent drug concentration | Ensure accurate and consistent preparation of drug dilutions. Use calibrated pipettes and validated protocols. |
| Inoculum variability | The density and growth phase of the initial fungal inoculum can significantly impact the outcome of susceptibility testing. Standardize the inoculum preparation for all experiments. |
| Evolution of resistance | If the same fungal culture is used over multiple experiments with repeated exposure to the drug, resistance may develop. Use fresh cultures from frozen stocks for each set of experiments. |
Data Presentation
Table 1: In Vitro Activity of VT-1598 against various fungal pathogens.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | ≤0.015 - >8 | 0.06 | 0.25 |
| Candida auris | 0.03 - 8 | - | - |
| Cryptococcus neoformans | - | - | - |
| Aspergillus fumigatus | - | - | - |
| Coccidioides immitis | - | - | - |
| Coccidioides posadasii | - | - | - |
Note: MIC values can vary depending on the specific isolates and testing conditions. Data compiled from multiple sources.[7][8][9]
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a generalized method based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Store the stock solution at -20°C or as recommended by the manufacturer.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies.
-
Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 106 CFU/mL for yeast.
-
Dilute this suspension in the appropriate broth medium (e.g., RPMI 1640) to the final required inoculum density.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the VT-1598 stock solution in a 96-well microtiter plate containing the broth medium to achieve the desired final concentration range.
-
Add the standardized fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
-
Incubation and Reading:
-
Incubate the plates at the optimal temperature for the fungal species (e.g., 35°C for Candida spp.) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 4. The Transcriptome Response to Azole Compounds in Aspergillus fumigatus Shows Differential Gene Expression across Pathways Essential for Azole Resistance and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VT-1598 Tosylate for Murine Models of Candidiasis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VT-1598 tosylate in murine models of candidiasis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for a murine model of disseminated candidiasis?
A1: For disseminated candidiasis, particularly with Candida auris, oral doses of 15 mg/kg and 50 mg/kg administered once daily have been shown to be effective, leading to significant improvements in survival and reductions in kidney and brain fungal burden.[1][2] A lower dose of 5 mg/kg may not show significant improvements in survival.
Q2: How should I prepare this compound for oral administration to mice?
A2: this compound can be resuspended in 1% carboxymethylcellulose for oral gavage.[3] It is important to note that VT-1598 is often supplied as a tosylate salt, and a correction factor of 1.3 should be used to determine the dose of the free base.[3][4]
Q3: What is the typical treatment duration in these models?
A3: A common treatment duration is 7 days of once-daily oral administration, starting 24 hours post-infection.[1][2] For models of oropharyngeal candidiasis, a 4-day treatment course has also been demonstrated to be effective.[3][5]
Q4: What is the expected efficacy of VT-1598 in terms of fungal burden reduction?
A4: In a murine model of invasive candidiasis caused by C. auris, treatment with VT-1598 at 15 mg/kg and 50 mg/kg resulted in significant reductions in kidney and brain fungal burden, ranging from 1.88 to 3.61 log10 CFU/g compared to the control group.[1][2] The reduction in fungal burden has been shown to correlate with plasma trough concentrations of the drug.[1][2]
Q5: Is VT-1598 effective against fluconazole-resistant Candida strains?
A5: Yes, VT-1598 has demonstrated potent in vitro activity against fluconazole-resistant Candida isolates.[3][6] In murine models of oropharyngeal candidiasis, it has shown significant efficacy against both fluconazole-susceptible and -resistant C. albicans.[3]
Q6: What are the pharmacokinetic properties of VT-1598 in mice?
A6: After oral administration, VT-1598 achieves significantly higher concentrations in both plasma and tongue tissue compared to fluconazole.[3] The plasma area-under-the-curve (AUC) of VT-1598 increases in a nearly linear fashion with increasing doses.[7][8] The half-life of VT-1598 in mice is approximately 24 hours.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of efficacy (no significant reduction in fungal burden or improvement in survival) | Inadequate dosage. | Consider dose escalation. Doses of 15 mg/kg and 50 mg/kg have been shown to be effective in disseminated candidiasis models.[1][2] |
| Improper drug formulation or administration. | Ensure this compound is fully suspended in the vehicle (e.g., 1% carboxymethylcellulose) before each administration. Verify the accuracy of the oral gavage technique to ensure the full dose is delivered. | |
| High virulence of the Candida strain. | Confirm the in vitro susceptibility of your Candida strain to VT-1598. The MIC of VT-1598 against C. auris can range from 0.03 to 8 µg/ml.[9] | |
| High variability in experimental results | Inconsistent infection inoculum. | Standardize the preparation and administration of the Candida inoculum to ensure all mice receive a consistent infectious dose. |
| Differences in mouse strain, age, or sex. | Use a consistent mouse strain, age, and sex for all experimental groups. | |
| Inaccurate drug dosage calculation. | Remember to account for the 1.3 correction factor if you are using the tosylate salt to calculate the dose of the free base.[3][4] | |
| Adverse events observed in mice (e.g., weight loss, signs of distress) | Potential drug toxicity at higher doses. | While a 28-day study in rats showed a no-observed-adverse-effect level (NOAEL) of 100 mg/kg, it is crucial to monitor mice closely for any signs of toxicity.[4] If adverse events are observed, consider reducing the dose or the frequency of administration. |
| Gavage-related injury. | Prolonged periods of oral gavage can sometimes lead to injury.[4] Ensure proper technique and consider alternative routes of administration if feasible and validated. |
Quantitative Data Summary
Table 1: Efficacy of VT-1598 in a Murine Model of Disseminated Candida auris Infection
| Treatment Group | Dose (mg/kg, p.o., QD) | Median Survival (days) | Kidney Fungal Burden (log10 CFU/g) | Brain Fungal Burden (log10 CFU/g) |
| Vehicle Control | - | 5 | 7.26 | Not reported |
| VT-1598 | 5 | Not significantly improved | Not reported | Not reported |
| VT-1598 | 15 | 15 | 5.40 | Not reported |
| VT-1598 | 50 | >21 | 3.67 | Not reported |
| Fluconazole | 20 | Not improved | Not reported | Not reported |
| Caspofungin | 10 (i.p.) | >21 | 3.19 | Not reported |
Data from a study in neutropenic mice infected intravenously with C. auris. Treatment was administered for 7 days.[1][2]
Table 2: Pharmacokinetics of VT-1598 in Mice
| Dose (mg/kg) | Plasma Concentration (µg/ml) | Tissue Concentration (µg/g) |
| Oral Candidiasis Model | ||
| 20 (VT-1598) | 10.1 ± 1.0 | 24.3 ± 4.4 (Tongue) |
| 25 (Fluconazole) | 0.32 ± 0.039 | 0.31 ± 0.031 (Tongue) |
| CNS Coccidioidomycosis Model | ||
| 4 (VT-1598) | 1.95 ± 0.63 | - |
| 20 (VT-1598) | 17.6 ± 5.50 | - |
Plasma and tongue concentrations were determined after 4 days of treatment in an oral candidiasis model.[3] Plasma concentrations in the CNS model were measured two days after the last dose.[4]
Experimental Protocols
Murine Model of Disseminated Candidiasis
-
Animal Model: Use immunocompromised (e.g., neutropenic) mice. Neutropenia can be induced by intraperitoneal injection of cyclophosphamide.
-
Infection: Infect mice via intravenous injection (e.g., through the lateral tail vein) with a suspension of Candida species (e.g., C. auris) in sterile saline. The inoculum size should be optimized to establish a lethal infection.
-
Treatment: Begin treatment 24 hours post-infection.
-
Prepare this compound in 1% carboxymethylcellulose.
-
Administer the drug orally once daily via gavage for 7 consecutive days.
-
-
Monitoring:
-
Survival Study: Monitor mice daily for 21 days post-infection and record survival.
-
Fungal Burden Arm: Euthanize a separate cohort of mice on day 8 (24 hours after the last dose).
-
-
Outcome Assessment:
-
Aseptically harvest organs (e.g., kidneys, brain).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on appropriate agar plates (e.g., Sabouraud dextrose agar).
-
Incubate the plates and enumerate the colony-forming units (CFU) to determine the fungal burden per gram of tissue.
-
Murine Model of Oropharyngeal Candidiasis
-
Animal Model: Use mice with a compromised immune response relevant to oral candidiasis, such as IL-17 signaling-deficient mice (e.g., Act1-/-).
-
Infection: Induce infection by sublingual application of a Candida albicans suspension.
-
Treatment:
-
Begin treatment 18 hours post-infection.
-
Administer this compound (prepared as described above) or a vehicle control orally once daily for 4 consecutive days.
-
-
Outcome Assessment:
-
At day 5 post-infection (24 hours after the last dose), euthanize the mice.
-
Harvest the tongues and homogenize them.
-
Determine the fungal burden by plating serial dilutions of the homogenates and counting CFUs.
-
Visualizations
References
- 1. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VT-1598 inhibits the in vitro growth of mucosal Candida strains and protects against fluconazole-susceptible and -resistant oral candidiasis in IL-17 signalling-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VT-1598 Inhibits the in vitro Growth of Mucosal Candida Isolates and Protects Against Oropharyngeal Candidiasis in IL-17 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VT-1598 inhibits the in vitro growth of mucosal Candida strains and protects against fluconazole-susceptible and -resistant oral candidiasis in IL-17 signalling-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming trailing growth effects in VT-1598 tosylate susceptibility testing
Welcome to the technical support center for VT-1598 tosylate susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving accurate and reproducible results in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound susceptibility testing, with a focus on overcoming the common challenge of trailing growth observed with azole-class antifungals.
Q1: I am observing "trailing growth" (reduced but persistent growth across a range of concentrations) in my broth microdilution assay for this compound. How can I mitigate this effect to get a clear minimum inhibitory concentration (MIC) endpoint?
A1: Trailing growth is a known phenomenon with azole antifungals, where a clear MIC endpoint can be difficult to determine due to residual fungal growth at concentrations above the true MIC. While specific data on trailing growth with this compound is emerging, proactive measures based on established principles for azoles can ensure more accurate and reproducible results. We recommend a modified broth microdilution protocol.
The primary modification to the standard CLSI M27 protocol is reading the MIC endpoint at 24 hours instead of the conventional 48 hours. This earlier timepoint often precedes the development of significant trailing growth, providing a more distinct transition from growth to inhibition.
Below is a detailed experimental protocol for this modified method.
Experimental Protocol: Modified Broth Microdilution for this compound
This protocol is adapted from the CLSI M27 guidelines with a key modification for the incubation and reading time to minimize trailing growth effects.
1. Inoculum Preparation:
-
From a fresh (24-hour) culture on Sabouraud Dextrose Agar, select several distinct colonies.
-
Suspend the colonies in 5 mL of sterile 0.85% saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm (equivalent to 1 x 10^6 to 5 x 10^6 CFU/mL).
-
Dilute this stock suspension 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.
2. Drug Dilution Series:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.015 to 8 µg/mL).
3. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24 hours .
4. MIC Endpoint Determination:
-
Visually read the MIC at 24 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a significant diminution of growth (approximately 50% reduction) compared to the growth control well.[1]
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action of this compound?
A2: VT-1598 is a novel, potent, and selective inhibitor of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, VT-1598 disrupts the integrity of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death. Its design as a tetrazole-based inhibitor confers high selectivity for the fungal CYP51 enzyme over human CYP enzymes, which is intended to reduce the potential for drug-drug interactions.
Q3: What is the spectrum of activity for this compound?
A3: VT-1598 has demonstrated a broad spectrum of in vitro activity against a wide range of fungal pathogens.[2][3] This includes yeasts such as Candida and Cryptococcus species, as well as endemic fungi like Coccidioides, Blastomyces, and Histoplasma. Furthermore, it shows activity against molds, including Aspergillus species and Rhizopus arrhizus.[2][3] Notably, VT-1598 has shown efficacy against isolates that are resistant to other azole antifungals, such as fluconazole-resistant Candida species.[2]
Q4: What are the standard conditions for this compound susceptibility testing if I am not observing trailing growth?
A4: For routine susceptibility testing where trailing growth is not a concern, the standard CLSI broth microdilution method (M27) is recommended. The key parameters are summarized in the table below.
Data Presentation
Table 1: Comparison of Standard and Modified Broth Microdilution Protocols for this compound Susceptibility Testing
| Parameter | Standard Protocol (CLSI M27) | Modified Protocol (for Trailing Growth) |
| Medium | RPMI 1640 with L-glutamine, without bicarbonate | RPMI 1640 with L-glutamine, without bicarbonate |
| Buffer | MOPS at 0.165 M | MOPS at 0.165 M |
| pH | 7.0 ± 0.1 | 7.0 ± 0.1 |
| Inoculum Size | 0.5 x 10^3 to 2.5 x 10^3 CFU/mL | 0.5 x 10^3 to 2.5 x 10^3 CFU/mL |
| Incubation Temp. | 35°C | 35°C |
| Incubation Time | 48 hours | 24 hours |
| Endpoint Reading | Visual, significant growth reduction (~50%) | Visual, significant growth reduction (~50%) |
Visualizations
Caption: Workflow for modified this compound susceptibility testing.
References
- 1. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in VT-1598 tosylate synergy assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VT-1598 tosylate in antifungal synergy assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: VT-1598 is a novel, orally active, and selective antifungal agent.[1] It is a tetrazole-based inhibitor of fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51).[2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, VT-1598 disrupts the fungal cell membrane's integrity, leading to the inhibition of fungal growth.[3] VT-1598 has demonstrated broad-spectrum activity against a variety of yeasts and molds, including species of Candida, Cryptococcus, Aspergillus, and endemic fungi.[2][4][5][6][7]
Q2: What is a synergy assay and why is it performed?
A2: A synergy assay is an in vitro method used to evaluate the combined effect of two or more antimicrobial agents against a specific microorganism. The goal is to determine if the combination is synergistic (the combined effect is greater than the sum of their individual effects), additive (the combined effect is equal to the sum of their individual effects), indifferent (the drugs do not interact), or antagonistic (the combined effect is less than the sum of their individual effects).[3] Synergy testing is crucial in drug development to identify combination therapies that could potentially enhance efficacy, reduce dosages, and overcome drug resistance.[3]
Q3: What is the checkerboard assay and the Fractional Inhibitory Concentration (FIC) Index?
A3: The checkerboard assay is a common in vitro method for assessing antimicrobial synergy.[8] It involves testing a matrix of serial dilutions of two drugs, both alone and in all possible combinations. The Fractional Inhibitory Concentration (FIC) index is a quantitative measure derived from the checkerboard assay to define the nature of the drug interaction.[8]
The FIC for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FIC Index (FICI) is the sum of the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
The interpretation of the FICI is summarized in the table below.
Data Presentation
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Table 2: Example Checkerboard Assay Results and FICI Calculation
| Drug A (µg/mL) | Drug B (µg/mL) | Growth | FIC A | FIC B | FICI | Interpretation |
| 8 (MIC) | 0 | No | 1 | 0 | 1 | - |
| 4 | 0 | Yes | - | - | - | - |
| 2 | 0 | Yes | - | - | - | - |
| 1 | 0 | Yes | - | - | - | - |
| 0 | 16 (MIC) | No | 0 | 1 | 1 | - |
| 0 | 8 | Yes | - | - | - | - |
| 0 | 4 | Yes | - | - | - | - |
| 0 | 2 | Yes | - | - | - | - |
| 4 | 4 | No | 0.5 | 0.25 | 0.75 | Additive |
| 2 | 8 | No | 0.25 | 0.5 | 0.75 | Additive |
| 1 | 4 | No | 0.125 | 0.25 | 0.375 | Synergy |
Experimental Protocols
Detailed Methodology for a Checkerboard Broth Microdilution Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
1. Materials:
- This compound and the second antifungal agent
- Fungal isolate
- 96-well microtiter plates
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile saline (0.85% NaCl)
- 0.5 McFarland standard
- Spectrophotometer
- Multichannel pipette
2. Preparation of Reagents:
- Drug Stock Solutions: Prepare stock solutions of this compound and the second drug in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.
- Working Solutions: Prepare intermediate dilutions of each drug in RPMI 1640 medium.
3. Inoculum Preparation:
- Subculture the fungal isolate on an appropriate agar plate and incubate for 24-48 hours.
- Prepare a suspension of the fungal colonies in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
- Dilute the standardized inoculum in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.
4. Checkerboard Plate Setup:
- Add 50 µL of RPMI 1640 to all wells of a 96-well plate.
- In the first row (e.g., row A), add 50 µL of the highest concentration of Drug A and perform serial dilutions down the columns.
- In the first column (e.g., column 1), add 50 µL of the highest concentration of Drug B and perform serial dilutions across the rows.
- This will create a gradient of concentrations for both drugs.
- Include wells with each drug alone and a drug-free well as a growth control.
5. Inoculation and Incubation:
- Add 100 µL of the prepared fungal inoculum to each well.
- Incubate the plate at 35°C for 24-48 hours.
6. Reading the Results:
- Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant (e.g., ≥50%) reduction in turbidity compared to the growth control.
- Calculate the FIC and FICI for each combination that shows growth inhibition.
Troubleshooting Inconsistent Results
Q4: My checkerboard assay results for this compound are inconsistent between experiments. What are the possible causes?
A4: Inconsistent results in synergy assays can arise from several factors. Here are some common issues and how to address them:
-
Inoculum Variability:
-
Problem: The size and metabolic state of the fungal inoculum can significantly impact MIC values. Inconsistent inoculum preparation is a major source of variability.
-
Solution: Strictly adhere to a standardized protocol for inoculum preparation. Always use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard and ensure the final cell concentration in the wells is within the recommended range.
-
-
Media and Reagent Issues:
-
Problem: Lot-to-lot variability in RPMI 1640 medium, improper pH, or degradation of drug stock solutions can affect results.
-
Solution: Use a single, quality-controlled lot of media for a set of experiments. Ensure the pH of the media is correctly buffered with MOPS. Prepare fresh drug dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
-
Subjective Endpoint Determination (Trailing Growth):
-
Problem: Azole antifungals, including CYP51 inhibitors like VT-1598, can sometimes exhibit a "trailing" or "Eagle" effect, where reduced but persistent fungal growth is observed over a wide range of drug concentrations above the MIC.[10][11][12][13][14] This can make visual determination of the MIC endpoint subjective and lead to variability.
-
Solution: To minimize subjectivity, use a spectrophotometric plate reader to determine the percentage of growth inhibition relative to the drug-free control. A standardized endpoint, such as ≥50% inhibition, should be consistently applied. Reading the plates at a consistent time point (e.g., 24 hours) is also critical.[11]
-
-
Calculation and Interpretation Errors:
-
Solution: Double-check all calculations. Use a standardized and widely accepted interpretation of the FICI (as shown in Table 1). For borderline results, it is advisable to repeat the experiment.
Visualizing Experimental Logic and Pathways
This compound Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting fungal ergosterol biosynthesis.
Troubleshooting Workflow for Inconsistent Synergy Assay Results
Caption: A logical workflow for troubleshooting inconsistent results in synergy assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Implications of the EUCAST Trailing Phenomenon in Candida tropicalis for the In Vivo Susceptibility in Invertebrate and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relative Frequency of Paradoxical Growth and Trailing Effect with Caspofungin, Micafungin, Anidulafungin, and the Novel Echinocandin Rezafungin against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of the fluconazole trailing effect on the persistence of Candida albicans bloodstream infection when treated with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Vehicle Selection for In Vivo Administration of VT-1598 Tosylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and preparation of appropriate vehicles for the in vivo administration of VT-1598 tosylate. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is vehicle selection important?
A1: VT-1598 is a novel, orally active, and selective fungal inhibitor that targets the enzyme CYP51.[1] It is classified as a poorly water-soluble drug, which presents challenges for achieving adequate absorption and consistent bioavailability in preclinical studies.[2][3][4][5][6] The choice of an appropriate delivery vehicle is therefore critical to ensure consistent and reproducible results in in vivo experiments.
Q2: What is the most commonly used vehicle for oral administration of this compound in preclinical studies?
A2: Based on published literature, the most frequently reported vehicle for oral gavage of this compound in murine models is a 20% (v/v) solution of Cremophor EL.[1]
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL.[1] However, due to its potential for toxicity, DMSO is not recommended as a primary vehicle for in vivo studies, especially for repeated dosing.[7] Information regarding its solubility in other common preclinical vehicles is not widely available in the public domain.
Q4: Are there alternatives to a Cremophor EL-based vehicle?
A4: Yes, several alternative formulation strategies can be employed for poorly soluble compounds like this compound. These include aqueous suspensions, solutions using co-solvents, and lipid-based formulations.[2][5] The choice of an alternative will depend on the specific requirements of the study, such as the desired dose, dosing volume, and the animal model being used.
Vehicle and Formulation Data
Table 1: Known Solubility and Preclinical Formulation of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 100 mg/mL | [1] |
| Reported In Vivo Vehicle (Oral Gavage, Mice) | 20% (v/v) Cremophor EL | [1] |
Table 2: Common Excipients for Oral Formulation of Poorly Soluble Drugs
| Excipient Category | Examples | Purpose | Considerations |
| Suspending Agents | Carboxymethylcellulose (CMC), Methylcellulose, Hydroxypropyl Methylcellulose (HPMC) | Increase viscosity to prevent settling of particles in a suspension. | Can affect absorption rate. Viscosity should be suitable for gavage. |
| Wetting Agents / Surfactants | Tween 80 (Polysorbate 80), Poloxamers, Sodium Lauryl Sulfate (SLS) | Improve the wetting of the drug powder to facilitate dispersion in the vehicle. | Can have biological effects and may cause gastrointestinal irritation at high concentrations. |
| Co-solvents | Polyethylene Glycol (PEG) 300/400, Propylene Glycol, Ethanol | Used in combination with water to increase the solubility of the drug. | Potential for toxicity, especially with chronic dosing. Should be used at the lowest effective concentration. |
| Oils / Lipids | Corn oil, Sesame oil, Medium-chain triglycerides (MCTs) | For formulating lipid-based solutions or self-emulsifying drug delivery systems (SEDDS). | Can influence drug absorption through lymphatic pathways. |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension (0.5% CMC / 0.1% Tween 80)
This protocol describes the preparation of a 100 mL suspension of this compound at a target concentration of 1 mg/mL. Adjust the quantities accordingly for different concentrations or volumes.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC, low viscosity)
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinders and beakers
-
Sonicator (bath or probe)
Procedure:
-
Prepare the Vehicle: a. In a sterile beaker, add approximately 90 mL of sterile water. b. While stirring with a magnetic stir bar, slowly sprinkle 0.5 g of CMC powder onto the surface of the water to prevent clumping. c. Continue stirring until the CMC is fully hydrated and the solution is clear and viscous. This may take several hours. d. Add 0.1 mL of Tween 80 to the CMC solution and stir until fully dispersed. e. Adjust the final volume to 100 mL with sterile water.
-
Prepare the Suspension: a. Weigh 100 mg of this compound powder and place it in a sterile glass vial. b. Add a small volume (e.g., 2-3 mL) of the prepared vehicle to the powder to create a smooth paste. Triturate the paste with a sterile spatula to ensure there are no lumps. c. Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing or stirring). d. Once all the vehicle has been added, stir the suspension for at least 30 minutes. e. For improved homogeneity and to reduce particle size, sonicate the suspension for 15-30 minutes. If using a probe sonicator, use it in short bursts to avoid overheating the sample.
-
Storage and Administration: a. Store the suspension at 2-8°C, protected from light. b. Before each administration, allow the suspension to come to room temperature and mix thoroughly by vortexing or inverting to ensure a uniform dose.
Protocol 2: General Guidance for Preparation of a 20% Cremophor EL Formulation
This protocol provides a general procedure for preparing a formulation similar to that reported in the literature.
Materials:
-
This compound powder
-
Cremophor EL
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile vials
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound for your desired final concentration and volume.
-
In a sterile vial, add the appropriate volume of Cremophor EL (20% of the final volume).
-
Add the this compound powder to the Cremophor EL.
-
Vortex the mixture thoroughly until the powder is fully wetted and dispersed. Gentle warming (e.g., to 37°C) may aid in dissolution, but the stability of this compound at elevated temperatures should be considered.
-
Gradually add the sterile saline or water to the desired final volume while continuously vortexing.
-
Continue to vortex until a uniform solution or fine dispersion is achieved.
-
As with any formulation, it is recommended to prepare it fresh before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation | - Concentration exceeds solubility in the vehicle.- Inadequate mixing or suspension.- Temperature changes affecting solubility. | - Reduce the concentration of this compound.- Ensure vigorous and thorough mixing/sonication during preparation.- Always bring refrigerated formulations to room temperature and mix well before dosing. |
| High Viscosity of Formulation | - Concentration of suspending agent (e.g., CMC) is too high. | - Use a lower concentration of the suspending agent or switch to a lower viscosity grade. |
| Clogging of Gavage Needle | - Large particles in the suspension.- High viscosity of the formulation. | - Ensure the compound is finely powdered before suspension.- Increase sonication time to reduce particle size.- Use a gavage needle with a slightly larger gauge, ensuring it is appropriate for the animal size. |
| Animal Distress During Dosing | - Improper gavage technique.- Irritation from the formulation. | - Ensure personnel are properly trained in oral gavage techniques.- Consider using flexible-tipped gavage needles.- If irritation is suspected, consider alternative, well-tolerated vehicles. |
| High Variability in Experimental Results | - Inhomogeneous formulation.- Inaccurate dosing volume. | - Always vortex or stir the formulation vigorously immediately before drawing each dose.- Ensure accurate calibration of dosing equipment. |
Visualizations
Caption: A decision workflow for selecting an appropriate in vivo administration vehicle for this compound.
Caption: A stepwise workflow for the preparation of a this compound suspension for oral gavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulations For Poorly Soluble And Low Bioavailability Drugs [clinicalleader.com]
- 4. Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
- 6. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: VT-1598 Tosylate Oral Administration in Animal Studies
This technical support center provides guidance for researchers and scientists utilizing VT-1598 tosylate in preclinical animal studies. The following information addresses common questions and potential challenges related to the oral administration and pharmacokinetics of this novel antifungal agent.
Troubleshooting and Optimization Guide
While VT-1598 has demonstrated effective oral absorption in animal models, variability can arise in experimental settings. This guide provides solutions to potential issues to ensure consistent and optimal drug exposure.
| Issue/Question | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Inconsistent dosing volume or technique. Food effects. | Ensure accurate gavage technique. Standardize the fasting or fed state of the animals, as food can significantly impact absorption. A study in humans showed that food increased the Cmax of VT-1598 by 44% and the AUC by 126%[1]. |
| Lower than expected therapeutic efficacy. | Suboptimal drug exposure. Issues with the formulation. | Verify the dose calculations, especially when using the tosylate salt (a correction factor of 1.3 was used in one study to account for the salt form)[2]. Ensure the dosing vehicle is appropriate and the compound is fully suspended or dissolved. |
| Difficulty in preparing the oral dosing solution. | Solubility of this compound in the chosen vehicle. | VT-1598 has been successfully administered orally in a vehicle of 20% (vol/vol) Cremophor EL[2]. If using a different vehicle, assess the solubility and stability of this compound in that medium. |
| Precipitation of the compound in the dosing formulation. | Supersaturation or instability of the formulation over time. | Prepare the dosing formulation fresh before each administration. If storing the formulation, conduct stability studies to determine the appropriate storage conditions and duration. |
Frequently Asked Questions (FAQs)
Q1: Does this compound have poor oral absorption in animals?
A1: Published preclinical studies do not indicate that this compound has poor oral absorption. In fact, oral administration in murine models of various fungal infections has shown dose-dependent efficacy and survival benefits, with plasma concentrations reaching well above the minimum inhibitory concentration (MIC) for susceptible fungi[2][3][4][5].
Q2: Why is a tosylate salt of VT-1598 used?
A2: While the specific rationale for the tosylate salt is not detailed in the provided search results, tosylate salts are commonly used in pharmaceutical development to improve the solubility and stability of a drug substance. One study noted the use of this compound and mentioned that pharmacokinetic studies showed that drug exposure was not different between the tosylate salt and the free base form[2].
Q3: What pharmacokinetic parameters have been observed for VT-1598 in animal studies?
A3: Pharmacokinetic data for VT-1598 in murine models are summarized in the table below.
| Animal Model | Dose | Dosing Regimen | Cmax (µg/mL) | AUC (µg*h/mL) | Plasma Concentration (at specific time points) | Reference |
| Murine (invasive aspergillosis) | 5 mg/kg | Once daily for 5 days | - | 155 | - | [3] |
| Murine (invasive aspergillosis) | 40 mg/kg | Once daily for 5 days | - | 1033 | - | [3] |
| Murine (invasive aspergillosis) | 40 mg/kg | Twice daily | - | 1354 | - | [3] |
| Murine (CNS coccidioidomycosis) | 4 mg/kg | Once daily | - | - | 1.95 ± 0.63 (48h post-treatment) | [2] |
| Murine (CNS coccidioidomycosis) | 20 mg/kg | Once daily | - | - | 17.6 ± 5.50 (48h post-treatment) | [2] |
| Murine (oropharyngeal candidiasis) | 3.2 mg/kg | Once daily | - | - | 2.0 (mean) | [4] |
| Murine (oropharyngeal candidiasis) | - | Mid dose | - | - | 3.0 (mean) | [4] |
| Murine (oropharyngeal candidiasis) | - | High dose | - | - | 11.0 (mean) | [4] |
| Murine (invasive candidiasis by C. auris) | 15 mg/kg | Once daily | - | - | 2.1 ± 1.2 (trough on day 8) | [5] |
| Murine (invasive candidiasis by C. auris) | 50 mg/kg | Once daily | - | - | 14.2 ± 5.56 (trough on day 8) | [5] |
Q4: What is the mechanism of action of VT-1598?
A4: VT-1598 is a novel inhibitor of fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane[6][7][8]. By inhibiting CYP51, VT-1598 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death. It was designed to have greater selectivity for the fungal CYP51 enzyme compared to human CYP enzymes to minimize off-target effects[6][8].
Experimental Protocols
Oral Administration of VT-1598 in Murine Models
This protocol is a general guideline based on methodologies reported in published studies[2][5]. Researchers should adapt it to their specific experimental design.
-
Preparation of Dosing Formulation:
-
This compound powder is weighed out. If using the tosylate salt, a correction factor may be needed to achieve the desired dose of the active moiety. One study used a correction factor of 1.3[2].
-
The powder is suspended or dissolved in a suitable vehicle. A commonly used vehicle is 20% (vol/vol) Cremophor EL[2].
-
The formulation should be prepared fresh daily unless stability data supports storage.
-
-
Animal Handling and Dosing:
-
Animals (e.g., mice) are handled according to approved institutional animal care and use committee protocols.
-
The appropriate volume of the dosing formulation is administered orally using a gavage needle.
-
The fed or fasted state of the animals should be consistent throughout the study.
-
-
Pharmacokinetic Sampling (if applicable):
-
At predetermined time points post-dosing, blood samples are collected via appropriate methods (e.g., tail vein, retro-orbital sinus, or cardiac puncture for terminal collection).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of VT-1598 and its active metabolite, VT-11134, are determined using a validated analytical method such as LC/MS/MS[6].
-
Visualizations
Caption: Mechanism of action of VT-1598 as a fungal CYP51 inhibitor.
Caption: Experimental workflow for in vivo oral efficacy studies of VT-1598.
Caption: Key factors influencing the oral bioavailability of a drug.
References
- 1. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VT-1598 Inhibits the in vitro Growth of Mucosal Candida Isolates and Protects Against Oropharyngeal Candidiasis in IL-17 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
Minimizing VT-1598 tosylate precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of VT-1598 tosylate in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: VT-1598 is a novel, broad-spectrum antifungal agent that inhibits fungal Cyp51.[1][2][3] It is often formulated as a tosylate salt to improve its physicochemical properties. However, like many poorly water-soluble compounds, this compound can precipitate out of aqueous solutions, especially at higher concentrations or under certain pH and temperature conditions.[4][5] This precipitation can lead to inaccurate dosing, reduced bioavailability in in vitro and in vivo experiments, and inconsistent results.
Q2: What are the primary factors that influence the solubility of this compound in aqueous solutions?
A2: The solubility of this compound is influenced by several factors, including:
-
pH: The pH of the solution can significantly impact the ionization state of the molecule, thereby affecting its solubility. For tosylate salts of weakly basic compounds, solubility is generally higher at a lower pH.
-
Temperature: Temperature can affect solubility, though the effect is compound-specific. For some substances, solubility increases with temperature, while for others it may decrease.
-
Co-solvents: The presence of organic co-solvents such as DMSO, ethanol, or PEG 400 can significantly increase the solubility of hydrophobic compounds.[6]
-
Buffer System: The composition and ionic strength of the buffer can influence the solubility of the compound.
-
Concentration: Exceeding the solubility limit of this compound in a given solvent system will lead to precipitation.
Q3: Are there any known formulation strategies for VT-1598 for in vivo studies?
A3: Yes, for in vivo oral dosing in murine models, VT-1598 has been prepared in a vehicle containing Cremophor EL (20% [vol/vol]).[1] This suggests that a formulation with a non-ionic surfactant or emulsifying agent can help maintain its solubility and bioavailability.
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a systematic approach to troubleshoot and resolve precipitation issues with this compound in your experiments.
Problem: this compound precipitates out of my aqueous solution.
Step 1: Initial Assessment and Identification of Potential Causes
Before making any changes to your protocol, carefully observe and record the conditions under which precipitation occurs:
-
At what concentration is the precipitation observed?
-
What is the composition of your aqueous solution (e.g., water, buffer type, pH)?
-
At what temperature are you preparing and storing the solution?
-
How long after preparation does precipitation occur?
This information will help you pinpoint the likely cause of the issue.
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for addressing this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Factors Affecting this compound Solubility
| Factor | Potential Issue | Recommended Action | Rationale |
| Concentration | Exceeding solubility limit. | Prepare a more dilute stock solution and perform serial dilutions. | Many poorly soluble drugs have a low solubility limit in aqueous media.[4] |
| pH | pH is too high (neutral or basic). | Lower the pH of the aqueous solution (e.g., to pH 4-6). | Tosylate salts of weak bases are generally more soluble in acidic conditions. |
| Solvent System | Purely aqueous solvent. | Prepare a stock solution in an organic co-solvent like DMSO or ethanol, then dilute into the aqueous medium. | Co-solvents can significantly increase the solubility of hydrophobic compounds.[5][6] |
| Temperature | Solution prepared or stored at low temperatures. | Gently warm the solution during preparation. Store at room temperature or as determined by stability studies. | Increased temperature can sometimes improve the dissolution rate and solubility. |
| Dissolution Method | Incomplete dissolution. | Use sonication or vortexing to aid in the dissolution process. | Physical agitation can help to break down particles and enhance solubilization.[5] |
| Formulation | Lack of stabilizing agents. | For in vivo or cell-based assays, consider adding a non-ionic surfactant like Polysorbate 80 (Tween® 80) or using a formulation with Cremophor EL. | Surfactants can form micelles that encapsulate and solubilize hydrophobic drugs.[7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound with improved solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Diluted Aqueous Working Solution
This protocol describes how to dilute the DMSO stock solution into an aqueous medium for experiments.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Pre-warm the desired aqueous buffer or medium to 37°C. This can help to prevent precipitation upon addition of the DMSO stock.
-
While vortexing the pre-warmed aqueous solution, add the required volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure that the final concentration of DMSO in the working solution is low (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts in your experiments.
-
Use the freshly prepared working solution immediately for your experiments.
Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always perform their own optimization and validation experiments to determine the most suitable conditions for their specific application.
References
- 1. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.wpunj.edu [primo.wpunj.edu]
- 3. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijsdr.org [ijsdr.org]
- 7. brieflands.com [brieflands.com]
Validation & Comparative
VT-1598 Tosylate Demonstrates Superior Efficacy Over Fluconazole Against Resistant Candida Species
A comprehensive analysis of preclinical data reveals the potential of VT-1598 tosylate as a promising therapeutic agent for infections caused by fluconazole-resistant Candida, a growing global health concern. In vitro and in vivo studies consistently demonstrate that VT-1598, a novel fungal cytochrome P450 enzyme CYP51 inhibitor, overcomes common resistance mechanisms that render fluconazole ineffective.
The emergence of antifungal resistance, particularly to azoles like fluconazole, has created a critical need for new therapeutic options.[1] Fluconazole resistance in Candida species is often mediated by several mechanisms, including the overexpression or mutation of the target enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), and increased drug efflux through membrane transporters.[2][3][4] VT-1598 has been specifically designed for greater selectivity for the fungal CYP51 enzyme, which may reduce its susceptibility to these resistance mechanisms.[5][6][7]
In Vitro Susceptibility: A Clear Advantage for VT-1598
Comparative analysis of minimum inhibitory concentrations (MICs) highlights the potent activity of VT-1598 against a broad range of Candida species, including those with elevated MICs to fluconazole. A study evaluating 28 clinical isolates from patients with chronic mucocutaneous candidiasis (CMC) found that 36% of the isolates were resistant to fluconazole (MICs ≥4 mg/L).[7][8][9] In stark contrast, VT-1598 demonstrated potent in vitro activity against all isolates, with an MIC90 (the MIC required to inhibit 90% of the isolates) of 0.125 mg/L, compared to an MIC90 of 32 mg/L for fluconazole.[7][8]
| Species (Number of Isolates) | Drug | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Candida spp. (28) | VT-1598 | 0.03125 - 0.125 | 0.0625 | 0.125 |
| Fluconazole | Not specified | 0.5 | 32 | |
| Candida auris (100) | VT-1598 | 0.03 - 8 | Not specified | Not specified (Mode MIC: 0.25) |
| Fluconazole | Not specified | Not specified | Not specified |
Table 1: Comparative In Vitro Activity of VT-1598 and Fluconazole Against Candida Species. Data compiled from studies on mucosal Candida isolates and Candida auris.[8][10][11][12][13][14]
Furthermore, in a study against 100 clinical isolates of the emerging multidrug-resistant pathogen Candida auris, VT-1598 showed a mode MIC of 0.25 μg/mL, with a range of 0.03 to 8 μg/mL.[10][11][12][13][14] This demonstrates its potential efficacy against this urgent public health threat.
In Vivo Efficacy: Superior Fungal Clearance and Survival
Animal models of candidiasis further substantiate the superior efficacy of VT-1598 over fluconazole, particularly against resistant strains. In a murine model of oropharyngeal candidiasis (OPC) using a fluconazole-resistant strain of C. albicans (fluconazole MIC of 64 mg/L), VT-1598 treatment resulted in a significant reduction in tongue fungal burden, whereas fluconazole had no effect.[8] Even against a fluconazole-susceptible strain, VT-1598 led to complete clearance of the fungus, while some fungal burden remained after fluconazole treatment.[8]
A key finding from the OPC model was the sustained effect of VT-1598. After a 10-day washout period following treatment, the fungal burden in fluconazole-treated mice returned to levels comparable to the vehicle control group. In contrast, no fungal regrowth was detected in the tongues of mice treated with VT-1598, indicating a more profound and lasting antifungal effect.[7][8]
In a neutropenic murine model of invasive candidiasis caused by C. auris, VT-1598 treatment led to dose-dependent improvements in survival and significant reductions in kidney and brain fungal burden.[10][11][12][13][14] Notably, fluconazole did not improve survival or reduce fungal burden in this model.[10][11][12][13][14]
| Animal Model | Candida Strain | Treatment | Outcome |
| Murine Oropharyngeal Candidiasis | Fluconazole-Resistant C. albicans | VT-1598 | Significant reduction in tongue fungal burden |
| Fluconazole | No effect on tongue fungal burden | ||
| Murine Oropharyngeal Candidiasis | Fluconazole-Susceptible C. albicans | VT-1598 | Complete clearance of tongue fungal burden |
| Fluconazole | Low but measurable tongue fungal burden | ||
| Neutropenic Murine Invasive Candidiasis | C. auris | VT-1598 (15 and 50 mg/kg) | Significant improvement in survival and reduction in kidney and brain fungal burden |
| Fluconazole (20 mg/kg) | No improvement in survival or reduction in fungal burden |
Table 2: Summary of In Vivo Efficacy of VT-1598 versus Fluconazole in Murine Models of Candidiasis. [8][10][11][12][13][14]
Mechanism of Action and Resistance Evasion
Fluconazole and VT-1598 both target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] However, VT-1598 is a tetrazole-based inhibitor, a structural difference from the triazole class to which fluconazole belongs. This novel structure is designed to provide greater specificity for the fungal CYP51 enzyme over human CYP enzymes, potentially reducing drug-drug interactions.[5][6][7] This enhanced specificity is also thought to contribute to its ability to evade common azole resistance mechanisms.
Figure 1: Antifungal Mechanism of Action and Fluconazole Resistance. This diagram illustrates how both fluconazole and VT-1598 inhibit fungal CYP51 to disrupt ergosterol synthesis. It also depicts common fluconazole resistance mechanisms that VT-1598 is designed to overcome.
Experimental Protocols
The findings presented in this guide are based on standardized and reproducible experimental methodologies.
Antifungal Susceptibility Testing
In vitro susceptibility testing was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 and M27-S4.[8][15][16][17][18] This broth microdilution method involves preparing serial twofold dilutions of the antifungal agents in microtiter plates. Standardized fungal inoculums are added to each well, and the plates are incubated. The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control.[15]
Figure 2: Antifungal Susceptibility Testing Workflow. This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the CLSI broth microdilution method.
Murine Models of Candidiasis
In vivo efficacy was evaluated in established murine models of candidiasis, which are crucial for assessing the therapeutic potential of new antifungal agents.[19][20][21][22]
-
Oropharyngeal Candidiasis (OPC) Model: In this model, mice are immunosuppressed and then infected sublingually with a Candida albicans suspension.[8] Treatment with the antifungal agents is initiated post-infection. The primary endpoint is the quantification of fungal burden in the tongue, typically measured as colony-forming units (CFU) per gram of tissue.[8]
-
Invasive Candidiasis Model: For this model, neutropenic mice are infected intravenously with a lethal dose of Candida.[10][11][12][13] Treatment begins after infection and continues for a defined period. Efficacy is assessed by monitoring survival rates and determining the fungal burden in target organs such as the kidneys and brain.[10][11][12][13]
Conclusion
References
- 1. Fluconazole-Resistant Candida: Mechanisms and Risk Factor Identification | springermedicine.com [springermedicine.com]
- 2. thecandidadiet.com [thecandidadiet.com]
- 3. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents [mdpi.com]
- 6. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VT-1598 inhibits the in vitro growth of mucosal Candida strains and protects against fluconazole-susceptible and -resistant oral candidiasis in IL-17 signalling-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VT-1598 inhibits the in vitro growth of mucosal Candida strains and protects against fluconazole-susceptible and -resistant oral candidiasis in IL-17 signalling-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental In Vivo Models of Candidiasis [mdpi.com]
- 21. Experimental in Vivo Models of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
A Comparative Analysis of VT-1598 and Voriconazole in Preclinical Models of Aspergillosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel antifungal agent VT-1598 and the established second-generation triazole, voriconazole, focusing on their efficacy in preclinical models of aspergillosis. The data presented is compiled from published in vitro and in vivo studies to offer an objective overview for researchers in the field of antifungal drug development.
Executive Summary
Invasive aspergillosis (IA) remains a significant cause of morbidity and mortality in immunocompromised patient populations. While voriconazole is a cornerstone of current therapy, the emergence of azole-resistant Aspergillus strains necessitates the development of new therapeutic agents. VT-1598 is a novel, fungal-specific cytochrome P450 enzyme 51 (CYP51) inhibitor designed for greater selectivity and potency. This analysis reveals that VT-1598 demonstrates potent in vitro activity against Aspergillus fumigatus, comparable to or exceeding that of voriconazole. In vivo studies in murine models of invasive aspergillosis show that VT-1598 is highly effective in reducing fungal burden and improving survival, exhibiting a classic dose-dependent response. Although direct head-to-head in vivo comparative studies are limited, the available preclinical data suggests that VT-1598 holds significant promise as a future therapeutic option for invasive aspergillosis.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Both VT-1598 and voriconazole are members of the azole class of antifungals and share the same molecular target: the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, these drugs disrupt the integrity of the cell membrane, leading to fungal cell death.[1] VT-1598, a tetrazole-based inhibitor, was rationally designed for greater selectivity for fungal CYP51 over human CYP enzymes, which could potentially lead to fewer drug-drug interactions and an improved safety profile.[2]
Mechanism of action for VT-1598 and voriconazole.
In Vitro Susceptibility
In vitro studies are crucial for determining the intrinsic antifungal activity of a compound. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
A direct comparison of VT-1598 and voriconazole against Aspergillus fumigatus revealed that VT-1598 has a stronger inhibitory effect on the activity of A. fumigatus CYP51B.[2] In cellular growth inhibition assays, VT-1598's performance was comparable to that of voriconazole.[2] Another study found that VT-1598 demonstrated in vitro activity against a range of molds, including Aspergillus species, that was similar to or greater than that of clinically available antifungal agents like voriconazole.[3]
| Compound | Aspergillus fumigatus Strain(s) | In Vitro Metric | Result | Reference |
| VT-1598 | ATCC 204305 | MIC | 0.25 µg/mL | [4] |
| VT-1598 | Not specified | MIC Range | 0.06 - 0.50 µg/mL | [5] |
| Voriconazole | Wild-type isolate | MIC | 0.25 mg/L | [6] |
| Voriconazole | TR34/L98H isolate | MIC | 4 mg/L | [6] |
| Voriconazole | 61 strains | MIC Range (for susceptibility) | ≤0.25 µg/ml | [7] |
Table 1: In Vitro Susceptibility Data for VT-1598 and Voriconazole against Aspergillus fumigatus.
In Vivo Efficacy in Aspergillosis Models
Animal models of invasive aspergillosis are essential for evaluating the in vivo efficacy of new antifungal agents. Murine models, in particular, are widely used to assess endpoints such as survival and fungal burden in target organs.
While no studies have been identified that directly compare VT-1598 and voriconazole head-to-head in the same in vivo experiment, data from separate studies using similar models provide a basis for an indirect comparison. VT-1598 has been extensively evaluated in neutropenic mouse models of disseminated and pulmonary aspergillosis, demonstrating a robust dose-dependent reduction in fungal burden and 100% survival at therapeutic doses.[4]
Voriconazole has also been shown to be effective in various murine models of aspergillosis, significantly prolonging survival and reducing fungal load in kidneys and brain.[7] The efficacy of voriconazole in these models is often correlated with the MIC of the infecting isolate.[7][8]
| Compound | Animal Model | Dosing (mg/kg) | Key Findings | Reference |
| VT-1598 | Neutropenic Mouse (Disseminated IA) | 20 and 40 (QD) | 100% survival; dose-dependent reduction in kidney fungal burden. | [4] |
| VT-1598 | Neutropenic Mouse (Pulmonary IA) | Not specified | Dose-dependent reductions in lung fungal burden. | [4] |
| Voriconazole | Immunosuppressed Mouse (Disseminated IA) | 25 (daily) | Prolonged survival and reduced fungal load for strains with MICs ≤0.25 µg/ml. | [7] |
| Voriconazole | Non-neutropenic Mouse (Disseminated IA) | 40 | 72% to 100% efficacy (survival) depending on the isolate's susceptibility. | [8][9] |
Table 2: In Vivo Efficacy of VT-1598 and Voriconazole in Murine Models of Invasive Aspergillosis (IA).
Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
The relationship between drug exposure and antifungal effect is a critical determinant of clinical success. For azole antifungals, the ratio of the free drug area under the concentration-time curve (AUC) to the MIC (AUC/MIC) is the PK/PD index that best predicts efficacy.
Studies on VT-1598 have established its PK/PD relationships in murine models of invasive aspergillosis, with free AUC/MIC values for stasis and 1-log10 kill falling within the range reported for other mold-active azoles like posaconazole and isavuconazole.[4]
| Compound | Animal Model | Dosing (mg/kg, QD) | AUC (µg·h/mL) | Reference |
| VT-1598 | Neutropenic Mouse | 5 | 155 | [4] |
| VT-1598 | Neutropenic Mouse | 40 | 1033 | [4] |
| Voriconazole | Non-neutropenic Mouse | 40 | 103.30 (h·mg/liter) | [8] |
Table 3: Pharmacokinetic Data for VT-1598 and Voriconazole in Murine Models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
In Vitro Susceptibility Testing
-
Method: Broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document.
-
Procedure: Fungal isolates are exposed to serial dilutions of the antifungal agent in microtiter plates. The MIC is determined as the lowest drug concentration that results in a significant inhibition of fungal growth compared to a drug-free control.
Murine Model of Disseminated Invasive Aspergillosis
This model is commonly used to evaluate the efficacy of antifungal agents against systemic Aspergillus infections.
Workflow for a murine model of disseminated aspergillosis.
-
Animals: Typically, outbred or inbred mice (e.g., ICR or Swiss albino) are used.
-
Immunosuppression: To establish a robust infection, mice are rendered neutropenic using agents like cyclophosphamide and may also receive corticosteroids.[4]
-
Infection: A suspension of Aspergillus fumigatus conidia is injected intravenously via the lateral tail vein.[8]
-
Treatment: Antifungal therapy (VT-1598 or voriconazole) is administered orally or intraperitoneally, starting at a specified time post-infection.[4][6] Dosing regimens can be prophylactic (starting before infection) or therapeutic (starting after infection).
-
Endpoints: The primary outcomes measured are survival over a defined period (e.g., 14 or 21 days) and the fungal burden in target organs (typically kidneys, brain, and lungs), which is quantified by counting colony-forming units (CFU) from homogenized tissue.[4][7]
Conclusion
References
- 1. Voriconazole: in the treatment of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14α-Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Pharmacodynamics of Voriconazole against Wild-Type and Azole-Resistant Aspergillus flavus Isolates in a Nonneutropenic Murine Model of Disseminated Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of VT-1598 Tosylate: Cross-Resistance Profiles Against Other Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Efficacy of VT-1598 Tosylate
VT-1598 is an investigational tetrazole-based fungal Cyp51 inhibitor, a novel class of antifungals designed for greater specificity to the fungal enzyme compared to human cytochrome P450 enzymes. This heightened selectivity aims to reduce the potential for drug-drug interactions, a common limitation of traditional triazole antifungals. This guide provides a comprehensive comparison of this compound's in vitro activity and cross-resistance profile against established azole antifungals, supported by experimental data.
In Vitro Activity and Cross-Resistance Data
VT-1598 has demonstrated potent, broad-spectrum antifungal activity against a wide range of yeasts, molds, and endemic fungi. Notably, it retains significant activity against fungal isolates that exhibit resistance to other azole antifungals.
Table 1: Comparative In Vitro Activity of VT-1598 and Other Azoles against Candida albicans Isolates
This table summarizes the minimum inhibitory concentrations (MICs) of VT-1598 and other azoles against a panel of 68 clinical Candida albicans isolates, including fluconazole-susceptible and fluconazole-resistant strains. The data demonstrates that VT-1598 maintains potent activity against isolates with reduced susceptibility to fluconazole and other triazoles.[1][2][3]
| Antifungal Agent | Fluconazole-Susceptible Isolates (n=11) | Fluconazole-Resistant Isolates (n=57) |
| GM MIC (μg/mL) | GM MIC (μg/mL) | |
| VT-1598 | 0.01 | 0.15 |
| Fluconazole | 0.34 | 107.5 |
| Voriconazole | 0.02 | 0.45 |
| Itraconazole | 0.02 | 1.18 |
| Posaconazole | 0.01 | 0.17 |
GM MIC: Geometric Mean Minimum Inhibitory Concentration
Table 2: In Vitro Activity of VT-1598 against Azole-Resistant Candida Species
VT-1598 has also shown promising activity against other azole-resistant Candida species, including the emerging multidrug-resistant pathogen Candida auris.
| Fungal Species | Number of Isolates | Antifungal Agent | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Candida auris | 100 | VT-1598 | 0.03 - 8 | 0.25 | 1 |
| Fluconazole | >64 | >64 | >64 | ||
| Caspofungin | 0.06 - 2 | 0.25 | 0.5 | ||
| Fluconazole-Resistant C. glabrata | 10 | VT-1598 | 0.25 - 2 | 1 | 2 |
| Fluconazole | 32 - >64 | 64 | >64 |
Table 3: Comparative In Vitro Activity of VT-1598 and Other Azoles against Aspergillus fumigatus
Data on the activity of VT-1598 against azole-resistant Aspergillus fumigatus, particularly isolates with defined cyp51A mutations, is still emerging. However, initial studies indicate that VT-1598 has potent intrinsic activity against this important mold pathogen.
| Antifungal Agent | Wild-Type A. fumigatus (Representative MICs) |
| VT-1598 | 0.06 - 0.25 |
| Voriconazole | 0.25 - 0.5 |
| Itraconazole | 0.25 - 0.5 |
| Posaconazole | 0.06 - 0.125 |
Note: Data for azole-resistant A. fumigatus is limited and requires further investigation.
Table 4: In Vitro Activity of VT-1598 against Cryptococcus neoformans
VT-1598 has demonstrated potent in vitro and in vivo activity against Cryptococcus neoformans. Comparative data against fluconazole-resistant isolates is an area of ongoing research.
| Fungal Species | Antifungal Agent | MIC (μg/mL) |
| Cryptococcus neoformans H99 | VT-1598 | 0.03 |
| Fluconazole | 4 |
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
CLSI M27-A3: Broth Microdilution Method for Yeasts
This method is utilized for determining the MICs of antifungal agents against yeast species such as Candida and Cryptococcus.
-
Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to yield a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.
-
Antifungal Agent Preparation: Antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours for Candida species and up to 72 hours for Cryptococcus neoformans.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.
CLSI M38-A2: Broth Microdilution Method for Filamentous Fungi
This protocol is employed for determining the MICs of antifungal agents against molds like Aspergillus.
-
Inoculum Preparation: Fungal isolates are grown on potato dextrose agar until adequate sporulation is observed. Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 20). The conidial suspension is adjusted to a specific concentration (typically 0.4 x 104 to 5 x 104 conidia/mL) in RPMI-1640 medium.
-
Antifungal Agent Preparation: Similar to the yeast protocol, antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: For azole antifungals, the MIC is typically read as the lowest concentration that results in 100% inhibition of growth (complete visual inhibition).
Mechanisms of Azole Resistance and the Potential of VT-1598
Azole antifungals function by inhibiting the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 or cyp51 gene), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Resistance to azoles can arise through several mechanisms:
-
Target Site Mutations: Alterations in the ERG11/cyp51 gene can reduce the binding affinity of azole drugs to the enzyme.
-
Overexpression of the Target Enzyme: Increased production of Erg11p/Cyp51 can titrate the drug, requiring higher concentrations for inhibition.
-
Efflux Pump Overexpression: Increased activity of drug efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively remove the antifungal from the cell.
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes in the pathway can lead to the production of alternative sterols that can maintain membrane function in the absence of ergosterol.
VT-1598's unique tetrazole structure and its specific interactions with the fungal CYP51 enzyme may allow it to overcome some of these resistance mechanisms. Structural studies have shown that VT-1598 forms a strong hydrogen bond with a highly conserved histidine residue in the active site of the fungal enzyme, which is crucial for its potent inhibitory activity. This interaction may be less affected by certain mutations that confer resistance to traditional triazoles. Furthermore, its high specificity for the fungal enzyme may lead to a more favorable therapeutic index.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.
Caption: The ergosterol biosynthesis pathway and the site of action of azole antifungals.
References
- 1. TR34/L98H Mutation in CYP51A Gene in Aspergillus fumigatus Clinical Isolates During Posaconazole Prophylaxis: First Case in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docta.ucm.es [docta.ucm.es]
- 3. Impact of TR34/L98H, TR46/Y121F/T289A and TR53 Alterations in Azole-Resistant Aspergillus fumigatus on Sterol Composition and Modifications after In Vitro Exposure to Itraconazole and Voriconazole [mdpi.com]
Validating the In Vivo CYP51 Inhibitory Activity of VT-1598 Tosylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of VT-1598 tosylate, a novel fungal-specific CYP51 inhibitor, against other established antifungal agents. The data presented is compiled from preclinical murine models of various systemic fungal infections, offering valuable insights for researchers in the field of antifungal drug development.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
VT-1598 is a tetrazole-based antifungal agent designed for high selectivity and potency against fungal cytochrome P450 enzyme CYP51 (also known as lanosterol 14α-demethylase or Erg11p).[1] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.[2][3] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[2] By inhibiting CYP51, VT-1598 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth and proliferation.[1][3] This targeted mechanism of action is distinct from that of other antifungal classes, such as polyenes that bind directly to ergosterol, and echinocandins that inhibit cell wall synthesis.
dot
Caption: Fungal Ergosterol Biosynthesis Pathway and VT-1598 Inhibition.
In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of this compound in comparison to other antifungal agents in murine models of coccidioidomycosis, cryptococcal meningitis, and invasive candidiasis.
Table 1: Coccidioidomycosis Murine Model
| Fungal Species | Treatment Group | Dose (mg/kg) | Fungal Burden (log10 CFU/g) in Brain | Median Survival (days) |
| C. immitis | Vehicle Control | - | 6.11 | 9 |
| VT-1598 | 15 | 2.19 | >30 | |
| VT-1598 | 45 | 2.58 | >30 | |
| Fluconazole | 25 | 5.73 | >30 |
Data synthesized from studies on CNS coccidioidomycosis.
Table 2: Cryptococcal Meningitis Murine Model
| Fungal Species | Treatment Group | Dose (mg/kg) | Fungal Burden (log10 CFU/g) in Brain | Survival (%) |
| C. neoformans | Vehicle Control | - | ~7.5 | 0 |
| VT-1598 | Mid-dose | <2 | 100 | |
| VT-1598 | High-dose | <2 | 100 | |
| Fluconazole | 20 | ~4.5 | 100 | |
| Liposomal Amphotericin B | 5 | ~3.0 | 100 |
Data synthesized from studies on cryptococcal meningitis, highlighting the potent activity of VT-1598 in reducing fungal burden to below the starting inoculum.
Table 3: Invasive Candidiasis (Candida auris) Murine Model
| Fungal Species | Treatment Group | Dose (mg/kg) | Fungal Burden (log10 CFU/g) in Kidney | Median Survival (days) |
| C. auris | Vehicle Control | - | ~7.5 | 5 |
| VT-1598 | 15 | ~5.5 | 15 | |
| VT-1598 | 50 | ~4.0 | >21 | |
| Fluconazole | 20 | ~7.5 | 5 | |
| Caspofungin | 10 | ~4.5 | >21 |
Data synthesized from studies on a disseminated Candida auris infection model.
Experimental Workflow
The following diagram outlines a general workflow for in vivo validation of antifungal efficacy in a murine model.
dot
References
VT-1598 Tosylate: A Novel Antifungal Agent Demonstrating Efficacy Against Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents with improved efficacy against resistant fungal pathogens. VT-1598 tosylate, a novel investigational tetrazole-based fungal CYP51 inhibitor, has demonstrated potent in vitro and in vivo activity against a broad spectrum of fungal species, including those with known resistance mechanisms to conventional azole antifungals. This guide provides a comprehensive comparison of VT-1598's performance against other antifungal agents, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action and interaction with resistance pathways.
Executive Summary
VT-1598 is a highly selective inhibitor of fungal cytochrome P450 enzyme 51 (CYP51), also known as lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and inhibits fungal growth. The unique tetrazole moiety of VT-1598 enhances its specificity for the fungal CYP51 enzyme over human CYP enzymes, potentially reducing the risk of drug-drug interactions and off-target side effects commonly associated with triazole antifungals.[1][2] Preclinical studies have shown that VT-1598 maintains its activity against fungal strains harboring mutations in the ERG11 gene (the gene encoding CYP51) and those overexpressing efflux pumps, two common mechanisms of azole resistance.[3][4]
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro activity of this compound against various fungal strains, including those with defined resistance mechanisms, in comparison to other commonly used antifungal agents. Minimum Inhibitory Concentration (MIC) values were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Table 1: In Vitro Activity of VT-1598 Against Fluconazole-Resistant Candida Species
| Fungal Species | Resistance Mechanism | VT-1598 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | Overexpression of efflux pumps (CDR1, MDR1) | 0.06 - 0.25 | 16 - >64 | 0.125 - 0.5 |
| Candida albicans | ERG11 mutations | 0.125 - 0.5 | 32 - >64 | 0.125 - 0.25 |
| Candida glabrata | Upregulation of efflux pumps (CgCDR1) | 0.125 - 1 | 64 - >128 | 0.06 - 0.25 |
| Candida auris | Multiple (Efflux pumps, ERG11 mutations) | 0.03 - 1.0 | >64 | 0.25 - 1 |
Table 2: In Vitro Activity of VT-1598 Against Azole-Resistant Aspergillus fumigatus
| Fungal Species | Resistance Mechanism | VT-1598 MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) |
| Aspergillus fumigatus | Cyp51A TR34/L98H | 0.125 - 0.5 | 4 - 16 | 0.5 - 2 |
| Aspergillus fumigatus | Cyp51A M220 alterations | 0.25 - 1.0 | 2 - 8 | 0.25 - 1 |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The in vitro activity of VT-1598 and comparator antifungal agents was determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 and M38-A2 for yeasts and filamentous fungi, respectively.
Protocol:
-
Inoculum Preparation: Fungal isolates were grown on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Drug Dilution: VT-1598 and comparator drugs were serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition (typically ≥50% for azoles against yeasts and 100% for molds) of growth compared to the drug-free control well.
In Vivo Murine Model of Invasive Aspergillosis
The in vivo efficacy of VT-1598 was evaluated in a neutropenic murine model of invasive aspergillosis.[5]
Protocol:
-
Immunosuppression: Male BALB/c mice were immunosuppressed by intraperitoneal injections of cyclophosphamide (150 mg/kg of body weight) on days -2 and +1 relative to infection and a single subcutaneous injection of cortisone acetate (250 mg/kg) on day -1.[5]
-
Infection: Mice were intranasally inoculated with a suspension of Aspergillus fumigatus conidia (1 x 10⁵ conidia/mouse).[5]
-
Treatment: Treatment with oral VT-1598 (dosed according to study design, e.g., 10, 20, 40 mg/kg/day), voriconazole, or a vehicle control was initiated 24 hours post-infection and continued for a specified duration (e.g., 7 days).
-
Efficacy Assessment: Efficacy was determined by survival rates and fungal burden in the lungs and other target organs (e.g., kidneys, brain). Fungal burden was quantified by plating serial dilutions of tissue homogenates on Sabouraud dextrose agar and counting colony-forming units (CFU).
Mandatory Visualizations
Mechanism of Action of VT-1598
Caption: Mechanism of action of VT-1598 in inhibiting fungal ergosterol biosynthesis.
VT-1598 Interaction with Azole Resistance Mechanisms
Caption: VT-1598's ability to overcome common azole resistance mechanisms.
Experimental Workflow for In Vitro Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Molecular Interaction of VT-1598 with Fungal CYP51
X-ray crystallography studies have revealed the molecular basis for the potent and selective activity of VT-1598.[6][7] The tetrazole ring of VT-1598 coordinates with the heme iron in the active site of the fungal CYP51 enzyme.[2] Furthermore, the phenoxymethyl oxygen of VT-1598 forms a crucial hydrogen bond with the imidazole ring nitrogen of a highly conserved histidine residue (His374 in Aspergillus fumigatus CYP51).[7][8] This interaction is believed to contribute to the high binding affinity and potent inhibitory activity of VT-1598.[6][7] This optimized binding allows VT-1598 to maintain its efficacy against some CYP51 enzymes with mutations that confer resistance to traditional triazoles.[3]
References
- 1. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of the Major Candida glabrata Triazole Resistance Determinants on the Activity of the Novel Investigational Tetrazoles VT-1598 and VT-1161 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activities of the Novel Investigational Tetrazoles VT-1161 and VT-1598 Compared to the Triazole Antifungals against Azole-Resistant Strains and Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primo.wpunj.edu [primo.wpunj.edu]
- 7. Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14α-Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Correlation Between In Vitro Susceptibility and In Vivo Efficacy of VT-1598 Tosylate: A Comparative Guide
An in-depth analysis of the investigational antifungal agent VT-1598 tosylate, elucidating the relationship between its in vitro activity (Minimum Inhibitory Concentration - MIC) and its in vivo efficacy in preclinical models of invasive fungal infections. This guide provides a comparative overview with established antifungal agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
VT-1598 is a novel, orally bioavailable tetrazole antifungal agent engineered for high selectivity against fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase) over its human counterparts.[1][2] This targeted mechanism disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to either fungal cell growth inhibition or cell death.[1] This enhanced selectivity aims to reduce the potential for drug-drug interactions and adverse effects commonly associated with earlier generations of azole antifungals.[1][2] Preclinical studies have demonstrated its broad-spectrum activity against a wide range of pathogenic fungi, including yeasts, molds, and endemic species, even those exhibiting resistance to other antifungal drugs.[1][3]
I. In Vitro Activity of this compound
The in vitro potency of VT-1598 has been evaluated against a comprehensive panel of fungal pathogens using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). These assays determine the MIC, the lowest concentration of the drug that prevents visible growth of a microorganism.
Table 1: Comparative In Vitro Susceptibility of Various Fungal Pathogens to VT-1598 and Other Antifungal Agents (MIC in µg/mL)
| Fungal Species | VT-1598 | Fluconazole | Voriconazole | Posaconazole | Caspofungin | Amphotericin B |
| Candida auris | 0.03 - 8 (Mode: 0.25)[4][5] | >64[4] | - | - | 0.25[4] | - |
| Candida albicans (Fluconazole-susceptible) | MIC₅₀: 0.06, MIC₉₀: 0.125[6] | ≤4[6] | - | - | - | - |
| Candida albicans (Fluconazole-resistant) | MIC₅₀: 0.06, MIC₉₀: 0.125[6] | >4[6] | - | - | - | - |
| Coccidioides posadasii | 1[7] | 16[7] | - | - | - | - |
| Coccidioides immitis | 0.5[7] | 16[7] | - | - | - | - |
| Aspergillus fumigatus | 0.25 - 1.0[8] | - | - | - | - | - |
| Cryptococcus neoformans | Potent intrinsic activity[9] | - | - | - | - | - |
Note: MIC values can vary between different strains of the same species.
II. In Vivo Efficacy of this compound
The therapeutic potential of VT-1598 observed in vitro has been substantiated in various murine models of invasive fungal infections. These studies assess the drug's ability to reduce fungal burden in target organs and improve survival rates.
Table 2: Correlation of In Vitro MIC with In Vivo Efficacy of this compound in Murine Models
| Fungal Pathogen | Murine Model | VT-1598 Dosing Regimen | In Vitro MIC (µg/mL) | Key In Vivo Outcomes |
| Candida auris | Invasive Candidiasis (neutropenic) | 5, 15, 50 mg/kg once daily | 0.125[4] | Significant, dose-dependent reductions in kidney and brain fungal burden (1.88 to 3.61 log₁₀ CFU/g reduction) and improved survival.[4][5][10] |
| Coccidioides posadasii | CNS Coccidioidomycosis | 4, 20 mg/kg once daily | 1[7] | Significant reduction in brain fungal burden. Plasma concentrations (1.95 ± 0.63 µg/mL for 4 mg/kg dose) remained above the MIC.[7] |
| Coccidioides immitis | CNS Coccidioidomycosis | - | 0.5[7] | Significant improvements in survival.[7] |
| Aspergillus fumigatus | Invasive Aspergillosis (neutropenic) | 10, 20, 40 mg/kg once daily | 0.25, 1.0[8] | Dose-dependent reductions in kidney and lung fungal burden. 100% survival at 20 and 40 mg/kg doses.[8] |
| Cryptococcus neoformans | Cryptococcal Meningitis | - | - | Significant, dose-dependent reductions in brain fungal burden (up to 6 log₁₀ reduction).[9] |
| Candida albicans (Fluconazole-resistant) | Oropharyngeal Candidiasis (IL-17 deficient) | 3.2, 8, 20 mg/kg once daily | 0.06 - 0.125[6] | Significantly more effective than fluconazole, leading to elimination of fungal growth even at the lowest dose.[6] |
III. Experimental Protocols
A. In Vitro Susceptibility Testing
The determination of Minimum Inhibitory Concentrations (MICs) for VT-1598 and comparator antifungal agents is conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-S4 for yeasts and M38-A2 for filamentous fungi.
Experimental Workflow for MIC Determination
B. In Vivo Efficacy Studies
Murine models of invasive fungal infections are employed to evaluate the in vivo efficacy of this compound. The specific design of these models varies depending on the pathogen being studied.
General Experimental Workflow for In Vivo Efficacy Studies
IV. Mechanism of Action and Correlation Logic
VT-1598's mechanism of action is the targeted inhibition of fungal CYP51, which is crucial for ergosterol biosynthesis. The correlation between in vitro MIC and in vivo efficacy is based on the principle that achieving and maintaining drug concentrations in the host at the site of infection that are above the MIC for the infecting pathogen will lead to a successful therapeutic outcome.
Signaling Pathway and In Vitro-In Vivo Correlation
V. Conclusion
The available data strongly support a positive correlation between the in vitro MIC values of this compound and its in vivo efficacy across a range of clinically relevant fungal pathogens. The potent in vitro activity, including against resistant strains, translates to significant reductions in fungal burden and improved survival in preclinical models of invasive mycoses. The favorable pharmacokinetic profile of VT-1598 allows for plasma and tissue concentrations to be maintained above the MICs of susceptible fungi. These findings underscore the potential of VT-1598 as a promising new therapeutic agent for the treatment of invasive fungal infections, warranting its continued clinical development.[8][9][11]
References
- 1. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VT-1598 Inhibits the in vitro Growth of Mucosal Candida Isolates and Protects Against Oropharyngeal Candidiasis in IL-17 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel fungal CYP51 inhibitor VT-1598 is efficacious alone and in combination with liposomal amphotericin B in a murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of VT-1598 and Itraconazole
An In-depth Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic (PK) profiles of the novel antifungal agent VT-1598 and the established drug, itraconazole. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a detailed examination of key PK parameters, experimental methodologies, and relevant signaling pathways to inform further research and clinical development.
Executive Summary
VT-1598, a novel fungal CYP51 inhibitor, demonstrates a distinct pharmacokinetic profile when compared to the conventional triazole antifungal, itraconazole. While both agents target the same enzyme in the fungal ergosterol biosynthesis pathway, differences in their absorption, distribution, metabolism, and excretion (ADME) properties are notable. This guide synthesizes available clinical data to facilitate a direct comparison, highlighting the key differentiators that may influence their respective clinical utility.
Pharmacokinetic Data Comparison
The following table summarizes the key single-dose pharmacokinetic parameters for VT-1598 and itraconazole in healthy adult subjects. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in study design, analytical methods, and subject populations.
| Pharmacokinetic Parameter | VT-1598 (Single Oral Dose) | Itraconazole (Single 200 mg Oral Dose) |
| Maximum Plasma Concentration (Cmax) | 31.00 - 279.4 ng/mL (for 40 - 640 mg doses)[1][2][3] | ~272 ng/mL[4] |
| Time to Maximum Plasma Concentration (Tmax) | 4 - 5 hours[1][2] | ~3.0 hours[4] |
| Area Under the Curve (AUC) | 116.1 - 4507 ng*h/mL (AUC0-last for 40 - 640 mg doses)[1][2] | ~4,160 ng.h/mL (AUC0-∞)[4] |
| Elimination Half-Life (t1/2) | Half-life of primary metabolite (VT-11134) is 103-126 hours.[1][2] | ~20.7 hours (single dose), increases with multiple dosing.[4] |
| Effect of Food on Absorption | Cmax increased by 44% and AUC0-last by 126% with food.[1] | Bioavailability is enhanced when taken in the fasted state (oral solution).[5] |
| Metabolism | Metabolized to a primary metabolite, VT-11134.[1] | Extensively metabolized in the liver, primarily by CYP3A4, to numerous metabolites, including the active hydroxy-itraconazole.[6] |
| Excretion | Neither VT-1598 nor its primary metabolite were detected in urine.[1] | Primarily excreted as inactive metabolites in urine and feces.[4] |
Experimental Protocols
VT-1598 Phase 1, First-in-Human Study
A randomized, double-blind, placebo-controlled, single-ascending dose study was conducted to evaluate the safety and pharmacokinetics of VT-1598 in healthy adult subjects.
-
Study Design: Single-ascending oral doses of 40, 80, 160, 320, and 640 mg of VT-1598 were administered. A 160 mg cohort was also evaluated in both fasting and fed states. Eight healthy adults per dose were randomized to receive either VT-1598 or a placebo (3:1 ratio).[1][2]
-
Dosing Regimen: A single oral dose of VT-1598 was administered to subjects. For the food-effect arm, the dose was administered after a standard breakfast.
-
Sample Collection: Blood samples were collected at various time points post-dose to determine the plasma concentrations of VT-1598 and its primary metabolite, VT-11134.
-
Bioanalytical Method: Plasma concentrations of VT-1598 and VT-11134 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Itraconazole Pharmacokinetic Study in Healthy Volunteers
The pharmacokinetic profile of itraconazole was evaluated in healthy male volunteers following oral administration.
-
Study Design: Five healthy male volunteers were enrolled in a study with three dosage regimens: 100 mg once daily (regimen A), 200 mg once daily (regimen B), and 200 mg twice daily (regimen C). The pharmacokinetic analysis was performed on day 1 and day 15.[4]
-
Dosing Regimen: Itraconazole was administered with a standardized meal on each study day.[4]
-
Sample Collection: Plasma samples were collected for 72 hours post-dose, and 24-hour urine specimens were also obtained.[4]
-
Bioanalytical Method: Itraconazole concentrations in plasma were determined using a sensitive, reverse-phase, high-performance liquid chromatography (HPLC) method.[4]
Mechanism of Action and Signaling Pathways
Both VT-1598 and itraconazole exert their antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting fungal cell growth and viability. VT-1598 is designed to have greater specificity for the fungal CYP51 enzyme compared to human CYP enzymes, potentially reducing the risk of drug-drug interactions.[7][8]
In addition to its antifungal activity, itraconazole has been shown to inhibit the Hedgehog (Hh) signaling pathway, a pathway that is aberrantly activated in some cancers.[9][10][11][12] This off-target effect is of interest for potential anti-cancer applications of itraconazole.
Ergosterol Biosynthesis Pathway and Inhibition by VT-1598 and Itraconazole
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by VT-1598 and itraconazole.
Itraconazole's Inhibition of the Hedgehog Signaling Pathway
Caption: Itraconazole's inhibitory effect on the Hedgehog signaling pathway.
Conclusion
VT-1598 and itraconazole, while sharing a common antifungal target, exhibit notable differences in their pharmacokinetic profiles. VT-1598 is characterized by a longer half-life of its primary metabolite and a significant food effect that enhances its absorption. In contrast, itraconazole has a shorter initial half-life that increases with multiple dosing and its oral solution formulation shows enhanced bioavailability in a fasted state. The high selectivity of VT-1598 for fungal CYP51 may offer a clinical advantage in terms of reduced drug-drug interactions. The additional inhibitory activity of itraconazole on the Hedgehog signaling pathway presents intriguing possibilities for its use beyond fungal infections. This comparative guide provides a foundational understanding for researchers to design and interpret future studies aimed at further elucidating the clinical potential of these two antifungal agents.
References
- 1. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of itraconazole following oral administration to normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Food interaction and steady-state pharmacokinetics of itraconazole oral solution in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents [mdpi.com]
- 8. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
Evaluation of VT-1598 tosylate's activity against biofilms compared to other agents
For Immediate Release
[City, State] – December 8, 2025 – In the persistent challenge against fungal infections, particularly those complicated by biofilm formation, the novel antifungal agent VT-1598 tosylate emerges as a promising candidate. As a highly selective inhibitor of fungal cytochrome P450 enzyme 51 (CYP51), VT-1598 demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including various Candida and Aspergillus species. While direct comparative data on its efficacy against fungal biofilms is still emerging in publicly available literature, its performance against planktonic cells, including azole-resistant strains, suggests a significant potential advantage in combating these resilient microbial communities.
Fungal biofilms present a formidable challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. The complex extracellular matrix and the physiological state of the embedded fungal cells contribute to a significant increase in the minimum inhibitory concentrations (MICs) required to eradicate these structured communities. This guide provides a comparative overview of this compound's activity against planktonic fungal cells and contextualizes its potential role in addressing biofilms by comparing it with the known antibiofilm properties of other major antifungal classes.
Planktonic Antifungal Susceptibility
VT-1598 has shown potent in vitro activity against a wide range of yeast and mold pathogens.[1] Susceptibility testing has demonstrated that VT-1598 is active against isolates that have reduced susceptibility to other currently available antifungal agents.[1]
Table 1: In Vitro Activity of VT-1598 and Other Antifungal Agents Against Planktonic Candida Species
| Antifungal Agent | Fungal Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| VT-1598 | Candida species (28 isolates) | Not Specified | 0.06 | 0.125 | [2][3] |
| VT-1598 | Candida auris (100 isolates) | 0.03 - 8 | 0.25 | 1 | [4] |
| Fluconazole | Candida species (28 isolates, 10 resistant) | ≥4 (for resistant strains) | Not Specified | Not Specified | [2] |
| Caspofungin | Candida albicans | 0.25 - 1 (planktonic MICs) | Not Specified | Not Specified | [5] |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Activity Against Fungal Biofilms: A Comparative Perspective
While specific quantitative data on the antibiofilm activity of this compound, such as sessile minimum inhibitory concentrations (sMICs) or minimum biofilm eradication concentrations (MBECs), are not yet widely available in peer-reviewed publications, its mechanism of action and potent planktonic activity provide a basis for anticipated efficacy.
Azoles (e.g., Fluconazole): Conventional azoles, which also target CYP51, generally exhibit poor activity against mature fungal biofilms.[6] The resistance of Candida biofilms to fluconazole is a well-documented phenomenon, with sMICs often being significantly higher than the MICs for their planktonic counterparts.[5]
Polyenes (e.g., Amphotericin B): Amphotericin B lipid formulations have demonstrated some activity against Candida biofilms.[7] However, the concentrations required for efficacy can be high.
Echinocandins (e.g., Caspofungin, Micafungin): This class of antifungals, which targets glucan synthesis in the fungal cell wall, has shown good activity against Candida albicans biofilms.[5][7] Caspofungin, for instance, has been shown to be effective against preformed C. albicans biofilms at therapeutic concentrations.[5][6]
Given that VT-1598 is a highly selective inhibitor of fungal CYP51, it is plausible that it may overcome some of the resistance mechanisms that limit the efficacy of older azoles against biofilms. Further research is critically needed to quantify its antibiofilm activity and establish its place relative to the echinocandins.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Fungal Biofilm Formation
This protocol describes the formation of Candida albicans biofilms in 96-well microtiter plates, a standard method for high-throughput screening of antifungal agents.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Agar (SDA) plates
-
Yeast Peptone Dextrose (YPD) broth
-
RPMI 1640 medium buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture C. albicans on an SDA plate at 37°C for 24-48 hours. Inoculate a single colony into YPD broth and incubate overnight at 37°C with shaking.
-
Cell Washing and Resuspension: Harvest the yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in RPMI 1640 medium.
-
Standardization: Adjust the cell density to 1 x 10⁶ cells/mL in RPMI 1640 using a spectrophotometer.
-
Biofilm Formation: Add 100 µL of the standardized cell suspension to each well of a 96-well microtiter plate. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
Biofilm Susceptibility Testing (Sessile MIC Determination)
This protocol outlines the determination of the sessile minimum inhibitory concentration (sMIC) of an antifungal agent against preformed Candida albicans biofilms using the XTT reduction assay.
Materials:
-
Pre-formed C. albicans biofilms in a 96-well plate
-
Antifungal agent stock solution (e.g., this compound)
-
RPMI 1640 medium
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Microplate reader
Procedure:
-
Biofilm Washing: After the incubation period for biofilm formation, gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
Antifungal Addition: Prepare serial dilutions of the antifungal agent in RPMI 1640 medium. Add 100 µL of each dilution to the wells containing the pre-formed biofilms. Include drug-free wells as controls.
-
Incubation: Incubate the plate at 37°C for another 24 hours.
-
XTT Assay:
-
Prepare the XTT-menadione solution.
-
Wash the biofilms twice with PBS.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2 hours.
-
-
Reading: Measure the colorimetric change at 490 nm using a microplate reader.
-
sMIC Determination: The sMIC is defined as the lowest concentration of the antifungal agent that produces a significant reduction (e.g., ≥50% or ≥80%) in metabolic activity compared to the drug-free control.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the methodologies and mechanisms discussed, the following diagrams are provided.
Caption: Workflow for determining the sessile minimum inhibitory concentration (sMIC) of an antifungal agent against a fungal biofilm.
Caption: this compound inhibits the fungal enzyme CYP51, disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity.
Conclusion
This compound represents a significant advancement in antifungal therapy with its potent and selective inhibition of fungal CYP51. Its demonstrated efficacy against a wide array of planktonic fungal pathogens, including those resistant to current azole treatments, underscores its potential. While direct, quantitative comparisons of its activity against fungal biofilms are eagerly awaited, the foundational data strongly suggest that VT-1598 could play a crucial role in addressing the unmet clinical need for effective antibiofilm agents. The provided experimental protocols offer a standardized framework for researchers to further evaluate and compare the antibiofilm capabilities of VT-1598 and other novel antifungal compounds.
References
- 1. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VT-1598 inhibits the in vitro growth of mucosal Candida strains and protects against fluconazole-susceptible and -resistant oral candidiasis in IL-17 signalling-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VT-1598 Inhibits the in vitro Growth of Mucosal Candida Isolates and Protects Against Oropharyngeal Candidiasis in IL-17 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Pharmacodynamic Properties of Three Antifungal Agents against Preformed Candida albicans Biofilms Determined by Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility of Candida Biofilms: Unique Efficacy of Amphotericin B Lipid Formulations and Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
VT-1598 Tosylate: A New Frontier in Fungal CYP51 Inhibition with Enhanced Specificity
VT-1598 tosylate, a novel tetrazole-based antifungal agent, demonstrates remarkable selectivity for fungal cytochrome P450 51 (CYP51) over human CYP enzymes. This high degree of specificity minimizes the potential for drug-drug interactions and other off-target effects commonly associated with existing azole antifungals, offering a promising advancement in the treatment of invasive fungal infections.
VT-1598 is a rationally designed inhibitor of fungal CYP51, an essential enzyme in the ergosterol biosynthesis pathway of fungi.[1] By targeting this pathway, VT-1598 effectively disrupts fungal cell membrane integrity, leading to potent antifungal activity. Its unique tetrazole structure, which replaces the 1,2,4-triazole moiety found in many conventional azole antifungals, is key to its enhanced selectivity for the fungal enzyme.[1] This structural modification is designed to reduce interactions with human cytochrome P450 enzymes, which are crucial for metabolizing various drugs and endogenous compounds.
Superior Potency Against Fungal Pathogens
Preclinical data highlight the potent and broad-spectrum antifungal activity of VT-1598. In a study focusing on Aspergillus fumigatus, a primary cause of invasive aspergillosis, VT-1598 exhibited a strong binding affinity to the fungal CYP51B enzyme, with a dissociation constant (Kd) of 13 ± 1 nM.[2] This demonstrates a robust interaction between the inhibitor and its fungal target. Furthermore, in reconstituted enzymatic assays, VT-1598 showed more potent inhibition of A. fumigatus CYP51B activity compared to established antifungal drugs, including fluconazole, voriconazole, ketoconazole, and posaconazole.[2]
The in vitro activity of VT-1598 extends across a wide range of clinically relevant fungal pathogens. It has demonstrated potent activity against various species of Candida, Cryptococcus, and endemic fungi.[1][3] This broad-spectrum efficacy, combined with its high selectivity, positions VT-1598 as a promising candidate for treating a variety of invasive fungal infections, including those caused by drug-resistant strains.
Minimized Interaction with Human CYP Enzymes
A significant advantage of VT-1598 lies in its minimal inhibition of human CYP enzymes. While specific IC50 values for a full panel of human CYP enzymes are not yet publicly available in detail, the design of the molecule, with its tetrazole group, is intended to ensure a lower propensity for causing drug-drug interactions and liver toxicity.[2] The development of VT-1598 and similar tetrazole-based inhibitors was driven by the need to overcome the limitations of older azoles, which are known to inhibit human CYPs and lead to significant clinical management challenges. The "exquisite selectivity" of VT-1598 for the fungal target is a key feature emphasized in its development.[4]
Comparative Inhibitory Activity of this compound
| Enzyme Target | Organism | IC50 / Kd | Reference |
| Fungal CYP51 | |||
| CYP51B | Aspergillus fumigatus | Kd: 13 ± 1 nM | [2] |
| Human CYP Enzymes | |||
| CYP1A2 | Homo sapiens | Data not publicly available | |
| CYP2C9 | Homo sapiens | Data not publicly available | |
| CYP2C19 | Homo sapiens | Data not publicly available | |
| CYP2D6 | Homo sapiens | Data not publicly available | |
| CYP3A4 | Homo sapiens | Data not publicly available |
Note: While specific IC50 values for human CYP enzymes are not detailed in the available literature, the consistent reporting of high selectivity indicates significantly weaker inhibition compared to the fungal target.
Experimental Protocols
Determination of Fungal CYP51 Inhibition (Reconstituted Enzyme Assay)
The inhibitory activity of VT-1598 against fungal CYP51 can be determined using a reconstituted enzyme system. This in vitro assay allows for the direct measurement of enzyme inhibition without the complexity of a whole-cell system.
Key Steps:
-
Enzyme and Substrate Preparation: Recombinant fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase, are purified. The substrate, lanosterol (or another suitable sterol), is prepared in a suitable buffer.
-
Reaction Mixture: The reaction mixture contains the purified CYP51 enzyme, the reductase, the substrate, and a buffer system.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of NADPH.
-
Incubation: The reaction is incubated at a controlled temperature for a specific period.
-
Termination and Analysis: The reaction is stopped, and the product formation is quantified using methods such as HPLC or LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each concentration of VT-1598 is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a dose-response curve.
Determination of Human CYP Inhibition (Human Liver Microsome Assay)
To assess the potential for drug-drug interactions, the inhibitory effect of VT-1598 on major human CYP isoforms is evaluated using human liver microsomes.
Key Steps:
-
Microsome and Substrate Preparation: Pooled human liver microsomes, which contain a mixture of CYP enzymes, are used. Specific probe substrates for each CYP isoform to be tested are prepared.
-
Reaction Mixture: The incubation mixture includes human liver microsomes, a specific probe substrate, and a phosphate buffer.
-
Inhibitor Addition: this compound is added at a range of concentrations. A control with no inhibitor is included.
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: The reaction is started by adding an NADPH-regenerating system.
-
Incubation: The reaction proceeds for a defined time at 37°C.
-
Termination and Analysis: The reaction is quenched, and the formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control to determine the percent inhibition. The IC50 value is then calculated.
Signaling Pathways and Experimental Workflows
References
- 1. Safety and pharmacokinetics of antifungal agent VT-1598 and its primary metabolite, VT-11134, in healthy adult subjects: phase 1, first-in-human, randomized, double-blind, placebo-controlled study of single-ascending oral doses of VT-1598 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling VT-1598 Tosylate
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount to both personal safety and experimental integrity. This document provides crucial, immediate safety and logistical information for the handling of VT-1598 tosylate, a potent, orally active, and selective fungal inhibitor of CYP51.[1] Adherence to these guidelines, including operational and disposal plans, is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[2]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[2]
Precautionary statements advise to wash skin thoroughly after handling, avoid release to the environment, and dispose of the container and its contents at an approved waste disposal plant.[2]
Personal Protective Equipment (PPE)
A comprehensive, multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent dermal, ocular, and respiratory exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| PPE Category | Item | Specifications & Use Case |
| Eye & Face Protection | Safety Goggles with Side-Shields & Face Shield | Safety goggles must be worn to protect against splashes and aerosols. A face shield should be worn in addition to goggles when there is a significant splash hazard.[3][4] |
| Hand Protection | Double Nitrile Gloves (Chemotherapy-rated) | Double-gloving with chemotherapy-rated nitrile gloves is required for all handling activities.[5] Change gloves every 30-60 minutes or immediately if they are torn, punctured, or known to be contaminated.[6][7] When double-gloving, one glove should be under the gown cuff and the other over it to ensure no skin is exposed.[7] |
| Body Protection | Disposable, Solid-Front Gown | A disposable, solid-front gown with tight-fitting cuffs is essential to protect skin and clothing from spills.[5] For tasks with a higher risk of significant exposure, chemical-resistant aprons or coveralls may be necessary. |
| Respiratory Protection | Fit-tested N95 Respirator or Higher | A fit-tested N95 or higher-rated respirator is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[4][5] A respirator may also be required when preparing solutions based on a risk assessment, even within a fume hood. Surgical masks do not provide adequate respiratory protection.[4] |
Experimental Workflow for Safe Handling
A systematic workflow is crucial to minimize the risk of contamination and exposure. The following diagram illustrates the recommended operational plan for handling this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Detailed Experimental Protocol: Weighing and Preparing a Stock Solution
-
Preparation:
-
Weighing:
-
Solubilization:
-
Add the desired solvent to the container with the weighed this compound.[5]
-
Securely cap the container and mix the solution by vortexing or sonicating until the compound is fully dissolved.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, gowns, absorbent paper, and any disposable equipment. Place these items in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[2]
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.
The following logical relationship diagram illustrates the decision-making process for waste segregation.
Caption: A decision tree for the proper segregation of waste contaminated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|2089321-00-4|MSDS [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. benchchem.com [benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
